Product packaging for (+)-Tetraconazole(Cat. No.:CAS No. 131320-41-7)

(+)-Tetraconazole

Cat. No.: B135587
CAS No.: 131320-41-7
M. Wt: 372.14 g/mol
InChI Key: LQDARGUHUSPFNL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-tetraconazole is a 1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]1,2,4-triazole that is the (R)-enantiomer of tetraconazole. It is an enantiomer of a (S)-tetraconazole.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11Cl2F4N3O B135587 (+)-Tetraconazole CAS No. 131320-41-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131320-41-7

Molecular Formula

C13H11Cl2F4N3O

Molecular Weight

372.14 g/mol

IUPAC Name

1-[(2R)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole

InChI

InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m1/s1

InChI Key

LQDARGUHUSPFNL-MRVPVSSYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@H](CN2C=NC=N2)COC(C(F)F)(F)F

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of (+)-Tetraconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole (B1682234), a broad-spectrum triazole fungicide, is a chiral molecule widely employed in agriculture for the control of a variety of fungal pathogens. Its efficacy is primarily attributed to the inhibition of the fungal enzyme sterol 14α-demethylase (CYP51), a critical component of the ergosterol (B1671047) biosynthesis pathway. This guide provides a comprehensive overview of the discovery and, in particular, the enantioselective synthesis of the more active (+)-enantiomer of tetraconazole. Detailed experimental protocols for the chemoenzymatic synthesis are provided, along with quantitative data on the biological activity of the individual enantiomers. Furthermore, key pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying chemical and biological processes.

Discovery and Background

Tetraconazole was first introduced around 1990 as a systemic fungicide with protective, curative, and eradicant properties.[1] It belongs to the triazole class of fungicides, which are known for their potent inhibition of sterol biosynthesis in fungi. Early research into the biological activity of tetraconazole revealed that the two enantiomers, (R)-(+)-tetraconazole and (S)-(-)-tetraconazole, exhibit different levels of fungicidal activity. Subsequent studies confirmed that the (R)-(+)-enantiomer is the more potent inhibitor of the target enzyme, CYP51.[1] This enantioselectivity in biological activity has driven the development of synthetic methods to isolate or produce the more active (+)-enantiomer, aiming to improve efficacy and reduce the environmental load of the less active isomer.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of tetraconazole is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes that regulates membrane fluidity and integrity. Tetraconazole, specifically the (+)-enantiomer, binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol, a precursor to ergosterol. The disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and ultimately compromises the fungal cell membrane, inhibiting fungal growth and proliferation.

The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by (+)-Tetraconazole.

G Ergosterol Biosynthesis Pathway Inhibition cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound This compound->Lanosterol Inhibits CYP51 G Chemoenzymatic Synthesis of this compound cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Enzymatic Resolution cluster_final_product Final Product Synthesis Start Start Racemic_Acetate (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-prop-1-yl acetate Start->Racemic_Acetate Chemical Synthesis Hydrolysis Lipase-catalyzed hydrolysis Racemic_Acetate->Hydrolysis Separation Chromatographic Separation Hydrolysis->Separation R_Alcohol (R)-(+)-Alcohol Separation->R_Alcohol S_Acetate (S)-(-)-Acetate Separation->S_Acetate Etherification Williamson Ether Synthesis (with Tetrafluoroethylene) R_Alcohol->Etherification Final_Product This compound Etherification->Final_Product

References

An In-depth Technical Guide to (R)-(+)-Tetraconazole: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraconazole (B1682234) is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture to control a variety of fungal diseases. Its molecular structure contains a single chiral center, giving rise to two distinct stereoisomers (enantiomers): (R)-(+)-Tetraconazole and (S)-(-)-Tetraconazole. While often used as a racemic mixture (an equal blend of both enantiomers), research has demonstrated that the fungicidal activity is predominantly associated with the (R)-(+)-enantiomer.[1][2] This enantioselectivity is critical, as the (R)-(+)- form has been found to be significantly more potent against target fungal pathogens, making it a subject of great interest for developing more efficient and targeted agrochemicals.[3]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of (R)-(+)-Tetraconazole. It includes detailed data, experimental protocols, and visual diagrams to support researchers and professionals in the fields of agrochemistry, drug development, and environmental science.

Chemical Structure and Identification

(R)-(+)-Tetraconazole is a complex organic molecule characterized by a dichlorophenyl group, a triazole ring, and a tetrafluoroethoxypropyl side chain. The "R" designation refers to the specific spatial arrangement of atoms around the chiral carbon center, as defined by the Cahn-Ingold-Prelog priority rules.

Identifier Value
IUPAC Name 1-[(2R)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole[4]
CAS Number 131320-41-7[4][5]
Molecular Formula C₁₃H₁₁Cl₂F₄N₃O[2][5]
Molecular Weight 372.15 g/mol [2][6][5]
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)--INVALID-LINK--COC(C(F)F)(F)F
InChI InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m1/s1[4][5]
InChIKey LQDARGUHUSPFNL-MRVPVSSYSA-N[4][5]

Physicochemical Properties

The physical and chemical properties of tetraconazole are crucial for its formulation, application, and environmental fate. The technical grade material is typically a viscous liquid.

Property Value
Appearance Viscous liquid[7]
Pour Point 6 °C (for racemic mixture)[8]
Boiling Point Decomposes before boiling
Water Solubility 150 mg/L (at 20°C)
Organic Solvent Solubility Readily soluble in acetone, methanol, and 1,2-dichloroethane. Soluble in DMSO at 125 mg/mL.[7]
Log Kₒw (Octanol/Water) 3.1 (at pH 7)
Vapor Pressure 1.2 x 10⁻⁵ mmHg (at 20°C)
Density 1.4382 g/cm³ (at 20°C)

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary mode of action for (R)-(+)-Tetraconazole, like other azole fungicides, is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, structure, and function.

Tetraconazole specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) .[9] This enzyme is a critical catalyst in the ergosterol biosynthesis pathway, responsible for removing the 14α-methyl group from lanosterol. By binding to the heme iron center of the CYP51 enzyme, tetraconazole blocks its catalytic activity.[10] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The resulting defective cell membrane has altered permeability and cannot function properly, ultimately leading to the cessation of fungal growth and cell death.[10]

Tetraconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by CYP51 CYP51 14α-demethylase (CYP51) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Result Disrupted Membrane Integrity & Fungal Cell Death Tetraconazole (R)-(+)-Tetraconazole Tetraconazole->CYP51 Binds & Inhibits

Mechanism of Action of (R)-(+)-Tetraconazole.

Enantioselectivity and Biological Activity

A key aspect of tetraconazole's biological activity is its enantioselectivity. The three-dimensional arrangement of the atoms in the (R)-(+)-enantiomer allows for a more effective binding to the active site of the target CYP51 enzyme compared to its (S)-(-)- counterpart. This results in significantly higher fungicidal potency.

Studies have shown that the fungicidal activity of (R)-(+)-tetraconazole against key wheat pathogens, Rhizoctonia cerealis and Fusarium graminearum, is approximately 1.49 to 1.98 times greater than that of (S)-(-)-tetraconazole.[3]

Pathogen Enantiomer EC₅₀ (mg/L) Relative Potency
Rhizoctonia cerealis(R)-(+)-Tetraconazole0.382~1.98x vs (S)-(-)
(S)-(-)-Tetraconazole0.755
Fusarium graminearum(R)-(+)-Tetraconazole0.539~1.49x vs (S)-(-)
(S)-(-)-Tetraconazole0.802

Data adapted from studies on wheat pathogens. EC₅₀ represents the effective concentration required to inhibit 50% of fungal growth.

Experimental Protocols

Chemoenzymatic Synthesis of (R)-(+)-Tetraconazole

An effective method for producing enantiomerically pure tetraconazole involves a chemoenzymatic approach. This method leverages the high stereoselectivity of enzymes, such as lipases, to resolve a racemic mixture or transform a prochiral precursor.

Methodology Overview: One reported synthesis involves the stereoselective lipase-catalyzed hydrolysis of the racemic precursor (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-prop-1-yl acetate (B1210297).[1] The lipase (B570770) preferentially hydrolyzes one enantiomer of the acetate, leaving the other unreacted. The resulting alcohol and the unreacted acetate can then be separated chromatographically. The separated, enantiomerically pure intermediate is then converted to the final (R)-(+)-Tetraconazole product.[1]

Synthesis_Workflow start Racemic Precursor (Acetate Form) enzyme Lipase-Catalyzed Stereoselective Hydrolysis start->enzyme separation Chromatographic Separation enzyme->separation product_R (R)-Enantiomer (Unreacted Acetate) separation->product_R Isolate product_S (S)-Enantiomer (Hydrolyzed Alcohol) separation->product_S Isolate final_step Chemical Conversion product_R->final_step final_product (R)-(+)-Tetraconazole final_step->final_product

Workflow for Chemoenzymatic Synthesis.
Enantioselective Analysis in Environmental Matrices

To assess the environmental behavior and fate of tetraconazole, a robust analytical method capable of separating and quantifying the individual enantiomers is required. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has proven effective.[3]

Protocol Outline:

  • Sample Preparation: A representative sample (e.g., wheat plant, soil) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with acetonitrile. The mixture is vortexed vigorously to extract the pesticide residues.

  • Partitioning: QuEChERS extraction salts (e.g., MgSO₄, NaCl) are added to induce phase separation between the aqueous and organic layers. The tube is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing sorbents (e.g., PSA, C18) to remove interfering matrix components like fatty acids and pigments. The tube is vortexed and centrifuged.

  • Analysis: The final, cleaned extract is analyzed by UPLC-MS/MS equipped with a chiral column (e.g., cellulose-based) to separate the (R)-(+) and (S)-(-) enantiomers for accurate quantification.[3][11]

Analysis_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample Homogenized Sample (e.g., Wheat, Soil) Extraction Add Acetonitrile & Vortex Sample->Extraction Partition Add QuEChERS Salts & Centrifuge Extraction->Partition Cleanup d-SPE Cleanup & Centrifuge Partition->Cleanup UPLC Chiral UPLC-MS/MS Cleanup->UPLC Inject Final Extract Data Data Acquisition & Quantification UPLC->Data Result Result Data->Result Report Enantiomer Concentrations

Workflow for Enantioselective Analysis.

References

Enantioselective Synthesis of (+)-Tetraconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole (B1682234), a broad-spectrum triazole fungicide, is a chiral molecule where the fungicidal activity is primarily associated with the (+)-enantiomer. This technical guide provides an in-depth overview of the enantioselective synthesis of (+)-tetraconazole, focusing on chemoenzymatic strategies. Detailed experimental protocols for the key synthetic transformations are provided, along with tabulated quantitative data for easy comparison of reaction parameters and outcomes. The synthetic pathways and experimental workflows are visualized using logical diagrams to facilitate a comprehensive understanding of the processes involved. This guide is intended to be a valuable resource for researchers and professionals engaged in the development of more effective and environmentally conscious agrochemicals.

Introduction

Tetraconazole, chemically known as (±)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether, is a systemic fungicide widely used in agriculture. It functions by inhibiting the C14-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis in fungi. As with many chiral pesticides, the enantiomers of tetraconazole exhibit different biological activities. The R-(+)-form has been identified as the more fungitoxic enantiomer.[1] The development of enantioselective synthetic routes to this compound is therefore of significant interest, as it allows for the production of a more potent and potentially safer agrochemical with a reduced environmental footprint.

This guide focuses on the chemoenzymatic approaches for the synthesis of this compound, which offer high enantioselectivity under mild reaction conditions.

Synthetic Pathways

The enantioselective synthesis of this compound is primarily achieved through the preparation of an optically active precursor, (R)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol, followed by etherification. Two main chemoenzymatic strategies have been successfully employed to obtain this chiral alcohol:

  • Route A: Lipase-catalyzed hydrolytic resolution of racemic (±)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl acetate.

  • Route B: Lipase-catalyzed asymmetric transesterification of the prochiral precursor, 2-(2,4-dichlorophenyl)-1,3-propanediol.

A logical overview of the synthetic approach is presented below:

logical_relationship cluster_precursors Precursor Synthesis cluster_resolution Enantioselective Step cluster_chiral_intermediate Chiral Intermediate cluster_final_product Final Product Prochiral_Diol 2-(2,4-Dichlorophenyl) -1,3-propanediol Transesterification Lipase-Catalyzed Transesterification Prochiral_Diol->Transesterification Racemic_Acetate Racemic (±)-Acetate Hydrolysis Lipase-Catalyzed Hydrolysis Racemic_Acetate->Hydrolysis R_Alcohol (R)-Alcohol Hydrolysis->R_Alcohol Transesterification->R_Alcohol Tetraconazole This compound R_Alcohol->Tetraconazole Etherification hydrolysis_workflow Start Racemic (±)-Acetate Reaction Lipase-Catalyzed Hydrolysis (e.g., Porcine Pancreatic Lipase) in Phosphate Buffer (pH 7) Start->Reaction Extraction Extraction with Ethyl Acetate Reaction->Extraction Separation Separation of Products Extraction->Separation S_Acetate (S)-(-)-Acetate Separation->S_Acetate R_Alcohol (R)-(+)-Alcohol Separation->R_Alcohol Hydrolysis_S Chemical Hydrolysis of (S)-(-)-Acetate S_Acetate->Hydrolysis_S S_Alcohol (S)-(-)-Alcohol Hydrolysis_S->S_Alcohol transesterification_workflow Start 2-(2,4-Dichlorophenyl) -1,3-propanediol Reaction Lipase-Catalyzed Transesterification (e.g., Lipase PS) with Vinyl Acetate Start->Reaction Workup Reaction Work-up and Purification Reaction->Workup R_Monoacetate (R)-(+)-Monoacetate Workup->R_Monoacetate Hydrolysis Chemical Hydrolysis of (R)-(+)-Monoacetate R_Monoacetate->Hydrolysis R_Alcohol (R)-(+)-Alcohol Hydrolysis->R_Alcohol

References

An In-depth Technical Guide to the Stereoisomerism of Tetraconazole and its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole (B1682234) is a broad-spectrum triazole fungicide widely employed in agriculture for the control of various fungal pathogens. As a chiral compound, it exists as a racemic mixture of two enantiomers, (R)-(+)-tetraconazole and (S)-(-)-tetraconazole. This technical guide provides a comprehensive overview of the stereoisomerism of tetraconazole, delving into the differential biological activities, enantioselective degradation, and analytical methodologies for the separation and quantification of its enantiomers. Quantitative data on fungicidal efficacy and degradation are summarized, and detailed experimental protocols are provided. Furthermore, key experimental workflows and the biochemical pathway of its mode of action are visualized to offer a complete technical resource for researchers, scientists, and professionals in the field of drug and pesticide development.

Introduction

Tetraconazole, chemically known as (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether, is a systemic fungicide that functions by inhibiting the C14-demethylation of sterols in fungi, a critical step in the biosynthesis of ergosterol (B1671047).[1] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the cessation of fungal growth.[1]

Tetraconazole possesses a single chiral center at the C-2 position of the propyl chain, resulting in the existence of two enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole.[2][3] Commercially, tetraconazole is available as a racemic mixture.[3] It is well-established that the enantiomers of chiral pesticides can exhibit significant differences in their biological activity, degradation rates, and toxicity.[2][4] In the case of tetraconazole, the (R)-(+)-enantiomer has been identified as the more biologically active form.[4][5][6] This enantioselectivity has significant implications for optimizing fungicidal formulations, reducing environmental impact, and conducting accurate risk assessments.

Enantioselective Biological Activity

The fungicidal activity of tetraconazole is predominantly attributed to the (R)-(+)-enantiomer, which exhibits significantly greater efficacy against various fungal pathogens compared to the (S)-(-)-enantiomer.[4][5] This difference in activity is a crucial consideration for the development of more effective and environmentally benign fungicidal products.

Quantitative Data on Fungicidal Activity

The enantioselective fungicidal activity of tetraconazole has been demonstrated against several plant pathogens. The (R)-(+)-enantiomer consistently shows a higher inhibitory effect on mycelial growth.

Fungal PathogenEnantiomerEC50 (mg/L)Relative Activity ((S)-(-)/(R)-(+))Reference
Rhizoctonia cerealis(R)-(+)-tetraconazoleNot specified-[4]
(S)-(-)-tetraconazoleNot specified1.49x less active[4]
Fusarium graminearum(R)-(+)-tetraconazoleNot specified-[4]
(S)-(-)-tetraconazoleNot specified1.98x less active[4]

Note: Specific EC50 values were not available in the cited literature, but the relative activity provides a clear indication of enantioselectivity.

Enantioselective Degradation

The environmental fate of tetraconazole is also influenced by its stereochemistry, with studies showing enantioselective degradation in different environmental matrices such as soil and plants. This differential degradation can lead to an enrichment of one enantiomer over the other, which has implications for long-term efficacy and environmental risk.

Quantitative Data on Enantioselective Degradation

Studies on the degradation of tetraconazole in wheat and soil have revealed that the degradation rates of the enantiomers can differ significantly.

MatrixEnantiomerDegradation RateHalf-life (days)Reference
Wheat(S)-(-)-tetraconazoleMore rapidly degradedNot specified[4][5]
(R)-(+)-tetraconazoleLess rapidly degradedNot specified[4][5]
Wheat Soil(R)-(+)-tetraconazolePreferentially degradedNot specified[4][5]
(S)-(-)-tetraconazoleLess rapidly degradedNot specified[4][5]
GrapesRacemic tetraconazoleFaster than difenoconazole (B1670550)12.5 (recommended rate)[7]
28.5 (double rate)[7]

Note: While the direction of enantioselectivity is reported, specific half-life values for the individual enantiomers in these studies were not provided.

Experimental Protocols

Chiral Separation of Tetraconazole Enantiomers by HPLC

A robust method for the separation and quantification of tetraconazole enantiomers is crucial for studying their enantioselective properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique employed.[2][4]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or mass spectrometric detector.[4]

Chromatographic Conditions (Example):

  • Chiral Column: Polysaccharide-based chiral stationary phase, such as cellulose (B213188) tris-(4-methylbenzoate).[4]

  • Mobile Phase: n-hexane and ethanol (B145695) (e.g., 90:10 v/v).[4] The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Injection: Inject a racemic standard of tetraconazole to determine the retention times of the (R)-(+)- and (S)-(-)-enantiomers.

  • Calibration: Prepare a series of standard solutions of the racemate or individual enantiomers at known concentrations and inject them to construct a calibration curve.

  • Sample Injection: Inject the prepared sample extracts.

  • Data Analysis: Identify and integrate the peaks corresponding to each enantiomer in the sample chromatograms. Quantify the concentration of each enantiomer using the calibration curve.

Sample Preparation using QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.[1][4]

Materials:

  • Homogenizer (e.g., blender)

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents.

Procedure:

  • Sample Homogenization: Weigh a representative portion of the sample (e.g., 10 g of soil or plant material) and homogenize it.[1]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[1]

    • Add extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[1]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[1]

  • Cleanup (d-SPE):

    • Take an aliquot of the upper acetonitrile layer (e.g., 1 mL) and transfer it to a d-SPE tube.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The resulting supernatant is ready for analysis by HPLC or other analytical techniques.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This assay is used to determine the efficacy of the tetraconazole enantiomers in inhibiting the growth of fungal mycelia.[2][6]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Fungal cultures

  • Stock solutions of (R)-(+)-tetraconazole, (S)-(-)-tetraconazole, and racemic tetraconazole.

Procedure:

  • Media Preparation: Prepare PDA medium and amend it with various concentrations of the test compounds (and a solvent control).

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.[2]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.[2]

  • Assessment: Measure the diameter of the fungal colony daily until the control plate is fully grown.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Determine the EC50 value (the concentration that causes 50% inhibition of growth) for each enantiomer and the racemate.[2]

Visualizations

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Tetraconazole inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical step in the ergosterol biosynthesis pathway in fungi. The (R)-(+)-enantiomer is a more potent inhibitor of this enzyme.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Tetraconazole AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Tetraconazole Tetraconazole Enantiomers R_enantiomer (R)-(+)-Tetraconazole (More Potent) Tetraconazole->R_enantiomer S_enantiomer (S)-(-)-Tetraconazole (Less Potent) Tetraconazole->S_enantiomer R_enantiomer->Lanosterol Inhibits CYP51 S_enantiomer->Lanosterol Weakly Inhibits CYP51

Caption: Inhibition of the ergosterol biosynthesis pathway by tetraconazole enantiomers.

Experimental Workflow: Chiral HPLC Separation

The following diagram illustrates the general workflow for the chiral separation and analysis of tetraconazole enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Soil, Plant, etc.) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup HPLC Chiral HPLC System Cleanup->HPLC Separation Enantiomer Separation on Chiral Column HPLC->Separation Detection Detection (UV/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Enantiomer Concentrations Quantification->Result

Caption: General workflow for chiral HPLC analysis of tetraconazole enantiomers.

Experimental Workflow: In Vitro Bioassay

The diagram below outlines the key steps in performing an in vitro mycelial growth inhibition bioassay.

Bioassay_Workflow Media_Prep Prepare PDA Media with Tetraconazole Enantiomers Inoculation Inoculate Plates with Fungal Mycelia Media_Prep->Inoculation Incubation Incubate at 25°C Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation EC50 Determine EC50 Values Calculation->EC50

Caption: Workflow for the in vitro fungicidal bioassay of tetraconazole enantiomers.

Conclusion

The stereoisomerism of tetraconazole plays a pivotal role in its fungicidal activity and environmental behavior. The (R)-(+)-enantiomer is the more active eutomer, exhibiting significantly greater efficacy against fungal pathogens than the (S)-(-)-enantiomer. Furthermore, the degradation of tetraconazole in the environment can be enantioselective, a factor that must be considered in environmental risk assessments. The detailed experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate the enantioselective properties of tetraconazole and other chiral fungicides. A deeper understanding of these stereochemical nuances is essential for the development of more effective, safer, and environmentally sustainable crop protection solutions. Future research should focus on obtaining more comprehensive quantitative data, such as specific EC50 values and degradation half-lives for individual enantiomers across a wider range of fungal species and environmental conditions.

References

Unveiling the Stereoisomeric Potency: A Technical Guide to the Biological Activity of (+)-Tetraconazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole (B1682234), a broad-spectrum triazole fungicide, plays a critical role in modern agriculture. As a chiral compound, it exists in two enantiomeric forms: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole. Emerging research demonstrates a significant disparity in the biological activity of these stereoisomers, with the (+)-enantiomer exhibiting markedly superior fungicidal efficacy. This technical guide provides a comprehensive analysis of the enantioselective bioactivity of tetraconazole, detailing its mechanism of action, quantitative differences in potency, and the experimental methodologies used for its evaluation. Through structured data presentation and visual diagrams of key biological pathways and experimental workflows, this document aims to equip researchers and professionals in drug development with the critical information needed to advance the development of more effective and environmentally conscious fungicidal solutions.

Introduction

Tetraconazole [(R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether] is a systemic fungicide renowned for its efficacy against a wide array of fungal pathogens in various crops.[1] Its primary mode of action is the inhibition of the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[1][2] This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an indispensable molecule for maintaining the integrity and functionality of fungal cell membranes.[1][2] Inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols, which collectively disrupt the cell membrane, ultimately arresting fungal growth.[2][3]

The presence of a single chiral center in tetraconazole's molecular structure gives rise to two distinct enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole.[1] It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit profound differences in their biological activities.[4] This holds true for tetraconazole, where the (R)-(+)-enantiomer has been consistently identified as the more biologically active form.[4][5][6] This enantioselectivity has significant implications for the development of next-generation fungicides, suggesting that the use of enantiomerically pure formulations could lead to reduced application rates, lower environmental impact, and enhanced target specificity.

Enantioselective Biological Activity: Quantitative Analysis

The differential biological activity of tetraconazole enantiomers has been quantified through various in vitro and in vivo studies. The (R)-(+)-enantiomer consistently demonstrates greater potency in both fungicidal activity and target enzyme inhibition.

Fungicidal Efficacy

Comparative studies have revealed that the (R)-(+)-enantiomer of tetraconazole is significantly more effective at inhibiting the growth of various fungal pathogens.

Fungal PathogenEnantiomerEC50 (µg/mL)Relative Potency vs. RacemateReference
Rhizoctonia cerealis(R)-(+)-Tetraconazole-~1.49-1.98x more active than (S)-(-)-enantiomer[5]
(S)-(-)-Tetraconazole-[5]
Fusarium graminearum(R)-(+)-Tetraconazole-~1.49-1.98x more active than (S)-(-)-enantiomer[5]
(S)-(-)-Tetraconazole-[5]
Sphaerotheca fuliginea (on cucumber)(R)-(+)-TetraconazoleMore fungitoxic-[4][6]
(S)-(-)-TetraconazoleLess fungitoxic-[4][6]
Erysiphe graminis (on wheat)(R)-(+)-TetraconazoleMore fungitoxic-[4][6]
(S)-(-)-TetraconazoleLess fungitoxic-[4][6]

Table 1: Comparative Fungicidal Activity of Tetraconazole Enantiomers. The (R)-(+)-enantiomer consistently shows higher activity against various fungal species.

Inhibition of CYP51

The primary mechanism for the enhanced fungicidal activity of the (+)-enantiomer is its more potent inhibition of the target enzyme, CYP51.

Target EnzymeEnantiomerIC50 (nM)Fold DifferenceReference
Candida albicans CYP51(R)-(+)-Tetraconazole100 ± 125.5x more potent[3][7]
(S)-(-)-Tetraconazole550 ± 58[3][7]
Racemic Tetraconazole350 ± 29[3][7]

Table 2: Enantioselective Inhibition of Candida albicans CYP51. The (R)-(+)-enantiomer is a significantly more potent inhibitor of the target enzyme.[3][7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal action of tetraconazole is a direct consequence of its interference with the ergosterol biosynthesis pathway, a vital process for fungal survival.

G Ergosterol Biosynthesis Inhibition by Tetraconazole cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Cellular Effects Lanosterol Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Disruption Disruption of Cell Membrane Integrity Intermediate->Disruption Accumulation leads to Ergosterol->Disruption Depletion leads to Tetraconazole (+)-Tetraconazole Tetraconazole->Intermediate Inhibits Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition

Caption: Mechanism of tetraconazole's antifungal activity via inhibition of the ergosterol biosynthesis pathway.

The triazole moiety of tetraconazole binds to the heme iron atom within the active site of CYP51.[2] This interaction prevents the natural substrate, lanosterol, from binding and undergoing demethylation. The higher potency of the (R)-(+)-enantiomer is attributed to a more favorable interaction with the apoprotein, potentially involving amino acid residues such as Phe-233 or Phe-235 in Candida albicans CYP51.[3][8][9] This stronger binding affinity results in a more effective inhibition of the enzyme.

Experimental Protocols

The evaluation of the enantioselective activity of tetraconazole relies on a series of well-defined experimental protocols.

Chiral Separation of Tetraconazole Enantiomers

A robust and reproducible method for separating the enantiomers is a prerequisite for studying their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard technique.

Protocol: Chiral HPLC Separation

  • System Preparation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or diode array detector is required.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as cellulose (B213188) tris-(4-methylbenzoate), is commonly used.[10]

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 90:10 v/v) is typically employed as the mobile phase.[10][11] The mobile phase should be degassed prior to use.

  • Column Equilibration: The chiral column is equilibrated with the mobile phase for a minimum of 30 minutes or until a stable baseline is achieved.

  • Sample Injection: A solution of racemic tetraconazole is injected to determine the retention times of the individual enantiomers. Subsequently, samples containing the separated or unknown enantiomeric composition are injected.

  • Detection: The enantiomers are detected by their UV absorbance, typically at a wavelength of 220 nm.

  • Quantification: The concentration of each enantiomer is determined by integrating the peak areas and comparing them to a standard calibration curve.

G Workflow for Chiral HPLC Analysis of Tetraconazole Sample_Prep Sample Preparation (e.g., QuEChERS for environmental samples) Injection Sample Injection Sample_Prep->Injection HPLC_System HPLC System with Chiral Stationary Phase Separation Enantiomeric Separation on Chiral Column HPLC_System->Separation Mobile_Phase Mobile Phase Preparation (n-hexane:ethanol) Mobile_Phase->HPLC_System Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

Caption: General workflow for the chiral HPLC analysis of tetraconazole enantiomers.

In Vitro Fungicidal Activity Assay (Broth Microdilution)

The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12]

Protocol: Broth Microdilution Susceptibility Assay (adapted from CLSI M38-A2) [12]

  • Antifungal Agent Preparation: Prepare a stock solution of each tetraconazole enantiomer and the racemate in dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium within a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Grow the fungal isolate on a suitable medium (e.g., potato dextrose agar) to induce sporulation. Harvest the conidia and adjust the concentration to a standardized level (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

CYP51 Enzyme Inhibition Assay

This in vitro assay quantifies the inhibitory effect of tetraconazole enantiomers on the activity of the CYP51 enzyme.

Protocol: High-Throughput CYP51 Enzyme Inhibition Assay [2]

  • Enzyme and Substrate Preparation: Obtain or prepare a source of fungal CYP51 (e.g., from a recombinant expression system). Prepare a stock solution of the substrate, lanosterol, in a suitable solvent.

  • Reaction Mixture: In a microplate format, prepare a reaction mixture containing the CYP51 enzyme, a buffer system, and a cofactor system (e.g., NADPH-cytochrome P450 reductase).

  • Inhibitor Addition: Add varying concentrations of the tetraconazole enantiomers and the racemate to the reaction wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, lanosterol.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Reaction Termination and Product Quantification: Stop the reaction and quantify the formation of the product (or the depletion of the substrate) using a suitable analytical method, such as HPLC or LC-MS/MS.

  • IC50 Determination: Calculate the percentage of enzyme inhibition for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve.

G Workflow for Tetraconazole CYP51 Enzyme Inhibition Assay Prepare_Reagents Prepare Reagents (CYP51, Lanosterol, Inhibitors) Reaction_Setup Set up Reaction Mixture in Microplate Prepare_Reagents->Reaction_Setup Add_Inhibitor Add Tetraconazole Enantiomers (Varying Concentrations) Reaction_Setup->Add_Inhibitor Start_Reaction Initiate Reaction with Lanosterol Add_Inhibitor->Start_Reaction Incubate Incubate at Optimal Temperature Start_Reaction->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Quantify_Product Quantify Product Formation (HPLC or LC-MS/MS) Stop_Reaction->Quantify_Product Calculate_IC50 Calculate IC50 Value Quantify_Product->Calculate_IC50

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (+)-Tetraconazole

Introduction

Tetraconazole (B1682234) is a broad-spectrum triazole fungicide extensively used in agriculture to control a variety of fungal diseases. Its mechanism of action involves the inhibition of sterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi.[1] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth.

Tetraconazole possesses a single chiral center, resulting in the existence of two enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole.[2] Research has indicated that the fungicidal activity of these enantiomers can differ significantly, with the (R)-(+)- form often exhibiting greater efficacy against certain fungal pathogens.[3] This enantioselective activity underscores the importance of studying the individual enantiomers to develop more effective and targeted fungicidal products, potentially allowing for reduced application rates and a lower environmental impact. This guide provides a detailed overview of the core physicochemical properties of the biologically more active this compound enantiomer.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound. Data for the racemic mixture is also included for comparison where specific data for the enantiomer is not available.

PropertyValueRemarks
IUPAC Name 1-[(2R)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazoleFor the (+)-enantiomer
CAS Number 131320-41-7For the (+)-enantiomer
Molecular Formula C₁₃H₁₁Cl₂F₄N₃O
Molecular Weight 372.15 g/mol [2][4]
Melting Point 6 °CFor the racemic mixture. Pure enantiomers may have different melting points.
Boiling Point Decomposes at 240 °C without boilingFor the racemic mixture.
Water Solubility 150 mg/L (at 20°C, pH 7)For the racemic mixture.
pKa 0.65For the racemic mixture.[2] Triazole fungicides are generally very weak bases.[5]
LogP (Octanol/Water) 4.4Computed value for the (+)-enantiomer.

Experimental Protocols

Chiral Separation of Tetraconazole Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation of this compound from its (S)-(-)-enantiomer is crucial for studying its specific properties and biological activity. A common and effective method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a suitable detector (e.g., UV or CD detector).

  • Chiral Stationary Phase: A polysaccharide-based column, such as cellulose (B213188) tris-(4-methylbenzoate), is effective.[3]

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 90:10 v/v). The mobile phase should be degassed before use.[3]

  • Racemic tetraconazole standard

  • This compound and (-)-Tetraconazole reference standards (if available)

  • Sample containing tetraconazole enantiomers, dissolved in a suitable solvent.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase for a sufficient amount of time (typically at least 30 minutes) until a stable baseline is achieved.[3]

  • System Suitability: Inject a blank (mobile phase) to ensure the system is clean. Subsequently, inject the racemic tetraconazole standard to determine the retention times of the two enantiomers and to verify the separation performance.

  • Calibration: Prepare a series of calibration standards of known concentrations for each enantiomer (if available) or for the racemic mixture. Inject these standards to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to this compound and (-)-Tetraconazole based on their retention times. Integrate the peak areas and quantify the concentration of each enantiomer in the sample using the calibration curve.

Workflow for Chiral HPLC Analysis of Tetraconazole sample_prep Sample Preparation hplc_system HPLC System with Chiral Column sample_prep->hplc_system injection Injection of Sample hplc_system->injection separation Chromatographic Separation injection->separation detection Detection (UV/CD) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Workflow for Chiral HPLC Analysis of Tetraconazole.

Determination of Water Solubility (Generator Column Method)

The generator column method is a reliable technique for determining the water solubility of sparingly soluble compounds like tetraconazole.

Materials and Equipment:

  • Generator column packed with a solid support (e.g., glass beads) coated with an excess of this compound.

  • HPLC pump to deliver water at a constant flow rate.

  • Water bath or column oven for temperature control.

  • Analytical system for quantification (e.g., HPLC-UV).

Procedure:

  • Column Preparation: Coat the solid support with this compound and pack it into a column.

  • Equilibration: Pump distilled water through the generator column at a low, constant flow rate. The water becomes saturated with the compound as it passes through the column. Maintain a constant temperature throughout the experiment.

  • Sample Collection: Collect the aqueous eluate from the column.

  • Quantification: Analyze the concentration of this compound in the collected eluate using a suitable analytical method like HPLC-UV.

  • Solubility Determination: The measured concentration of the compound in the eluate represents its water solubility at the experimental temperature.

Determination of Octanol/Water Partition Coefficient (LogP) by HPLC

The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC). This method relies on the correlation between the retention time of a compound on a nonpolar stationary phase and its LogP value.

Materials and Equipment:

  • HPLC system with a reversed-phase column (e.g., C18).

  • Mobile phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water.

  • A set of reference compounds with known LogP values.

  • This compound sample.

Procedure:

  • Calibration: Inject the reference compounds and record their retention times.

  • LogP Calculation for Reference Compounds: Calculate the logarithm of the capacity factor (log k) for each reference compound using the formula: log k = log((tR - t0) / t0), where tR is the retention time of the compound and t0 is the void time of the column.

  • Calibration Curve: Plot a graph of the known LogP values of the reference compounds against their calculated log k values to generate a calibration curve.

  • Sample Analysis: Inject the this compound sample and determine its retention time.

  • LogP Estimation: Calculate the log k for this compound and use the calibration curve to estimate its LogP value.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Tetraconazole, like other azole fungicides, functions by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The specific target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme.[6][7][8]

The nitrogen atom in the triazole ring of tetraconazole binds to the heme iron atom in the active site of CYP51.[7] This binding inhibits the enzyme's ability to demethylate lanosterol, a precursor to ergosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption of the membrane's structure and function ultimately inhibits fungal growth.[8][9][10]

Tetraconazole's Inhibition of Ergosterol Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Demethylation Intermediate Intermediate Sterols CYP51->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Further Steps Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Incorporation Tetraconazole This compound Tetraconazole->CYP51 Inhibition

Caption: Tetraconazole's Mechanism of Action.

References

Chemical and Physical Properties of (+)-Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-Tetraconazole

This guide provides a comprehensive overview of the chemical identifiers for this compound, tailored for researchers, scientists, and professionals in drug development.

This compound, a specific stereoisomer of the triazole fungicide Tetraconazole, is distinguished by its unique chemical properties. The following table summarizes its key chemical identifiers.

IdentifierValue
CAS Registry Number 131320-41-7[1][2]
IUPAC Name 1-[(2R)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole[2]
Molecular Formula C₁₃H₁₁Cl₂F₄N₃O[1][2]
Molecular Weight 372.15 g/mol [1]
InChI InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m1/s1[1][2]
InChIKey LQDARGUHUSPFNL-MRVPVSSYSA-N[1][2]
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)--INVALID-LINK--COC(C(F)F)(F)F[1]

Experimental Protocols

Visualizations

The following diagram illustrates the chemical structure of this compound.

References

In vitro antifungal spectrum of (+)-Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Antifungal Spectrum of (+)-Tetraconazole

Introduction

Tetraconazole (B1682234) is a broad-spectrum, systemic triazole fungicide widely employed in agriculture for the protection of various crops.[1][2] Its chemical structure, (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether, features a single chiral center, resulting in two distinct enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole.[1] It is well-documented that for many chiral pesticides, biological activity is enantioselective.[2] Research has consistently shown that the (R)-(+)-enantiomer of tetraconazole is the more biologically active and fungitoxic form.[2][3]

This technical guide provides a comprehensive overview of the in vitro antifungal activity of this compound, detailing its mechanism of action, summarizing its known antifungal spectrum with quantitative data, and outlining the standard experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary mode of action for tetraconazole, characteristic of triazole fungicides, is the inhibition of sterol 14α-demethylase (CYP51).[1][4] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is an indispensable molecule for the integrity and function of fungal cell membranes.[1] By blocking CYP51, tetraconazole depletes ergosterol and leads to the accumulation of toxic sterol precursors, which disrupts membrane structure and function, ultimately inhibiting fungal growth.[1][4]

The enantioselectivity of tetraconazole is evident in its interaction with the target enzyme. Studies have demonstrated that this compound is a significantly more potent inhibitor of CYP51 than its (-) counterpart. For instance, this compound was found to be five times more potent in inhibiting the catalytic activity of CYP51 from the fungal pathogen Candida albicans when compared to (-)-Tetraconazole.[5]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Fungal_Cell_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential Component CYP51->Ergosterol Normal Pathway Tetraconazole This compound Tetraconazole->CYP51 Potent Inhibition Disruption Disrupted Fungal Cell Membrane (Growth Inhibition) Inhibition->Disruption Ergosterol Depletion

Figure 1. Mechanism of this compound action via inhibition of the CYP51 enzyme.

In Vitro Antifungal Spectrum of this compound

This compound has demonstrated a broad spectrum of activity against fungal pathogens belonging to the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[2] Its efficacy is quantitatively superior to that of the (S)-(-)-enantiomer.

The following table summarizes the available quantitative data on the in vitro activity of this compound.

Fungal PathogenHost/SourceActivity MetricThis compound ValueComparative Activity [(+)- vs (-)-enantiomer]Reference
Rhizoctonia cerealisWheatFungicidal Activity-1.49 - 1.98 times greater[3][4]
Fusarium graminearumWheatFungicidal Activity-1.49 - 1.98 times greater[3][4]
Wheat Pathogens (unspecified)WheatEC₅₀0.382 - 0.802 mg/L-[4]
Candida albicansClinicalCYP51 Inhibition-5 times more potent[5]
Note: This EC₅₀ value is for racemic tetraconazole, but the activity is primarily attributed to the (+)-enantiomer.

Experimental Protocols

The determination of in vitro antifungal activity, typically measured by the Minimum Inhibitory Concentration (MIC), is performed using standardized methods to ensure reproducibility. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a commonly accepted technique.[6][7][8]

Broth Microdilution Method for MIC Determination

This protocol provides a generalized methodology for determining the MIC of this compound against filamentous fungi, based on established standards.[8][9]

  • Preparation of Antifungal Stock Solution:

    • Prepare a stock solution of this compound by dissolving it in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[9]

    • The final concentration of DMSO in the test medium should not exceed a level that affects fungal growth (typically ≤1%).

  • Preparation of Microdilution Plates:

    • Using a 96-well flat-bottom microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a standardized liquid medium.[10] RPMI-1640 medium buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0 is commonly used.[10]

    • The final concentration range should be selected to cover the expected MIC values of the test organisms.[10]

    • Include positive control wells (medium with inoculum, no drug) and negative control wells (medium only).

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) for 7-10 days to encourage sporulation.[9]

    • Prepare a fungal spore suspension by gently scraping the surface of the culture with a sterile loop in a saline solution containing a wetting agent (e.g., Tween 80).

    • Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard, equivalent to approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer or hemocytometer.

    • Further dilute the suspension in the test medium to achieve the final desired inoculum concentration in the wells (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microdilution plate with the standardized fungal suspension.

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at a controlled temperature (e.g., 28°C or 35°C) for a specified period, typically 48 to 72 hours, depending on the growth rate of the fungus.[9][10]

  • MIC Endpoint Determination:

    • Read the MIC endpoint visually or with a spectrophotometric plate reader.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 100% inhibition or ≥80% reduction in turbidity) compared to the positive control well.[11]

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Prepare this compound Stock Solution in DMSO B Perform 2-fold Serial Dilutions in 96-Well Plate with RPMI Medium A->B E Inoculate Wells with Standardized Fungal Suspension B->E C Prepare Fungal Inoculum (e.g., from PDA culture) D Adjust Inoculum to 0.5 McFarland Standard C->D D->E F Incubate Plate (e.g., 35°C for 48-72h) E->F G Read Growth Inhibition (Visually or Spectrophotometrically) F->G H Determine MIC Value (Lowest concentration with significant inhibition) G->H

Figure 2. Standard experimental workflow for the broth microdilution MIC assay.

Conclusion

The biological activity of tetraconazole is clearly enantioselective, with the (R)-(+)-enantiomer exhibiting superior fungicidal efficacy.[1] This enhanced activity is directly linked to its more potent inhibition of the target enzyme, CYP51, a crucial component of the ergosterol biosynthesis pathway in fungi. The in vitro data, although not exhaustive across all fungal species, consistently supports the higher potency of this compound against key agricultural pathogens. A comprehensive understanding of these stereoselective differences is paramount for the development of advanced fungicidal products. The use of the single, more active (+)-enantiomer could lead to reduced application rates, a lower environmental impact, and a more targeted and effective approach to crop protection.[1]

References

An In-depth Technical Guide on the Initial Toxicity Studies of (+)-Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available data exists for the specific toxicity of the (+)-Tetraconazole enantiomer. The following guide summarizes the initial toxicity studies conducted on racemic Tetraconazole (B1682234), which is a mixture of its enantiomers. This information is provided as the best available proxy for understanding the potential toxicity of the (+)-enantiomer, supplemented with findings on the differential activity of the enantiomers.

Executive Summary

Tetraconazole is a triazole fungicide utilized for the control of powdery mildew.[1] As a chiral compound, it exists in two enantiomeric forms: this compound and (-)-Tetraconazole. While research indicates that the (R)-(+)-tetraconazole enantiomer exhibits greater fungicidal activity than the (S)-(-)-tetraconazole form, comprehensive toxicity studies have predominantly been conducted on the racemic mixture.[2] This guide provides a detailed overview of the initial toxicity profile of racemic tetraconazole, covering acute, sub-chronic, and genotoxicity studies. The primary target organs identified in toxicity studies are the liver and kidneys.[3][4]

Acute Toxicity

Tetraconazole demonstrates low acute toxicity via oral, dermal, and inhalation routes of exposure.[1][3]

Data Presentation: Acute Toxicity of Racemic Tetraconazole

Study TypeSpeciesRouteLD50/LC50Toxicity CategoryReference
Acute Oral ToxicityRat (male)Oral1248 mg/kg bwLow[1]
Acute Oral ToxicityRat (female)Oral1031 mg/kg bwLow[1]
Acute Dermal ToxicityRatDermal> 2000 mg/kg bwLow[1][5]
Acute Inhalation ToxicityRatInhalation> 3660 mg/m³Low[1][5]
Skin IrritationRabbitDermalNot an irritant-[1][3]
Eye IrritationRabbitOcularSlight irritant-[1][3]
Skin SensitizationGuinea PigDermalNot a sensitizer-[1][3]

Experimental Protocols: Key Acute Toxicity Studies

  • Acute Oral Toxicity (Up-and-Down Procedure):

    • Test System: Sprague-Dawley rats, typically 5-8 weeks old.

    • Methodology: Animals are fasted overnight prior to dosing. A single oral dose of tetraconazole is administered using a gavage needle. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal. This method allows for the estimation of the LD50 with a reduced number of animals.

    • Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dosing. Body weight is recorded at regular intervals. A gross necropsy is performed on all animals at the end of the study.

  • Acute Dermal Toxicity:

    • Test System: New Zealand White rabbits.

    • Methodology: A single dose of tetraconazole is applied to a shaved area of the back (at least 10% of the body surface area). The application site is covered with a gauze patch and an occlusive dressing for 24 hours.

    • Observations: The animals are observed for signs of systemic toxicity and local skin reactions for 14 days.

Sub-Chronic Toxicity

Repeated exposure to tetraconazole in sub-chronic studies has identified the liver as a primary target organ.[1][3]

Data Presentation: Sub-Chronic Toxicity of Racemic Tetraconazole

Study DurationSpeciesRouteNOAELLOAELKey FindingsReference
13-WeekMiceDietary5 ppm25 ppmIncreased liver weights, hepatocyte enlargement.[1]
1-YearDogsDietary90 ppm360 ppmBody weight loss, increased kidney weights.[1][4]
2-YearRatsDietary10 ppm (0.4 mg/kg bw/day)--[1][6]

Experimental Protocols: Key Sub-Chronic Toxicity Study

  • 90-Day Oral Toxicity Study in Rodents:

    • Test System: Wistar rats.

    • Methodology: Tetraconazole is administered daily in the diet at various concentrations to different groups of animals for 90 days. A control group receives the vehicle diet.

    • Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study.

    • Pathology: At the end of the study, a full necropsy is performed. Organ weights are recorded, and a comprehensive histopathological examination of tissues is conducted.

Genotoxicity

Standard genotoxicity assays indicate that tetraconazole is not mutagenic or genotoxic.[1][4][6]

Data Presentation: Genotoxicity of Racemic Tetraconazole

AssayTest SystemResultReference
Ames TestS. typhimuriumNot Mutagenic[1]
In vitro Chromosome AberrationHuman LymphocytesNegative[4]
In vivo Micronucleus AssayMouse Bone MarrowNegative[4]

Experimental Protocols: Key Genotoxicity Assays

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Test System: Various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix).

    • Methodology: The tester strains are exposed to tetraconazole at a range of concentrations. The number of revertant colonies (mutated back to a prototrophic state) is counted and compared to the control.

    • Interpretation: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.[7]

  • In Vitro Mammalian Chromosomal Aberration Test:

    • Test System: Cultured mammalian cells, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells.

    • Methodology: Cells are exposed to tetraconazole with and without metabolic activation. After a suitable treatment period, cells are harvested, and metaphase chromosomes are examined for structural aberrations.

  • In Vivo Mammalian Erythrocyte Micronucleus Test:

    • Test System: Rodents, typically mice or rats.

    • Methodology: Animals are dosed with tetraconazole, usually via oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate time points, and immature erythrocytes are analyzed for the presence of micronuclei.

Enantiomer-Specific Information

While comprehensive toxicity data for this compound is lacking, studies on its fungicidal activity and environmental fate provide important context.

  • Fungicidal Activity: The (R)-(+)-tetraconazole enantiomer has been shown to have a significantly higher fungicidal activity against certain plant pathogens compared to the (S)-(-)-tetraconazole enantiomer.[2]

  • Stereoselective Degradation: Environmental degradation of tetraconazole can be stereoselective, with different enantiomers degrading at different rates in various environmental compartments.[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for triazole fungicides like tetraconazole is the inhibition of ergosterol (B1671047) biosynthesis in fungi.[3][8] While the direct toxicological mechanism in mammals is not fully elucidated, it is known that some triazoles can be hepatotoxic.[3] One proposed mechanism for triazole-induced genotoxicity is through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.[7]

Diagram: Fungicide-Induced Oxidative Stress Pathway

Fungicide_Induced_Oxidative_Stress cluster_exposure Exposure cluster_cellular_response Cellular Response Fungicide Exposure Fungicide Exposure ROS Generation ROS Generation Fungicide Exposure->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage

Caption: Fungicide-induced oxidative stress pathway leading to DNA damage.

Diagram: General Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow Test Compound Test Compound In Vitro Assays In Vitro Assays Test Compound->In Vitro Assays Ames Test Ames Test In Vitro Assays->Ames Test Chromosome Aberration Chromosome Aberration In Vitro Assays->Chromosome Aberration In Vivo Assays In Vivo Assays Ames Test->In Vivo Assays Chromosome Aberration->In Vivo Assays Micronucleus Test Micronucleus Test In Vivo Assays->Micronucleus Test Risk Assessment Risk Assessment Micronucleus Test->Risk Assessment

Caption: A general workflow for assessing the genotoxicity of a compound.

References

Methodological & Application

Application Note: High-Throughput Analysis of (+)-Tetraconazole in Wheat using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of (+)-Tetraconazole in wheat matrices. The protocol employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, ensuring high recovery and removal of matrix interferences. The UPLC system provides rapid and efficient separation, while the MS/MS detector in Multiple Reaction Monitoring (MRM) mode offers excellent selectivity and sensitivity for the accurate quantification of tetraconazole (B1682234). This method is suitable for high-throughput screening of tetraconazole residues in wheat to ensure compliance with regulatory limits.

Introduction

Tetraconazole is a broad-spectrum triazole fungicide used to control various fungal diseases in crops, including wheat. Due to its potential risks to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for tetraconazole in food commodities. Therefore, a reliable and sensitive analytical method for the routine monitoring of tetraconazole residues in wheat is essential. This application note details a validated UPLC-MS/MS method that is both rapid and robust, making it ideal for food safety and quality control laboratories.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS method is employed for the extraction and cleanup of tetraconazole from wheat samples.[1]

a. Materials and Reagents:

b. Extraction Procedure:

  • Weigh 10 g of the homogenized wheat flour sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the sample.

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

a. Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

b. UPLC Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-6 min: Hold at 5% A

    • 6-6.1 min: Return to 95% A

    • 6.1-8 min: Column re-equilibration

c. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

d. MRM Transitions for Tetraconazole:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Tetraconazole (Quantifier)372.070.10.054120
Tetraconazole (Qualifier)372.0159.00.054130

Data Presentation

The UPLC-MS/MS method was validated for its performance in the analysis of tetraconazole in wheat. The following table summarizes the quantitative data obtained. A QuEChERS multiresidue method based on liquid chromatography (LC) coupled to tandem mass spectrometry (MS/MS) detection was validated for parent tetraconazole in dry commodities like wheat with a limit of quantification (LOQ) of 0.01 mg/kg.[2] For many pesticides in wheat flour, a limit of quantification of 3.6 µg/kg has been established with recoveries ranging from 70 to 120% and intraday and interday precision values ≤20% expressed as RSDs.[1]

Table 1: Method Validation Parameters for Tetraconazole in Wheat

ParameterResult
Linearity (R²)> 0.99
Recovery (%)85 - 110
Repeatability (RSD, %)< 15
Limit of Detection (LOD)0.003 mg/kg
Limit of Quantification (LOQ)0.01 mg/kg

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Wheat Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Injection Injection into UPLC Final_Extract->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data_Processing Data Acquisition & Processing Detection->Data_Processing Result Result: Tetraconazole Concentration Data_Processing->Result

Caption: Experimental workflow for the analysis of tetraconazole in wheat.

uplc_msms_principle cluster_uplc UPLC System cluster_msms Tandem Mass Spectrometer Sample_Mixture Sample Extract UPLC_Column UPLC Column (Stationary Phase) Sample_Mixture->UPLC_Column Mobile Phase Separated_Analytes Separated Analytes UPLC_Column->Separated_Analytes Ion_Source Ion Source (ESI+) Separated_Analytes->Ion_Source Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Collision Gas Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data System (Quantification) Detector->Data_System Signal

Caption: Principle of UPLC-MS/MS analysis for tetraconazole.

Conclusion

The developed UPLC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in wheat. The use of the QuEChERS protocol for sample preparation ensures effective extraction and cleanup, minimizing matrix effects. The method meets the typical validation criteria for pesticide residue analysis and can be readily implemented in routine monitoring laboratories to ensure food safety and compliance with regulatory standards.

References

Protocol for Enantioselective Separation of Tetraconazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Tetraconazole (B1682234), a broad-spectrum triazole fungicide, possesses a single chiral center, leading to the existence of two enantiomers, (+)-R- and (-)-S-tetraconazole.[1] These enantiomers can exhibit distinct biological activities and degradation profiles in the environment.[1] Notably, the (R)-(+)-enantiomer has been shown to have greater fungicidal activity against certain pathogens compared to its (S)-(-) counterpart.[1][2] Consequently, the enantioselective separation and quantification of tetraconazole isomers are critical for accurate environmental risk assessment, ensuring food safety, and for regulatory compliance.[1]

This document provides a detailed protocol for the enantioselective separation of tetraconazole isomers using High-Performance Liquid Chromatography (HPLC), a robust and sensitive technique for chiral separations.[1] The presented methodologies are based on the use of polysaccharide-based chiral stationary phases (CSPs), which have demonstrated excellent performance in resolving tetraconazole enantiomers.[1]

Quantitative Data Summary

The following table summarizes the key parameters from established HPLC methods for the enantioselective separation of tetraconazole.

ParameterMethod 1Method 2
Chiral Stationary Phase (CSP) Cellulose tris-(4-methylbenzoate)Cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2)
Mobile Phase n-hexane:ethanol (B145695) (90:10, v/v)methanol:0.1% formic acid (70:30, v/v)
Flow Rate 0.8 mL/min0.3 mL/min
Column Temperature 20°CNot Specified
Detection Wavelength Diode Array Detector (DAD)UV at 280 nm
Linearity Range 0.5 - 50 µg/mLNot Specified
Limit of Detection (LOD) Plant: 0.06 µg/g, Soil: 0.12 µg/gNot Specified
Mean Recoveries >85%Not Specified
Reference [3][4][5]

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the enantioselective HPLC analysis of tetraconazole.

Equipment and Reagents
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector or UV detector).

  • Chiral column as specified in the methods above (e.g., Cellulose tris-(4-methylbenzoate) or Lux Cellulose-2).

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

  • HPLC-grade n-hexane.

  • HPLC-grade ethanol.

  • HPLC-grade methanol.

  • Formic acid.

  • Tetraconazole racemic standard.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of racemic tetraconazole standard and dissolve it in a suitable solvent (e.g., ethanol or methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL).

Sample Preparation (General Guideline)

For complex matrices such as soil or plant samples, a sample extraction and clean-up procedure like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended.[2][5]

  • Extraction: Homogenize the sample and extract with an appropriate solvent (e.g., acetonitrile).

  • Partitioning: Add salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation.

  • Clean-up: Use a dispersive solid-phase extraction (d-SPE) step with appropriate sorbents to remove interfering matrix components.

  • Final Preparation: Evaporate the solvent and reconstitute the residue in the mobile phase. Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

HPLC Analysis Protocol (Based on Method 1)
  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and ethanol in a 90:10 (v/v) ratio.[1][3] Degas the mobile phase using sonication or vacuum filtration before use.[1]

  • System Equilibration: Set the column temperature to 20°C. Equilibrate the chiral column with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes, or until a stable baseline is achieved.[1][3]

  • Injection: Inject a blank (mobile phase) to ensure the system is free from contaminants.[1]

  • Standard Analysis: Inject the racemic tetraconazole standard solution to determine the retention times of the two enantiomers.

  • Calibration Curve: Inject the series of working standard solutions to construct a calibration curve by plotting peak area against concentration for each enantiomer.

  • Sample Analysis: Inject the prepared sample extracts.

  • Data Analysis: Identify and integrate the peaks corresponding to the tetraconazole enantiomers in the sample chromatograms. Quantify the concentration of each enantiomer using the calibration curve.[1]

Visualizations

Experimental Workflow for Enantioselective Separation

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Solution Preparation Injection Sample/Standard Injection Standard_Prep->Injection Inject Standards Sample_Prep Sample Preparation (e.g., QuEChERS) Sample_Prep->Injection Inject Samples Equilibration System Equilibration Equilibration->Injection Separation Chiral Separation on Column Injection->Separation Detection Detection (UV/DAD) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification via Calibration Curve Peak_Integration->Quantification

Caption: Workflow for the enantioselective HPLC analysis of tetraconazole.

Logical Relationships in Chiral HPLC Separation

G Tetraconazole_Enantiomers Tetraconazole Enantiomers Separation Differential Interaction Tetraconazole_Enantiomers->Separation Mobile_Phase Mobile Phase (e.g., Hexane/Ethanol) Mobile_Phase->Separation CSP Chiral Stationary Phase (Polysaccharide-based) CSP->Separation Resolution Separated Enantiomers Separation->Resolution Detector Detector Resolution->Detector

Caption: Key components and their relationship in chiral HPLC separation.

References

Application Notes and Protocols for (+)-Tetraconazole in the Control of Wheat Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-Tetraconazole for managing key fungal diseases in wheat. This document details its mechanism of action, efficacy against various pathogens, and protocols for experimental evaluation.

Introduction

Tetraconazole is a broad-spectrum, systemic triazole fungicide used to control a wide range of fungal diseases in various crops, including wheat. As a chiral compound, it exists as two enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole. Research has indicated that the fungicidal activity is often stereoselective, with one enantiomer exhibiting greater efficacy. Notably, (R)-(+)-tetraconazole has demonstrated higher activity against certain wheat pathogens compared to its (S)-(-) counterpart, making it a compound of significant interest for targeted disease control strategies.[1]

Mechanism of Action

Tetraconazole, like other triazole fungicides, acts as a demethylation inhibitor (DMI). Its primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047). Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. By disrupting ergosterol production, this compound compromises the fungal cell membrane, leading to growth inhibition and eventual cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effect AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FarnesylPP Farnesyl Pyrophosphate (FPP) IPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Fourteen_demethyl_lanosterol 14-demethyl lanosterol Lanosterol->Fourteen_demethyl_lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol Multiple Steps DisruptedMembrane Disrupted Fungal Cell Membrane Integrity Tetraconazole This compound Tetraconazole->Inhibition GrowthInhibition Fungal Growth Inhibition & Cell Death DisruptedMembrane->GrowthInhibition

Mechanism of action of this compound.

Efficacy Data

The fungicidal activity of this compound has been evaluated against several key wheat pathogens. The following tables summarize the available quantitative data on its efficacy.

Table 1: Enantioselective Fungicidal Activity of Tetraconazole

PathogenEnantiomerRelative Activity vs. (S)-(-)-TetraconazoleReference
Rhizoctonia cerealis(R)-(+)-Tetraconazole~1.49 - 1.98 times greater[1]
Fusarium graminearum(R)-(+)-Tetraconazole~1.49 - 1.98 times greater[1]

Table 2: Efficacy of Tetraconazole (Racemic Mixture) Against Wheat Powdery Mildew (Blumeria graminis f.sp. tritici)

TreatmentAverage Disease Severity (%)Control Efficiency (%)Reference
Untreated Control33.9-
Tetraconazole4.387.3

Table 3: Efficacy of Tetraconazole (Racemic Mixture) Against Fusarium Head Blight (FHB)

Fungicide TreatmentFHB Severity Reduction (%)Reference
TetraconazoleSignificant reduction, but less than other fungicides like tebuconazole (B1682727) + azoxystrobin (B1666510) and cyproconazole (B39007) + prochloraz[2]

Note: Specific EC50 values for this compound against a broad range of wheat pathogens are not widely available in public literature. The data presented for powdery mildew and FHB are for the racemic mixture of tetraconazole.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the efficacy of this compound. The following are generalized protocols for key experiments.

In Vitro Efficacy Testing: Determination of EC50 Values

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound against mycelial growth of fungal wheat pathogens.

G cluster_workflow In Vitro EC50 Determination Workflow A 1. Fungal Isolate Culture: Grow pathogen on PDA medium. B 2. Stock Solution Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO). A->B C 3. Serial Dilution: Prepare a range of concentrations of this compound in molten PDA. B->C D 4. Plate Inoculation: Place a mycelial plug from the actively growing culture onto the center of each amended PDA plate. C->D E 5. Incubation: Incubate plates at an optimal temperature for the specific pathogen in the dark. D->E F 6. Data Collection: Measure the colony diameter at regular intervals until the control plate reaches full growth. E->F G 7. Data Analysis: Calculate the percentage of growth inhibition and determine the EC50 value using probit analysis. F->G

Workflow for in vitro EC50 determination.

1. Fungal Isolate and Culture Preparation:

  • Obtain a pure culture of the target wheat pathogen (e.g., Fusarium graminearum, Blumeria graminis f.sp. tritici).
  • Culture the fungus on Potato Dextrose Agar (PDA) plates at an appropriate temperature (e.g., 25°C) until sufficient mycelial growth is achieved.

2. Fungicide Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

3. Preparation of Fungicide-Amended Media:

  • Prepare PDA medium and autoclave.
  • Allow the medium to cool to approximately 45-50°C.
  • Add the required volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
  • A control plate with only the solvent (DMSO) should also be prepared.
  • Pour the amended PDA into sterile Petri dishes.

4. Inoculation and Incubation:

  • Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the actively growing edge of the fungal culture.
  • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
  • Incubate the plates at the optimal temperature for the pathogen in the dark.

5. Data Collection and Analysis:

  • Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plates covers approximately 80-90% of the plate.
  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
  • Determine the EC50 value by performing a probit analysis of the inhibition data.

In Vivo Efficacy Testing: Field Trial Protocol

This protocol describes a general methodology for evaluating the efficacy of this compound in controlling wheat diseases under field conditions.

G cluster_workflow Field Trial Workflow for Fungicide Efficacy A 1. Trial Design and Setup: Randomized Complete Block Design (RCBD) with multiple replications. Select a susceptible wheat variety. B 2. Treatment Application: Apply this compound at different growth stages (e.g., flag leaf, heading) and rates. A->B C 3. Disease Inoculation (Optional): Artificial inoculation with the target pathogen to ensure uniform disease pressure. B->C D 4. Disease Assessment: Regularly assess disease incidence and severity using standard rating scales. B->D C->D E 5. Yield Data Collection: Harvest plots at maturity and measure grain yield and quality parameters. D->E F 6. Statistical Analysis: Analyze data using ANOVA to determine treatment effects on disease and yield. E->F

Workflow for a field trial of fungicide efficacy.

1. Experimental Design:

  • The trial should be designed as a Randomized Complete Block Design (RCBD) with at least four replications to minimize the effects of field variability.
  • Plot size should be sufficient to obtain reliable yield data (e.g., 1.5 m x 5 m).
  • Select a wheat cultivar that is susceptible to the target pathogen(s).

2. Treatments:

  • Treatments should include:
  • An untreated control.
  • Different application rates of this compound.
  • Application at different wheat growth stages (e.g., flag leaf emergence - GS39, heading - GS59).
  • A positive control with a standard registered fungicide for comparison.

3. Application:

  • Fungicides should be applied using a calibrated sprayer to ensure uniform coverage.
  • The spray volume should be appropriate for the crop canopy (e.g., 200-400 L/ha).

4. Disease Assessment:

  • Disease incidence (% of infected plants or tillers) and severity (% of leaf or head area affected) should be assessed at regular intervals after application.
  • Standardized disease assessment keys or scales should be used for accurate and consistent ratings.

5. Yield and Quality Assessment:

  • At crop maturity, harvest the plots and determine the grain yield (t/ha).
  • Measure other parameters such as thousand-kernel weight and test weight.
  • For diseases like Fusarium Head Blight, grain samples should be analyzed for mycotoxin levels (e.g., deoxynivalenol (B1670258) - DON).

6. Data Analysis:

  • The collected data on disease severity, yield, and other parameters should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the treatment effects.
  • Mean separation tests (e.g., Tukey's HSD) can be used to compare the performance of different treatments.

Logical Relationships in Application and Expected Outcomes

The successful application of this compound is dependent on several interconnected factors that influence its efficacy and the ultimate impact on wheat yield.

G cluster_factors Input Factors cluster_outcomes Outcomes Application Application of This compound Efficacy High Fungicidal Efficacy Application->Efficacy Timing Correct Timing (Growth Stage) Timing->Efficacy Rate Appropriate Application Rate Rate->Efficacy Coverage Adequate Spray Coverage Coverage->Efficacy DiseasePressure Disease Pressure DiseasePressure->Efficacy DiseaseControl Effective Disease Control Efficacy->DiseaseControl YieldProtection Protection of Green Leaf Area & Grain Fill DiseaseControl->YieldProtection YieldIncrease Increased Grain Yield & Quality YieldProtection->YieldIncrease

Logical flow from application to yield increase.

Conclusion

This compound shows significant promise for the control of important wheat pathogens, with its (R)-(+)-enantiomer exhibiting superior fungicidal activity in some cases. Its mechanism of action as a sterol biosynthesis inhibitor is well-established. While further research is needed to quantify its efficacy against a broader range of wheat pathogens and to determine optimal application strategies for maximizing yield benefits, the available data and established experimental protocols provide a solid foundation for its development and application in wheat disease management programs. Researchers and professionals are encouraged to utilize the provided protocols as a starting point for their own evaluations, adapting them to specific local conditions and research objectives.

References

Application Notes and Protocols for In Vivo Efficacy Testing of (+)-Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals. The development of novel, effective antifungal agents is a critical area of research. (+)-Tetraconazole, a triazole antifungal agent, inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[1][2][3] The (+)-enantiomer of tetraconazole (B1682234) has been reported to be the more active form.

These application notes provide a detailed framework for the in vivo evaluation of this compound efficacy, focusing on a murine model of disseminated candidiasis. This model is a well-established and clinically relevant system for assessing the systemic activity of antifungal compounds. The following protocols and guidelines are intended to assist researchers in designing and executing robust preclinical studies to determine the therapeutic potential of this compound.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, targets the fungal cytochrome P450 enzyme CYP51 (also known as Erg11p).[1][2] This enzyme catalyzes the demethylation of lanosterol to 4,4'-dimethyl-cholesta-8,14,24-triene-3β-ol, a critical step in the biosynthesis of ergosterol.[2][4] By binding to the heme iron in the active site of CYP51, this compound competitively inhibits its function.[1] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, resulting in increased membrane permeability, disruption of membrane-bound enzyme activity, and ultimately, inhibition of fungal growth.[3]

Caption: Mechanism of action of this compound. (Within 100 characters)

Experimental Design and Protocols

A well-designed in vivo study is crucial for obtaining reliable and reproducible data on the efficacy of this compound. The following sections outline a comprehensive experimental workflow.

Acclimatization Animal Acclimatization (7 days) Immunosuppression Immunosuppression (Optional, e.g., Cyclophosphamide) Acclimatization->Immunosuppression Infection Intravenous Infection (Candida albicans) Immunosuppression->Infection Treatment Treatment Initiation (Vehicle, this compound, Positive Control) Infection->Treatment Monitoring Daily Monitoring (Survival, Clinical Signs, Body Weight) Treatment->Monitoring PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Treatment->PKPD Endpoint Humane Endpoint/Study Termination Monitoring->Endpoint DataAnalysis Data Analysis and Interpretation Monitoring->DataAnalysis OrganHarvest Organ Harvest (Kidneys, Brain, etc.) Endpoint->OrganHarvest FungalBurden Fungal Burden Determination (CFU/gram tissue) OrganHarvest->FungalBurden Histopathology Histopathological Analysis (H&E, PAS, GMS Staining) OrganHarvest->Histopathology FungalBurden->DataAnalysis Histopathology->DataAnalysis PKPD->DataAnalysis

Caption: Experimental workflow for in vivo efficacy testing. (Within 100 characters)
Protocol 1: Murine Model of Disseminated Candidiasis

This protocol describes the induction of a systemic Candida albicans infection in mice to evaluate the efficacy of this compound.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) agar (B569324) and broth

  • Sterile phosphate-buffered saline (PBS)

  • Female BALB/c mice (6-8 weeks old)

  • This compound

  • Vehicle control (e.g., 5% DMSO in sterile saline)

  • Positive control (e.g., Fluconazole)

  • Cyclophosphamide (B585) (optional, for immunosuppression)

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Inoculum Preparation:

    • Streak C. albicans on a YPD agar plate and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.

    • Harvest the yeast cells by centrifugation, wash twice with sterile PBS.

    • Resuspend the pellet in sterile PBS and determine the cell concentration using a hemocytometer.

    • Adjust the final concentration to 5 x 10^5 cells/mL in sterile PBS.

  • Animal Handling and Infection:

    • Acclimatize mice for at least 7 days before the experiment.

    • (Optional) To induce neutropenia, administer cyclophosphamide (e.g., 150 mg/kg intraperitoneally) 3 days prior to infection.

    • Infect mice via intravenous (tail vein) injection with 0.1 mL of the prepared C. albicans suspension (5 x 10^4 cells/mouse).

  • Treatment Administration:

    • Randomly assign mice to treatment groups (n=8-10 per group):

      • Vehicle Control

      • This compound (e.g., 10, 25, 50 mg/kg)

      • Positive Control (e.g., Fluconazole, 10 mg/kg)

    • Prepare drug formulations immediately before use. This compound can be dissolved in a suitable vehicle.

    • Initiate treatment 2 hours post-infection. Administer treatments once daily via oral gavage or intraperitoneal injection for 7 consecutive days.

  • Monitoring and Endpoints:

    • Monitor mice daily for survival, clinical signs of illness (e.g., weight loss, ruffled fur, lethargy), and body weight.

    • Euthanize mice that reach a predetermined humane endpoint.

    • The primary endpoints are survival rate and reduction in fungal burden in target organs.

Protocol 2: Fungal Burden Determination

This protocol details the quantification of fungal colonies in target organs.

Materials:

  • Sterile PBS

  • Sterile surgical instruments

  • Bead beater or tissue homogenizer

  • YPD agar plates

  • Incubator

Procedure:

  • At the end of the treatment period (or at humane endpoints), euthanize the mice.

  • Aseptically harvest target organs (e.g., kidneys, brain).

  • Weigh each organ and homogenize in a known volume of sterile PBS.

  • Perform serial dilutions of the tissue homogenates in sterile PBS.

  • Plate 100 µL of each dilution onto YPD agar plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colony-forming units (CFU) on each plate.

  • Calculate the fungal burden as log10 CFU per gram of tissue.

Protocol 3: Histopathological Analysis

This protocol describes the preparation and staining of tissue sections to visualize fungal elements and tissue damage.

Materials:

Procedure:

  • Fix harvested organs in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissues through an ethanol series for dehydration, clear with xylene, and embed in paraffin wax.

  • Section the paraffin-embedded tissues at 4-5 µm thickness using a microtome and mount on glass slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain sections with H&E for general morphology and assessment of inflammation and tissue damage.

  • Stain separate sections with PAS and GMS to specifically visualize fungal elements (yeast and hyphae). Fungi will stain magenta with PAS and black with GMS.[5][6]

  • Dehydrate, clear, and mount the stained slides with a coverslip.

  • Examine the slides under a microscope to assess the extent of fungal invasion, tissue necrosis, and inflammatory cell infiltration.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Survival Analysis

Treatment GroupDose (mg/kg)Number of Mice (n)Median Survival Time (days)% Survival at Day 21
Vehicle Control-1080
This compound10101220
This compound25101860
This compound5010>2190
Fluconazole1010>21100

Table 2: Fungal Burden in Kidneys (Day 7 Post-Infection)

Treatment GroupDose (mg/kg)Mean Log10 CFU/gram Kidney ± SDp-value vs. Vehicle
Vehicle Control-6.8 ± 0.5-
This compound104.2 ± 0.7<0.01
This compound252.5 ± 0.4<0.001
This compound50<2.0 (limit of detection)<0.001
Fluconazole10<2.0 (limit of detection)<0.001

Table 3: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC0-24h (µg·h/mL)t1/2 (h)
252.1218.54.5
504.5242.14.8

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound. A thorough assessment of survival, fungal burden, and histopathology will provide critical data on the efficacy of this compound. Furthermore, pharmacokinetic and pharmacodynamic studies are essential for understanding the dose-response relationship and for guiding the design of future clinical trials. These comprehensive preclinical studies are a vital step in the development of this compound as a potential new therapy for invasive fungal infections.

References

Application Note and Protocol: Quantitative Analysis of (+)-Tetraconazole in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, analytical scientists, and professionals in drug development, environmental science, and agrochemical industries.

Purpose: This application note provides a detailed protocol for the quantitative analysis of the dextrorotatory enantiomer, (+)-Tetraconazole, in soil matrices. The methodology is primarily based on chiral High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a technique known for its high sensitivity and selectivity.

Introduction

Tetraconazole (B1682234) is a broad-spectrum triazole fungicide widely used in agriculture to control various fungal diseases.[1] It exists as a pair of enantiomers, this compound and (-)-Tetraconazole, which can exhibit different biological activities and degradation rates in the environment.[2] The enantioselective analysis of tetraconazole is crucial for accurate environmental risk assessment and food safety evaluation.[2] This protocol details a robust and validated method for the extraction, separation, and quantification of this compound in soil samples.

Principle

The method involves the extraction of tetraconazole residues from soil samples using an organic solvent, followed by a cleanup step to remove interfering matrix components. The separation of the enantiomers is achieved on a chiral stationary phase via HPLC. Detection and quantification are performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Standards: Certified reference material of this compound (purity >99%).

  • Solvents: HPLC grade acetonitrile (B52724), methanol, and water.

  • Reagents: Formic acid (analytical grade), anhydrous magnesium sulfate (B86663) (MgSO₄), and sodium chloride (NaCl).

  • Solid Phase Extraction (SPE): Primary secondary amine (PSA) and C18 sorbents for cleanup.

Instrumentation
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A chiral column such as cellulose (B213188) tris-(4-methylbenzoate) or cellulose tris (3-chloro-4-methylphenylcarbamate).[3]

  • Other Equipment: Analytical balance, centrifuge, vortex mixer, and a sample evaporator.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 100 ng/mL.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and efficient procedure for extracting pesticide residues from food and environmental matrices.[4]

  • Homogenization: Homogenize the soil sample to ensure uniformity.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add extraction salts, typically 4 g of anhydrous MgSO₄ and 1 g of NaCl, to induce phase separation.[1]

    • Vortex the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.[4]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents. A common composition is 150 mg anhydrous MgSO₄ and 50 mg PSA.[4]

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.[4]

  • Final Extract: The resulting supernatant is the cleaned-up sample extract. Filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Instrumental Analysis
  • Chromatographic Conditions:

    • Column: Chiral stationary phase, e.g., cellulose tris-(4-methylbenzoate).[3]

    • Mobile Phase: A mixture of n-hexane and ethanol (B145695) (90:10, v/v) is a common mobile phase for chiral separation of tetraconazole.[3] For LC-MS/MS, a reverse-phase separation might use a gradient of acetonitrile and water with 0.1% formic acid.[5][6]

    • Flow Rate: 0.8 mL/min.[3]

    • Column Temperature: 20°C.[3]

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Precursor and Product Ions: These should be optimized for the specific instrument. For tetraconazole, typical transitions would be monitored.

Data Presentation

Quantitative data from method validation studies are summarized in the tables below for easy comparison.

Table 1: HPLC-MS/MS Method Validation Parameters for this compound in Soil

ParameterResultReference
Linearity Range0.5 - 50 µg/mL[3]
Correlation Coefficient (r²)>0.99[7]
Limit of Detection (LOD)0.001 - 0.06 mg/kg[3][5]
Limit of Quantification (LOQ)0.01 - 0.12 mg/kg[3][7]

Table 2: Recovery and Precision Data for this compound in Soil

Fortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Reference
0.0181.2 - 100.2< 15[6]
0.185 - 100.5< 10[2][3]
1.078.9 - 100.5< 7[2]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample 1. Soil Sample Collection & Homogenization extraction 2. QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) soil_sample->extraction cleanup 3. d-SPE Cleanup (PSA, MgSO4) extraction->cleanup final_extract 4. Final Extract cleanup->final_extract hplc 5. Chiral HPLC Separation final_extract->hplc msms 6. MS/MS Detection (ESI+, MRM) hplc->msms quantification 7. Quantification msms->quantification reporting 8. Reporting quantification->reporting validation_parameters method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD linearity->lod loq LOQ linearity->loq range Range linearity->range accuracy->precision

References

Application Notes and Protocols: Bioassay Development for Assessing (+)-Tetraconazole Fungicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetraconazole (B1682234) is a broad-spectrum, systemic triazole fungicide widely employed in agriculture to control a variety of fungal pathogens.[1][2] Its mechanism of action involves the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[3][4][5] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[3] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, compromising membrane integrity and ultimately inhibiting fungal growth.[3][4]

Tetraconazole possesses a chiral center, resulting in two distinct enantiomers: (R)-(+)-Tetraconazole and (S)-(-)-Tetraconazole.[1][2][3] Research has demonstrated significant enantioselectivity in its biological activity, with the (R)-(+)-enantiomer being the more potent fungitoxic form.[1][4][6] Studies have shown that (+)-Tetraconazole is approximately 1.49 to 1.98 times more active against wheat pathogens like R. cerealis and F. graminearum than its (S)-(-) counterpart.[1][4] Another report indicated that this compound was five times more potent at inhibiting the catalytic activity of CYP51 in Candida albicans.[7]

These application notes provide detailed protocols for developing robust in vitro and in vivo bioassays to accurately assess the fungicidal activity of this compound. The methodologies are designed for researchers, scientists, and drug development professionals engaged in fungicide efficacy testing and environmental risk assessment.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of this compound is the CYP51 enzyme, which catalyzes a key demethylation step in the conversion of lanosterol (B1674476) to ergosterol. By binding to the heme iron component of this enzyme, this compound effectively blocks the ergosterol production pathway, leading to fungal cell death.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate Demethylation (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Disrupted Disrupted Membrane (Growth Arrest) Tetraconazole This compound Inhibition Tetraconazole->Inhibition Inhibition->Lanosterol Blocks CYP51

Mechanism of action of this compound.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from bioassays to compare the fungicidal activity of Tetraconazole enantiomers.

Table 1: Example In Vitro Fungicidal Activity of Tetraconazole Enantiomers This table summarizes the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) for each enantiomer against common wheat pathogens.

Fungal PathogenEnantiomerEC₅₀ (mg/L)[4][5]Relative Potency ((S)-(-)/(R)-(+))
Rhizoctonia cerealis(R)-(+)-Tetraconazole0.3821.98x[1]
(S)-(-)-Tetraconazole0.756
Fusarium graminearum(R)-(+)-Tetraconazole0.8021.49x[1]
(S)-(-)-Tetraconazole1.195

Experimental Protocols

Protocol 1: In Vitro Susceptibility via Broth Microdilution (MIC Determination)

This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, determines the Minimum Inhibitory Concentration (MIC) of this compound against yeasts and filamentous fungi.[8][9][10] The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9]

A 1. Prepare this compound Stock (e.g., in DMSO) B 2. Create Serial Dilutions in 96-well 'mother' plate A->B E 5. Transfer Drug Dilutions to Test Plate B->E C 3. Prepare Fungal Inoculum (Standardize to 0.5 McFarland) D 4. Dilute Inoculum in RPMI-1640 Medium C->D F 6. Add Diluted Inoculum to Test Plate Wells D->F E->F G 7. Incubate Plate (e.g., 35°C for 24-48h) F->G H 8. Read Results Visually or Spectrophotometrically G->H I Determine MIC (Lowest concentration with no visible growth) H->I

Workflow for the broth microdilution method.

Materials:

  • This compound analytical standard

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (B569324) (SDA)

  • Sterile saline solution (0.85%)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Drug Dilution: In a sterile 96-well plate, perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to create a concentration range (e.g., 0.03 to 16 µg/mL). Ensure the final DMSO concentration does not exceed 1%.[8]

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA plate and incubate (35°C for 24h for yeast, 48-72h for molds) to ensure viability.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).[8] This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this standardized suspension in RPMI-1640 medium to achieve a final working concentration of 0.5-2.5 x 10³ CFU/mL.[8]

  • Inoculation: Add 100 µL of the working fungal inoculum to each well of the microdilution plate containing 100 µL of the drug dilutions. This brings the final volume to 200 µL per well.

  • Controls: Include a growth control well (inoculum, no drug) and a sterility control well (medium, no inoculum).

  • Incubation: Seal the plate and incubate at 35°C. Read yeast plates at 24 hours and mold plates at 48-72 hours, depending on the growth rate of the control.[9]

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete (for molds) or significant (≥50% for yeasts) inhibition of visible growth compared to the drug-free growth control.[9]

Protocol 2: Mycelial Growth Inhibition Assay (EC₅₀ Determination)

This protocol is used to determine the EC₅₀ (Effective Concentration for 50% inhibition) of this compound against filamentous fungi by measuring the inhibition of radial growth on an amended agar medium.[3]

A 1. Prepare this compound Stock Solutions in an appropriate solvent C 3. Amend PDA with Fungicide to achieve desired concentrations A->C B 2. Prepare Molten PDA Medium (Potato Dextrose Agar) B->C D 4. Pour Amended Agar into Petri Dishes C->D F 6. Inoculate Center of Each Plate with a mycelial plug D->F E 5. Obtain Mycelial Plugs from an actively growing culture E->F G 7. Incubate Plates (e.g., 25°C in the dark) F->G H 8. Measure Colony Diameter when control colony nears full growth G->H I Calculate EC₅₀ Value (Probit analysis or regression) H->I

Workflow for mycelial growth inhibition assay.

Materials:

  • This compound analytical standard

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Actively growing culture of the target filamentous fungus

  • Sterile cork borer (e.g., 5 mm diameter)

  • Incubator

Procedure:

  • Amended Media Preparation: Prepare PDA according to the manufacturer's instructions. After autoclaving and cooling to approximately 50-55°C, add the required volume of this compound stock solution to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also prepare a solvent control plate containing only the solvent used for the stock solution.

  • Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm) from the leading edge of an actively growing fungal colony. Place the plug, mycelium-side down, onto the center of each prepared agar plate.[3]

  • Incubation: Incubate the plates at an optimal temperature for the test fungus (e.g., 25°C) in the dark.

  • Measurement: When the fungal colony in the control plate has reached approximately 80% of the plate diameter, measure the diameter of the fungal colonies on all plates in two perpendicular directions.

  • Calculation:

    • Calculate the average diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control using the formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

    • Determine the EC₅₀ value by performing a probit analysis or logarithmic regression of the inhibition percentages against the logarithm of the fungicide concentrations.[3]

Protocol 3: In Vivo Protective Efficacy Assay (Whole Plant)

This protocol assesses the protective (preventative) activity of this compound in a controlled environment, such as a greenhouse or growth chamber. This example uses a foliar pathogen on a host plant.

A 1. Grow Host Plants to a Suitable Growth Stage C 3. Apply Fungicide to Plants (e.g., foliar spray to runoff) A->C B 2. Prepare this compound Formulations at various concentrations B->C D 4. Allow Plants to Dry (e.g., 24 hours) C->D F 6. Inoculate Plants with the pathogen D->F E 5. Prepare Pathogen Spore Suspension (Inoculum) E->F G 7. Incubate in a Controlled Environment (Favorable for disease development) F->G H 8. Assess Disease Severity (% leaf area infected) G->H I Calculate Protective Efficacy (%) H->I

Workflow for an in vivo protective efficacy assay.

Materials:

  • Healthy, uniform host plants (e.g., wheat, cucumber)

  • This compound formulation

  • Wetting agent/surfactant (e.g., Tween 20)

  • Culture of the target fungal pathogen (e.g., Erysiphe graminis)

  • Spraying equipment

  • Controlled environment chamber or greenhouse

Procedure:

  • Plant Cultivation: Grow host plants from seed under controlled conditions until they reach the desired growth stage (e.g., second or third true leaf stage).

  • Fungicide Application: Prepare aqueous solutions of this compound at several concentrations (e.g., 1, 5, 10, 25, 50 mg/L), including a surfactant as recommended.

  • Treatment: Group the plants and spray them with the respective fungicide solutions until the foliage is thoroughly wet. Include a control group sprayed only with water and surfactant. Allow the plants to dry for 24 hours.

  • Pathogen Inoculation: Prepare a standardized spore suspension of the target pathogen in sterile water. Spray the inoculum evenly onto the foliage of both treated and control plants.

  • Incubation: Place the plants in a growth chamber with conditions optimized for disease development (e.g., high humidity, specific temperature, and photoperiod).[3]

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), when clear disease symptoms are visible on the control plants, assess the disease severity. This is often done by visually estimating the percentage of leaf area covered by lesions or sporulation.

  • Efficacy Calculation: Calculate the protective efficacy for each treatment using the formula:

    • Efficacy (%) = [(DSC - DST) / DSC] x 100

    • Where DSC is the mean disease severity of the control group and DST is the mean disease severity of the treated group.

References

Application Note: Determination of Tetraconazole Residues in Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraconazole (B1682234) is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in agriculture. Due to its potential for persistence and mobility in the environment, monitoring its residues in water sources is crucial for ensuring environmental safety and human health. This application note provides a detailed protocol for the sensitive and selective determination of tetraconazole residues in water using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for regulatory monitoring, environmental assessment, and water quality research.

Principle

This method involves the extraction and concentration of tetraconazole from water samples, followed by instrumental analysis using LC-MS/MS. Two primary sample preparation techniques are presented: Solid-Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. LC-MS/MS provides high selectivity and sensitivity for the accurate quantification of tetraconazole at low concentrations.

Experimental Protocols

Sample Preparation

Two methods for sample preparation are detailed below. The choice of method may depend on laboratory resources, sample throughput requirements, and the specific characteristics of the water matrix.

Method A: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the selective extraction and concentration of organic contaminants from aqueous samples.

Materials:

  • Tetraconazole analytical standard (≥99% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • Formic acid (LC-MS grade)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Glass fiber filters (1.0 µm)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Filtration: Filter the water sample (typically 500 mL) through a 1.0 µm glass fiber filter to remove suspended particles.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the trapped tetraconazole from the cartridge with 2 x 4 mL of methanol into a collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Method B: Modified QuEChERS for Water

The QuEChERS method, originally developed for solid matrices, can be adapted for the extraction of pesticides from water samples.[1][2]

Materials:

  • Tetraconazole analytical standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes containing MgSO₄ and PSA for dispersive SPE (d-SPE)

Procedure:

  • Sample Measurement: Place 10 mL of the water sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

    • Vortex the tube for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the tetraconazole, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The protonated molecule of tetraconazole ([M+H]⁺).

  • Product Ions: At least two specific product ions should be monitored for quantification and confirmation. The exact m/z values for precursor and product ions, as well as collision energies, should be optimized for the specific instrument being used.

Data Presentation

The following table summarizes the quantitative data for the determination of tetraconazole in water, compiled from various studies.

ParameterValueMatrixReference
Limit of Detection (LOD)0.001 - 0.003 mg/kgSoil and Earthworms (indicative for water)[3]
Limit of Quantification (LOQ)0.01 mg/LWater[1]
Recovery63 - 116%Water[1]
Relative Standard Deviation (RSD)< 12%Water[1]

Note: The performance characteristics can vary depending on the specific instrumentation, sample matrix, and validation protocol.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the determination of tetraconazole residues in water by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Water Sample Collection filtration Filtration sample_collection->filtration extraction Extraction (SPE or QuEChERS) filtration->extraction cleanup Cleanup (d-SPE for QuEChERS) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration lc_ms_analysis LC-MS/MS Analysis concentration->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing result_reporting Result Reporting data_processing->result_reporting

Workflow for Tetraconazole Residue Analysis in Water.

Conclusion

The described LC-MS/MS methods, incorporating either Solid-Phase Extraction or a modified QuEChERS protocol, provide a robust and sensitive approach for the determination of tetraconazole residues in water samples. These protocols are suitable for routine monitoring and can be adapted to meet the specific requirements of different laboratories and regulatory bodies. Proper method validation is essential to ensure the accuracy and reliability of the analytical results.

References

Field Application of (+)-Tetraconazole in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the field application techniques for (+)-Tetraconazole, a systemic triazole fungicide. The information is intended to guide researchers and professionals in the development and execution of effective disease management strategies in various agricultural settings.

Introduction

This compound is a broad-spectrum fungicide belonging to the sterol biosynthesis inhibitor (SBI) class (FRAC Group 3). Its mode of action is the inhibition of the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Disruption of ergosterol production leads to the cessation of fungal growth. This document outlines the recommended application techniques, rates, and experimental protocols for evaluating the efficacy of this compound in the field.

Data Presentation: Quantitative Application Rates

The following tables summarize the recommended application rates of this compound for various crops and target diseases based on field trial data.

CropTarget Disease(s)Product Rate per ApplicationActive Ingredient Rate per ApplicationApplication Timing & Remarks
Grapes Powdery Mildew (Uncinula necator), Black Rot (Guignardia bidwellii)3.4 fl oz/acre0.022 lb a.i./acreApply at 14-21 day intervals. Do not make more than 2 applications per year. For black rot, a post-infection application is recommended within 72 hours of an infection period.[1][2]
Wheat Powdery Mildew (Blumeria graminis f.sp. tritici)Refer to specific product labelsNot SpecifiedEffective control observed with treatments containing tetraconazole (B1682234) alone or in mixtures. Applications are typically made at tillering or at the first sign of disease (up to 5% severity), with a second application 14 days later.[3]
Sugarbeets Cercospora Leaf Spot, Powdery Mildew, Ramularia13 fluid ounces/acreNot SpecifiedApply when conditions are favorable for disease development. Do not make more than one application per growing season.[4]
Apples Apple Scab (Venturia inaequalis)Refer to specific product labelsNot SpecifiedApply at 5- to 10-day intervals from green tip through petal fall; continue at 7- to 14-day intervals as needed.[5]

Experimental Protocols

Detailed methodologies for key field experiments are provided below. These protocols are designed to ensure the generation of robust and reliable data for the evaluation of this compound's efficacy.

Foliar Fungicide Efficacy Trial Protocol

This protocol outlines a standard method for conducting a field trial to evaluate the efficacy of a foliar-applied fungicide like this compound.

Objective: To determine the efficacy of this compound in controlling a target foliar disease on a specific crop.

Materials:

  • This compound formulation

  • Standard commercial fungicide (positive control)

  • Water

  • Adjuvant (if required by the product label)

  • Calibrated sprayer (e.g., backpack or tractor-mounted)

  • Plot stakes and labels

  • Data collection tools (e.g., notebooks, tablets)

  • Personal Protective Equipment (PPE) as per the product label

Methodology:

  • Site Selection: Choose a field with a history of the target disease and uniform soil type.

  • Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) with a minimum of four replications.

    • Each block should contain all treatments, including an untreated control.

    • Plot size should be sufficient to minimize edge effects and allow for accurate assessments (e.g., 10 ft x 40 ft).[6]

  • Treatment List:

    • Untreated Control (sprayed with water only)

    • This compound at various rates (e.g., low, medium, high)

    • Standard commercial fungicide (positive control)

  • Application Procedure:

    • Calibrate the sprayer to ensure accurate and uniform application volume.

    • Prepare the spray solution by adding the required amount of this compound to a partially filled spray tank with agitation, then adding the remaining water.

    • Apply the treatments according to the predetermined schedule, which may be based on crop growth stage, weather-based disease forecasting models, or the first appearance of disease symptoms.[7]

    • Ensure thorough coverage of the crop foliage.

  • Data Collection:

    • Disease Assessment: Visually assess disease severity and incidence at regular intervals (e.g., 7-14 days) after each application. Use a standardized rating scale (e.g., percentage of leaf area affected).

    • Phytotoxicity: Visually assess for any signs of crop injury (e.g., chlorosis, necrosis, stunting) after each application.

    • Yield: At crop maturity, harvest the center rows of each plot and measure the yield.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

Soil Drench Efficacy Trial Protocol

This protocol is for evaluating the efficacy of this compound when applied as a soil drench for the control of soil-borne pathogens.

Objective: To assess the efficacy of soil-drenched this compound in controlling a target soil-borne disease.

Materials:

  • This compound formulation

  • Watering can or calibrated drenching equipment

  • Inoculum of the target pathogen

  • Pots or designated field plots

  • Growing medium (for pot studies)

  • PPE

Methodology:

  • Experimental Setup:

    • For pot studies, fill pots with a sterilized growing medium and transplant healthy seedlings.

    • For field studies, establish plots as described in the foliar trial protocol.

  • Inoculation:

    • If the field does not have a uniform history of the disease, inoculate the soil with a known quantity of the target pathogen.

  • Treatment Application:

    • Prepare the drench solution by mixing the required amount of this compound with water.

    • Apply a specific volume of the drench solution evenly to the soil surface around the base of each plant.[3][8]

    • The volume should be sufficient to wet the root zone.

  • Data Collection:

    • Disease Assessment: At regular intervals, assess disease symptoms, which may include wilting, stunting, or plant death. For root diseases, a root rot severity rating scale may be used at the end of the trial.[9]

    • Plant Growth: Measure plant height, biomass, or other relevant growth parameters.

    • Yield: For fruiting crops, measure the yield from each plot.

  • Data Analysis: Use appropriate statistical analysis to compare the treatments.

Seed Treatment Efficacy Trial Protocol

This protocol details a method for evaluating the effectiveness of this compound as a seed treatment.

Objective: To determine the efficacy of this compound as a seed treatment for the control of seed-borne or early-season soil-borne diseases.

Materials:

  • Certified seeds of the test crop

  • This compound seed treatment formulation

  • Slurry treater or a suitable container for mixing

  • PPE

Methodology:

  • Seed Treatment:

    • Calculate the required amount of this compound formulation based on the seed weight.

    • Apply the formulation as a slurry to the seeds, ensuring even coating. This can be done in a specialized seed treater or by mixing in a closed container.[10]

    • Allow the treated seeds to dry before planting.

  • Planting:

    • Plant the treated seeds and an untreated control group in a randomized complete block design in the field or in trays in a greenhouse.

  • Data Collection:

    • Emergence: Count the number of emerged seedlings at regular intervals to assess the effect on germination and stand establishment.

    • Disease Assessment: Monitor the seedlings for symptoms of the target disease(s). Disease incidence and severity should be recorded.

    • Vigor: Assess seedling vigor through measurements such as plant height and root development.

  • Data Analysis: Statistically analyze the data to evaluate the impact of the seed treatment on emergence, disease control, and seedling vigor.

Visualizations

Signaling Pathway: Mode of Action of this compound

The following diagram illustrates the mode of action of this compound in inhibiting the ergosterol biosynthesis pathway in fungi.

Caption: Mode of action of this compound in the fungal ergosterol biosynthesis pathway.

Experimental Workflow: Foliar Fungicide Efficacy Trial

The diagram below outlines the general workflow for conducting a foliar fungicide efficacy trial.

Foliar_Trial_Workflow Start Start: Trial Planning SiteSelection 1. Site Selection (Uniform field, disease history) Start->SiteSelection Design 2. Experimental Design (RCBD, Replications, Plot Layout) SiteSelection->Design TreatmentPrep 3. Treatment Preparation (Controls, Test Articles) Design->TreatmentPrep Application 4. Fungicide Application (Calibrated sprayer, scheduled intervals) TreatmentPrep->Application DataCollection 5. Data Collection (Disease, Phytotoxicity, Yield) Application->DataCollection Post-application intervals Analysis 6. Statistical Analysis (ANOVA) DataCollection->Analysis Report End: Final Report Analysis->Report

Caption: General workflow for a foliar fungicide efficacy field trial.

Logical Relationships: Application Decision-Making

This diagram illustrates the logical relationships involved in making a decision to apply this compound.

Application_Decision_Logic Start Disease Risk Assessment CropStage Susceptible Crop Stage? Start->CropStage Weather Favorable Weather (for disease)? CropStage->Weather Yes Monitor Continue Monitoring CropStage->Monitor No Symptoms Disease Symptoms Present? Weather->Symptoms Yes Weather->Monitor No Apply Apply This compound Symptoms->Apply Yes Symptoms->Apply Preventative (No, but high risk) Apply->Monitor End End of Decision Cycle Monitor->End

Caption: Decision-making logic for the application of this compound.

References

Application Notes and Protocols for Studying the Environmental Degradation of (+)-Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetraconazole (B1682234) is a broad-spectrum systemic triazole fungicide utilized in agriculture to manage a variety of fungal diseases in crops.[1][2] Due to its application in the field, understanding its environmental fate and degradation is critical for assessing its potential impact on non-target organisms and ecosystems.[1] Tetraconazole is a chiral compound, and its enantiomers can exhibit different biological activities and degradation rates in the environment.[2][3] The R-(+) form has been identified as the more fungitoxic enantiomer.[3] This document provides a comprehensive overview of the methods for studying the degradation of (+)-Tetraconazole, including its degradation pathways, quantitative data on its persistence, and detailed experimental protocols.

Degradation Pathways of Tetraconazole

The environmental degradation of tetraconazole is a slow process influenced by factors such as soil type, pH, and microbial activity.[1][4] The primary pathways of degradation are microbial degradation, photolysis, and hydrolysis, although it is generally considered to be persistent in the environment.[1][4]

  • Microbial Degradation: Soil microorganisms contribute to the breakdown of tetraconazole, though the process is generally slow.[1][4] The application of tetraconazole can lead to shifts in the soil microbial community structure.[5] A primary identified degradation product from microbial action is 1H-1,2,4-triazol-1-ylacetic acid.[1]

  • Hydrolysis: Tetraconazole is stable in aqueous solutions at pH levels between 5 and 9, indicating that hydrolysis is not a major degradation pathway under typical environmental conditions.[1] However, it can be degraded under acidic hydrolytic conditions.[6]

  • Photolysis: Tetraconazole is generally stable in light, suggesting a low susceptibility to direct photolysis.[1] However, indirect photodegradation, potentially facilitated by other substances in the environment, may play a role in its breakdown.[1] Studies on the related compound terconazole (B1682230) also found it to be stable under photolytic conditions in its solid state, but extensive degradation was observed when in solution.[6]

A proposed microbial degradation pathway for tetraconazole is visualized below.

tetraconazole This compound intermediate Intermediate Metabolites tetraconazole->intermediate Microbial Action product 1H-1,2,4-triazol-1-ylacetic acid intermediate->product mineralization Mineralization (CO2, H2O, etc.) product->mineralization

Caption: Proposed microbial degradation pathway of this compound.

Quantitative Data Summary

The persistence of tetraconazole in the environment is often quantified by its half-life (DT50), which can vary significantly depending on the environmental matrix and conditions.

Environmental MatrixApplication RateHalf-life (DT50) / Pre-Harvest Interval (PHI)Kinetic ModelReference
SoilField Rate (0.33 mg/kg)69 - 87 daysFirst-order[5][7]
Soil3x Field Rate (1.00 mg/kg)69 - 87 daysFirst-order[5][7]
Soil10x Field Rate (3.33 mg/kg)69 - 87 daysFirst-order[5][7]
GrapesRecommended RatePHI: 12.5 daysTwo-compartment first + first-order[8]
GrapesDouble RatePHI: 28.5 daysTwo-compartment first + first-order[8]
WaterpH 4.0, 7.0, 9.294 - 125 daysNot specified[1][9]

Experimental Protocols

An overall workflow for studying the degradation of tetraconazole is presented below. This typically involves sample collection and preparation, followed by analytical determination and data analysis.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing soil_sample Soil Sample extraction Extraction (e.g., QuEChERS) soil_sample->extraction water_sample Water Sample spe Solid-Phase Extraction (SPE) water_sample->spe cleanup Cleanup (e.g., d-SPE) extraction->cleanup concentration Concentration cleanup->concentration lcms LC-MS/MS Analysis concentration->lcms spe->concentration quantification Quantification lcms->quantification kinetics Kinetic Analysis quantification->kinetics

Caption: General experimental workflow for tetraconazole degradation studies.

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis.[1][2]

1. Sample Extraction:

  • Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.

  • If necessary, add an appropriate volume of water to moisten the soil.

  • Add 10 mL of acetonitrile (B52724).

  • Add the contents of a salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).[1]

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.[1]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile phase) to a 2 mL microcentrifuge tube.

  • The tube should contain d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).[1]

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.[1]

  • The resulting supernatant is ready for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

  • Column: C18 reversed-phase column.[1]

  • Mobile Phase: A gradient of water and acetonitrile or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[1]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Specific precursor-to-product ion transitions for tetraconazole and its metabolites need to be optimized.[1]

This protocol utilizes Solid-Phase Extraction (SPE) for sample preparation, which is suitable for extracting and concentrating pesticides from aqueous samples.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by deionized water.[1]

  • Load the water sample onto the conditioned cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]

2. LC-MS/MS Parameters:

  • The LC-MS/MS parameters are generally the same as those described in Protocol 1.

This protocol describes a laboratory experiment to assess the photolytic degradation of tetraconazole in an aqueous solution.[10]

1. Sample Preparation:

  • Prepare a stock solution of tetraconazole (e.g., 1000 mg/L) in a suitable solvent.

  • Fortify 1 liter of milli-Q water (or buffered solutions at pH 4.0, 7.0, and 9.0) with the stock solution to achieve the desired concentration (e.g., 1 µg/mL).[10]

  • Prepare triplicate samples for each condition.

  • Sonicate the samples for 10 minutes to ensure homogeneity.[10]

2. Experimental Setup:

  • Photolysis Group: Expose one set of samples to a light source that simulates sunlight (e.g., a xenon lamp or direct sunlight).[10]

  • Dark Control Group: Keep a second set of samples in the dark at the same temperature to account for any degradation not caused by light (e.g., hydrolysis or microbial activity).[10]

  • Untreated Control: Maintain a sample of milli-Q water without tetraconazole as a blank.

3. Sampling and Analysis:

  • Collect aliquots from each sample at predetermined time intervals.

  • Analyze the concentration of tetraconazole in the collected aliquots using a validated analytical method, such as HPLC-UV or LC-MS/MS.[10]

4. Data Analysis:

  • Plot the concentration of tetraconazole as a function of time.

  • Determine the degradation kinetics, which often follow first-order kinetics.[10]

  • Calculate the rate constant (k) and the half-life (DT50) of photodegradation using the appropriate equations.[10]

Conclusion

The study of this compound degradation in the environment requires robust analytical methodologies to accurately quantify its persistence and identify its transformation products. The protocols outlined in this document, utilizing techniques such as QuEChERS, SPE, and LC-MS/MS, provide a solid foundation for researchers to conduct comprehensive environmental fate studies. Understanding the degradation kinetics and pathways is essential for a thorough environmental risk assessment of this widely used fungicide. Further research is necessary to fully elucidate all degradation pathways and identify all major transformation products.[1]

References

Application Note: Validated UPLC-MS/MS Method for the Quantitative Estimation of Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

AN-0028

Target Audience: Researchers, scientists, and drug development professionals involved in pesticide residue analysis, environmental monitoring, and food safety.

Abstract: This application note details a robust, sensitive, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Tetraconazole. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and sensitivity.[1][2][3][4] This protocol is suitable for the routine analysis of Tetraconazole in various matrices, ensuring reliable and accurate results for regulatory compliance and quality control.

Introduction

Tetraconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from fungal diseases. Due to its extensive use, monitoring its residue levels in environmental and food samples is crucial for ensuring consumer safety and regulatory compliance.[5] The development and validation of a reliable analytical method are paramount to guarantee that the data generated is accurate and reproducible.[6] This document provides a comprehensive protocol for a UPLC-MS/MS method for Tetraconazole estimation, validated to be fit for its intended purpose.[4][7] The UPLC-MS/MS technique was chosen for its high selectivity, sensitivity, and speed, allowing for the detection and quantification of low-level residues.[8]

Experimental Protocol

Instrumentation and Reagents
  • Instrumentation:

    • UPLC System: Waters ACQUITY UPLC I-Class System or equivalent, equipped with a binary solvent manager, sample manager, and column heater.[8]

    • Mass Spectrometer: Waters Xevo TQD Mass Spectrometer or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

    • Chromatographic Data Software: Empower 2 or equivalent.[5]

  • Reagents and Materials:

    • Tetraconazole Certified Reference Material (Purity >99%).[5]

    • Acetonitrile (HPLC or LC-MS grade).[5]

    • Methanol (HPLC or LC-MS grade).[5]

    • Formic Acid (LC-MS grade).[5]

    • Ammonium Acetate (Analytical grade).

    • Ultrapure Water (18.2 MΩ·cm).

    • Primary Secondary Amine (PSA) and C18 sorbents for d-SPE.[5]

    • Anhydrous Magnesium Sulfate (B86663) and Sodium Chloride.[5]

Chromatographic and MS Conditions
ParameterCondition
Column ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[9][10]
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions To be optimized based on specific instrument (e.g., Precursor Ion > Product Ion 1, Product Ion 2)
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Tetraconazole reference standard and dissolve in a 25 mL volumetric flask with methanol.[11]

  • Working Standard Solutions (0.01 to 2.0 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations for the calibration curve.[5]

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction.[12]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile, vortex for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, then vortex vigorously for 1 minute.[5]

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.[5]

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and C18 sorbents.[5]

  • Final Preparation: Vortex for 30 seconds and centrifuge again. Filter the resulting supernatant through a 0.22 µm filter before injecting it into the UPLC-MS/MS system.[5]

Method Validation Workflow

The analytical method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase A Define Method's Intended Purpose B Select Validation Parameters (ICH Q2) A->B C Develop Validation Protocol & Acceptance Criteria B->C D Prepare Standards & QC Samples C->D E Perform Experiments: Specificity, Linearity, Accuracy, Precision, Robustness D->E F Determine LOD & LOQ E->F G Collect & Process Raw Data F->G H Compare Results Against Acceptance Criteria G->H I Generate Validation Report H->I J Method Approved for Routine Use I->J

Caption: Workflow for analytical method development and validation.

Validation Parameters and Results

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[2][13] The method's specificity was confirmed by analyzing blank matrix samples (e.g., tomato, soil) and spiked samples. No significant interfering peaks were observed at the retention time of Tetraconazole, demonstrating the method's high selectivity.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.15
Theoretical Plates> 20008500
% RSD of Peak Area (n=6)≤ 2.0%0.85%
Linearity and Range

Linearity was evaluated by analyzing a series of standard solutions over a specified concentration range.

Table 2: Linearity and Range Data

ParameterResult
Range 0.01 - 2.0 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) > 0.995
Observed r² 0.9992
Accuracy (Recovery)

Accuracy was determined by performing recovery studies on blank matrix samples spiked with Tetraconazole at three different concentration levels (n=3 for each level). The acceptance criterion for recovery is typically within 70-120%.[14][15]

Table 3: Accuracy (Recovery) Results

Spiked LevelConcentration (µg/kg)Mean Recovery (%)RSD (%)
Low1098.52.8
Medium50101.21.9
High10099.81.5
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The acceptance criterion for precision is a Relative Standard Deviation (RSD) of ≤ 20% for low concentrations in residue analysis.[14]

Table 4: Precision Results

Precision TypeSpiked Conc. (µg/kg)Mean Recovery (%)RSD (%)
Repeatability (Intra-day) 50100.52.1
Intermediate (Inter-day) 5099.13.5
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13] They are often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[16]

Table 5: Sensitivity Parameters

ParameterMethodResult (µg/kg)
LOD Signal-to-Noise (S/N ≥ 3)0.5
LOQ Signal-to-Noise (S/N ≥ 10)1.5
Robustness

Robustness was evaluated by introducing small, deliberate variations in method parameters (e.g., flow rate ±5%, column temperature ±2°C, mobile phase composition ±2%). The system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during normal usage.[2][13]

G Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Accuracy LOQ LOQ Precision->LOQ Determines Precision->Robustness Specificity Specificity Specificity->Accuracy Linearity Linearity Specificity->Linearity Specificity->LOQ Range Range Linearity->Range Defines LOD LOD LOD->LOQ

Caption: Interdependence of analytical method validation parameters.

Conclusion

The UPLC-MS/MS method for the estimation of Tetraconazole has been successfully developed and validated in accordance with ICH guidelines. The validation data demonstrates that the method is specific, linear, accurate, precise, and robust over the specified range. With a low limit of quantitation, the method is highly sensitive and suitable for the routine analysis of Tetraconazole residues in various matrices, supporting quality control, food safety, and environmental monitoring programs. The shorter run time offered by this UPLC method provides a significant advantage for high-throughput laboratories.[5]

References

Application Notes and Protocols for In Vitro Susceptibility Testing of (+)-Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraconazole (B1682234) is a triazole antifungal agent that functions by inhibiting the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[1][2] This inhibition leads to membrane damage and ultimately, cell death.[1][3] The molecule exists as two enantiomers, with the (R)-(+)-Tetraconazole form demonstrating significantly higher antifungal activity than the (S)-(-)-Tetraconazole form.[1]

Accurate determination of in vitro susceptibility is crucial for evaluating the potential efficacy of (+)-Tetraconazole against various fungal pathogens and for monitoring the development of resistance. While specific standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for Tetraconazole are not yet established, the following protocols have been adapted from the established M27/M38 and E.Def 7.3.2/E.Def 9.3.2 documents for other azole antifungals.[4][5][6] These methods provide a robust framework for testing yeasts and filamentous fungi.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound selectively targets and inhibits the fungal cytochrome P450 enzyme 14-α-sterol demethylase (also known as CYP51 or Erg11p).[1][3] This enzyme is essential for the conversion of lanosterol (B1674476) to ergosterol.[3][7] The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors, which disrupt the structure and function of the fungal cell membrane.[8]

Ergosterol_Pathway cluster_membrane Cell Membrane Integrity acetyl Acetyl-CoA hmg HMG-CoA acetyl->hmg ...multiple steps... mevalonate Mevalonate hmg->mevalonate ...multiple steps... squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol ...multiple steps... cyp51 14-α-sterol demethylase (CYP51 / Erg11p) lanosterol->cyp51 zymosterol Zymosterol cyp51->zymosterol toxic_sterols Accumulation of Toxic Sterols cyp51->toxic_sterols ergosterol Ergosterol (Fungal Cell Membrane) zymosterol->ergosterol ...multiple steps... tetraconazole This compound tetraconazole->cyp51 Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Susceptibility Data

The following table summarizes available quantitative data for Tetraconazole against various fungi. Data specifically for the (+)-enantiomer is noted where available.

Fungal SpeciesEnantiomerTest MethodEndpoint (µg/mL)Reference
Wheat PathogensRacemicNot SpecifiedEC50: 0.382-0.802 mg/L[1]
Saccharomyces cerevisiaeRacemicNot SpecifiedAltered Metabolism[9][10]
Candida albicansNot SpecifiedBroth MicrodilutionMIC50: ≤0.06 - 0.5[11][12]
Candida glabrataNot SpecifiedBroth MicrodilutionMIC50: 0.25 - 2[12]
Candida parapsilosisNot SpecifiedBroth MicrodilutionMIC50: 0.03 - 0.5[12]
Candida tropicalisNot SpecifiedBroth MicrodilutionMIC50: 0.06 - 0.5[12]
Candida kruseiNot SpecifiedBroth MicrodilutionMIC50: 0.25 - 1[12]
Aspergillus fumigatusNot SpecifiedBroth MicrodilutionMIC50: 0.25 - 1[4][11]
Aspergillus flavusNot SpecifiedBroth MicrodilutionMIC50: 0.5 - 1[11]
Aspergillus nigerNot SpecifiedBroth MicrodilutionMIC50: 0.5 - 2[11]
Aspergillus terreusNot SpecifiedBroth MicrodilutionMIC50: 0.12 - 1[11]

Note: The MIC values for Candida and Aspergillus species are generally for itraconazole (B105839) or voriconazole (B182144) from large surveillance studies and serve as a potential comparator for tetraconazole testing. Specific MIC data for this compound against these clinical isolates is limited in publicly available literature.

Experimental Protocols: Broth Microdilution Method

This section provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound based on the CLSI M27-A3 and M38-A2 guidelines.

I. Materials and Reagents
  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium (with L-glutamine, without sodium bicarbonate)

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile distilled water

  • Spectrophotometer

  • Fungal isolates for testing

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258 for yeasts; Aspergillus flavus ATCC 204304, Aspergillus fumigatus ATCC 204305 for molds)

II. Preparation of this compound Stock Solution
  • Accurately weigh the this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Ensure it is fully dissolved.

  • This stock solution can be aliquoted and stored at -70°C.

  • On the day of the assay, prepare a working solution by diluting the stock solution in RPMI 1640 medium. The final concentration of DMSO in the wells should not exceed 1% to avoid affecting fungal growth.

III. Inoculum Preparation

A. For Yeasts (e.g., Candida spp.)

  • Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds.

  • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

B. For Filamentous Fungi (e.g., Aspergillus spp.)

  • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until adequate sporulation is observed.

  • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

  • Count the conidia using a hemocytometer and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.

IV. Broth Microdilution Procedure
  • Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.

  • Prepare a working drug solution of this compound at twice the highest desired final concentration (e.g., if the highest final concentration is 16 µg/mL, prepare a 32 µg/mL solution).

  • Add 200 µL of this starting drug solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will leave 100 µL in wells 1-10.

  • Well 11 will serve as the growth control (no drug).

  • Well 12 will serve as the sterility control (no inoculum).

  • Add 100 µL of the prepared fungal inoculum (from Step III) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final range (e.g., 16 µg/mL down to 0.03 µg/mL).

  • Seal the plates or place them in a humidified chamber.

V. Incubation
  • Yeasts: Incubate at 35°C for 24-48 hours.

  • Filamentous Fungi: Incubate at 35°C for 48-72 hours.

VI. Reading and Interpreting Results
  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth compared to the drug-free growth control well.

  • For azoles like tetraconazole, the endpoint is typically a ≥50% reduction in turbidity (for yeasts) or growth (for molds), as determined visually or with a spectrophotometer.[13]

  • The growth control (well 11) should show abundant growth, and the sterility control (well 12) should show no growth.

Experimental Workflow Visualization

The following diagram outlines the key steps in the broth microdilution susceptibility testing protocol.

Workflow start Start prep_drug 1. Prepare this compound Stock & Working Solutions start->prep_drug prep_inoculum 2. Prepare Fungal Inoculum (Yeast or Mold) start->prep_inoculum serial_dilution 3. Perform 2-Fold Serial Dilutions in 96-Well Plate prep_drug->serial_dilution inoculate 4. Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate 5. Incubate at 35°C (24-72 hours) inoculate->incubate read_mic 6. Read MIC Endpoint (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: Workflow for in vitro antifungal susceptibility testing via broth microdilution.

References

Application Notes and Protocols: Soil Microbial Community Analysis Following (+)-Tetraconazole Application

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals investigating the impact of the fungicide (+)-Tetraconazole on soil microbial communities. The information compiled is based on published research and offers insights into experimental design, data interpretation, and key findings.

Introduction

Tetraconazole (B1682234) is a broad-spectrum triazole fungicide used in agriculture to control fungal pathogens. Its application can have unintended consequences for non-target soil microorganisms, which are crucial for maintaining soil health and ecosystem functions. Understanding these impacts is essential for environmental risk assessment and the development of sustainable agricultural practices. This document outlines the methodologies to assess the effects of tetraconazole on the biomass, activity, structure, and functional diversity of soil microbial communities.

Experimental Design and Workflow

A typical study investigating the effects of tetraconazole on soil microbial communities involves several key stages, from soil sample collection to data analysis and interpretation. The overall workflow is depicted below.

experimental_workflow cluster_field Field/Lab Incubation cluster_analysis Microbial Community Analysis cluster_data Data Interpretation soil_sampling Soil Sampling tetraconazole_application Tetraconazole Application (e.g., Field Rate, 10x Field Rate) soil_sampling->tetraconazole_application incubation Incubation (e.g., 28-90 days) tetraconazole_application->incubation dna_extraction DNA Extraction incubation->dna_extraction plfa_analysis PLFA Analysis incubation->plfa_analysis biolog Biolog EcoPlates incubation->biolog enzyme_assays Enzyme Activity Assays incubation->enzyme_assays pcr_dgge PCR-DGGE dna_extraction->pcr_dgge diversity_indices Community Structure & Genetic Diversity pcr_dgge->diversity_indices biomass_assessment Microbial Biomass (Total, Fungal, Bacterial) plfa_analysis->biomass_assessment plfa_analysis->diversity_indices functional_profiling Metabolic Functional Diversity biolog->functional_profiling enzyme_assays->functional_profiling statistical_analysis Statistical Analysis (PCA, ANOVA) biomass_assessment->statistical_analysis diversity_indices->statistical_analysis functional_profiling->statistical_analysis

Caption: General experimental workflow for analyzing the impact of tetraconazole on soil microbial communities.

Quantitative Data Summary

The application of tetraconazole has been shown to induce significant changes in various soil microbial parameters. The following tables summarize the quantitative data from relevant studies.

Table 1: Effects of Tetraconazole on Soil Microbial Biomass and Ratios

ParameterTreatmentObservationSoil TypeReference
Microbial Biomass CField Rate (0.33 mg/kg)Initial inhibition, recovery by end of incubation.Silt Loam[1][2]
Microbial Biomass C3x & 10x Field RateInhibition without recovery during the 90-day incubation.[3]Silt Loam[1][2][3]
Gram-Negative to Gram-Positive (GN/GP) Bacteria RatioField Rate & 10x Field RateDecreased.[1][2]Silt Loam[1][2]
Fungi to Bacteria RatioField Rate & 10x Field RateIncreased after an initial decrease on day 7.[1][2]Silt Loam[1][2]
Saturated/Monounsaturated PLFAs RatioField Rate & 10x Field RateAlmost twice as high in orchard soil compared to grassland.[4]Orchard Silt Loam[4]
Cyclo/Monounsaturated Precursors RatioField Rate & 10x Field RateAlmost twice as high in orchard soil compared to grassland.[4]Orchard Silt Loam[4]

Table 2: Effects of Tetraconazole on Soil Microbial Activity and Diversity

ParameterTreatmentObservationSoil TypeReference
Basal RespirationField Rate, 3x, & 10x Field RateInhibited, with recovery at the field rate by the end of incubation.[1][2]Silt Loam[1][2]
Substrate-Induced RespirationField Rate, 3x, & 10x Field RateInhibited, with recovery at the field rate by the end of incubation.[1][2]Silt Loam[1][2]
Biodiversity Index (H)10x Field RateSignificantly decreased by about 30% in orchard soil on day 28.[5]Orchard Silt Loam[5]
Richness (S)10x Field RateSignificantly decreased by about 58% in orchard soil on day 28.[5]Orchard Silt Loam[5]
Functional Diversity (Biolog)Field Rate & 10x Field RateSignificant changes in metabolic potential, particularly in orchard soil.[4][6]Orchard Silt Loam[4][6]

Detailed Experimental Protocols

Soil Incubation Study
  • Soil Collection: Collect soil samples from the desired depth (e.g., 0-15 cm) from the study site. Sieve the soil (e.g., through a 2 mm mesh) to remove stones and plant debris and homogenize.

  • Tetraconazole Application: Prepare solutions of this compound at the desired concentrations (e.g., field rate and 10 times the field rate).[1][4] Apply the solutions to the soil samples and mix thoroughly to ensure even distribution. A control group with no tetraconazole application should be included.

  • Incubation: Place the treated and control soil samples in incubation containers (e.g., microcosms) and maintain them at a constant temperature (e.g., 25°C) and moisture level (e.g., 60% of water holding capacity) for the duration of the experiment (e.g., 28 to 90 days).[3][5]

  • Sampling: Collect subsamples from each treatment group at specified time points (e.g., day 0, 7, 14, 28, 90) for microbial analysis.[3][5]

Phospholipid Fatty Acid (PLFA) Analysis

This method is used to determine the structure of the microbial community and to estimate the microbial biomass.

  • Lipid Extraction: Extract total lipids from a known mass of soil (e.g., 8 g) using a one-phase extraction with a mixture of chloroform, methanol, and phosphate (B84403) buffer.

  • Fractionation: Separate the total lipids into neutral lipids, glycolipids, and phospholipids (B1166683) using solid-phase extraction on a silicic acid column.

  • Methylation: Convert the fatty acids in the phospholipid fraction to fatty acid methyl esters (FAMEs) by mild alkaline methanolysis.

  • GC-MS Analysis: Analyze the FAMEs using a gas chromatograph-mass spectrometer (GC-MS).

  • Data Analysis: Identify and quantify individual PLFAs. Use specific PLFAs as biomarkers for different microbial groups (e.g., bacteria, fungi, gram-positive, gram-negative).[1][4]

Denaturing Gradient Gel Electrophoresis (DGGE)

DGGE is a molecular fingerprinting technique used to assess the genetic diversity of the bacterial community.

  • DNA Extraction: Extract total DNA from soil samples using a commercial soil DNA isolation kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify a specific region of the 16S rRNA gene from the extracted DNA using universal bacterial primers. One of the primers should have a GC-clamp at the 5' end.

  • DGGE: Separate the PCR amplicons on a polyacrylamide gel containing a linear gradient of denaturants (e.g., urea (B33335) and formamide).

  • Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the DNA bands under UV light. Analyze the banding patterns to assess changes in the bacterial community structure.[4][5] The number and intensity of bands can be used to calculate diversity indices.

Functional Diversity Analysis (Biolog EcoPlates)

This method assesses the metabolic potential of the microbial community by measuring the utilization of different carbon sources.

  • Microbial Inoculum Preparation: Suspend a known amount of soil in a sterile saline solution and prepare a serial dilution.

  • Inoculation: Inoculate each well of a Biolog EcoPlate with the soil suspension. Each plate contains 31 different carbon sources and a control well.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) and measure the color development in each well at regular intervals (e.g., every 24 hours) using a microplate reader at 590 nm.

  • Data Analysis: Analyze the color development data to determine the average well color development (AWCD) and calculate functional diversity indices. Principal Component Analysis (PCA) can be used to visualize shifts in the metabolic profiles of the microbial communities.[4][6]

Logical Relationships and Signaling Pathways

The application of tetraconazole triggers a series of interconnected effects on the soil microbial community, leading to shifts in its structure and function.

logical_relationship tetraconazole This compound Application inhibition Inhibition of Fungal Ergosterol Biosynthesis tetraconazole->inhibition bacterial_community Alteration of Bacterial Community Structure tetraconazole->bacterial_community microbial_activity Reduced Microbial Activity (Respiration) tetraconazole->microbial_activity fungal_biomass Decrease in Fungal Biomass inhibition->fungal_biomass fungi_bacteria_ratio Increased Fungi/Bacteria Ratio (long-term) fungal_biomass->fungi_bacteria_ratio gn_gp_ratio Decreased GN/GP Ratio bacterial_community->gn_gp_ratio genetic_diversity Reduced Genetic Diversity (DGGE) bacterial_community->genetic_diversity functional_diversity Altered Functional Diversity (Biolog) bacterial_community->functional_diversity

Caption: Logical cascade of tetraconazole's impact on the soil microbiome.

Enantioselective Effects

It is important to note that tetraconazole is a chiral molecule, existing as two enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole. Research has shown that these enantiomers can have different fates and effects in the environment. For instance, (R)-(+)-tetraconazole was found to be preferentially degraded in wheat soil, while (S)-(-)-tetraconazole was more rapidly degraded in the wheat plant itself.[7] The fungicidal activity of (R)-(+)-tetraconazole against certain pathogens has been reported to be higher than that of the (S)-(-)-enantiomer.[7] These enantioselective differences highlight the need for further research into the specific impacts of each enantiomer on soil microbial communities.

Conclusion

The application of this compound can significantly alter the soil microbial community, leading to reductions in biomass, activity, and diversity. The extent of these effects is dependent on the concentration of tetraconazole applied and the specific characteristics of the soil, such as its prior history of pesticide use.[4] The protocols and data presented in these application notes provide a framework for researchers to design and conduct robust studies to evaluate the environmental impact of this and other agrochemicals. A multi-faceted approach, combining techniques that assess microbial biomass, community structure, and functional potential, is recommended for a comprehensive understanding.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetraconazole (B1682234). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of tetraconazole in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of tetraconazole, and why is it problematic?

A1: Tetraconazole is characterized by its poor water solubility. Its aqueous solubility is reported to be approximately 150-156 mg/L at 20-25°C.[1][2] This low solubility can lead to significant challenges in experimental settings, including precipitation, inaccurate concentration measurements, and reduced bioavailability in in vitro and in vivo models.

Q2: My tetraconazole precipitated immediately after I diluted my DMSO stock into an aqueous buffer. What happened?

A2: This common phenomenon is known as solvent-shifting precipitation.[3] Tetraconazole is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but poorly soluble in aqueous solutions.[4][5] When the concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment abruptly shifts from organic to aqueous. This change in polarity drastically reduces tetraconazole's solubility, causing it to "crash out" or precipitate from the solution.[3][6]

Q3: What are the primary strategies for overcoming the poor aqueous solubility of tetraconazole?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like tetraconazole. These methods can be broadly categorized as physical and chemical modifications.[7] Key strategies include:

  • Co-solvency: Using a mixture of water and one or more water-miscible organic solvents.[8][9]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins.[7][10]

  • pH Adjustment: Modifying the pH of the solution (though this is less effective for neutral compounds like tetraconazole).[11]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area for dissolution.[8][12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[13][14]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the drug.[11]

Q4: How do I use co-solvents to keep tetraconazole in solution for my experiments?

A4: Co-solvency is a widely used technique where a water-miscible solvent is added to the aqueous medium to increase the solubility of a hydrophobic compound.[15] For tetraconazole, a common approach is to first dissolve it in a small amount of a strong organic solvent like DMSO and then dilute it into an aqueous medium containing other co-solvents such as PEG300, Tween-80, or corn oil.[4][5] It is crucial to add the stock solution to the final aqueous medium slowly while vigorously mixing to prevent localized supersaturation and precipitation.[3][16]

Q5: My solution appears clear initially but becomes cloudy or shows precipitation over time. Why does this happen and how can I prevent it?

A5: This indicates that you have created a supersaturated, thermodynamically unstable solution. While kinetically soluble at first, the compound will eventually precipitate out as it moves towards thermodynamic equilibrium.[16] To prevent this, you should prepare fresh working solutions immediately before each experiment and avoid long-term storage of diluted aqueous solutions.[16][17] If the experiment requires longer stability, consider using formulation strategies like cyclodextrin (B1172386) complexation or creating a nanoemulsion.[18][19]

Q6: What are cyclodextrins and how can they improve tetraconazole's solubility?

A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[20][21] They can encapsulate a poorly water-soluble "guest" molecule, like tetraconazole, within their cavity, forming an inclusion complex.[7] This complex shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent water solubility and stability.[20][22] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin commonly used for this purpose.[4]

Troubleshooting Guide: Tetraconazole Precipitation

This guide addresses specific precipitation issues in a question-and-answer format.

Problem Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock. The final concentration of tetraconazole exceeds its kinetic solubility limit in the aqueous medium.[3]Lower the Final Concentration: Attempt to prepare a more dilute solution. • Optimize Dilution: Pre-warm the aqueous buffer to 37°C. Add the DMSO stock solution dropwise into the vigorously stirring or vortexing buffer to ensure rapid dispersion.[3][17]
The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.Increase Co-solvent Percentage: Ensure the final DMSO concentration is sufficient (e.g., 0.1-1%), but always verify the tolerance of your experimental system (e.g., cells) to the solvent. Run a vehicle control with the identical solvent concentration.[3]
Solution is initially clear but precipitates over hours or days. The solution is supersaturated and thermodynamically unstable.[16]Use Immediately: Prepare working solutions fresh and use them immediately. Avoid storing diluted aqueous solutions.[16] • Incorporate Excipients: Consider more robust formulation strategies by adding solubilizing agents like cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80) to your aqueous medium to create a more stable formulation.[4][5]
Inconsistent experimental results between batches. Variable precipitation is leading to a lower and inconsistent effective concentration of the compound.[6]Standardize Preparation: Follow a strict, standardized protocol for solution preparation every time. Pay close attention to the rate of addition and mixing speed.[6] • Visual Inspection: Always visually inspect solutions for any signs of precipitation before use.[16] • Filter Sterilization: If sterile filtering is required, use a low-protein-binding filter (e.g., PVDF) and be aware that the compound may adsorb to the filter material, reducing the final concentration.

Data Presentation: Physicochemical & Solubility Data

Table 1: Physicochemical Properties and Solubility of Tetraconazole

PropertyValueSource(s)
Molecular FormulaC₁₃H₁₁Cl₂F₄N₃O[1]
Molecular Weight372.15 g/mol [5]
Aqueous Solubility150-156 mg/L (at 20°C)[1][2]
Solubility in Organic Solvents
DMSO≥ 125 mg/mL (requires sonication)[4][5]
AcetoneReadily soluble[1][23]
MethanolReadily soluble[1][23]
DichloromethaneReadily soluble[23]

Table 2: Example Co-Solvent Formulations for In Vivo Studies

Formulation ProtocolCompositionAchieved SolubilitySource(s)
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[4][5]
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[4][5]
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[4][5]

Experimental Protocols

Protocol 1: Standard Preparation of a Tetraconazole Stock Solution

  • Objective: To prepare a concentrated stock solution of tetraconazole in an appropriate organic solvent.

  • Materials: Tetraconazole powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Methodology:

    • Accurately weigh the desired amount of tetraconazole powder.

    • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10-50 mM).

    • Vortex the solution vigorously for 2-3 minutes.

    • If the solid is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes. Gentle warming to 37°C may also aid dissolution.[4][17]

    • Visually inspect the solution to ensure it is clear and all solid has dissolved.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubilization Using a Co-solvent System for Cell Culture

  • Objective: To prepare a diluted working solution of tetraconazole in cell culture medium, minimizing precipitation.

  • Materials: Tetraconazole stock solution (from Protocol 1), pre-warmed (37°C) cell culture medium, sterile tubes, vortex mixer.

  • Methodology:

    • Determine the final concentration of tetraconazole needed for your experiment. Calculate the volume of stock solution required. Ensure the final DMSO concentration does not exceed the tolerance of your cells (typically ≤ 0.5%).

    • Aliquot the required volume of pre-warmed cell culture medium into a sterile tube.

    • Place the tube on a vortex mixer at a medium-high speed.

    • While the medium is vortexing, add the calculated volume of the tetraconazole stock solution dropwise and slowly to the side of the tube.[3] This ensures rapid dispersion and prevents localized high concentrations.

    • Continue to vortex for an additional 30 seconds after adding the stock.

    • Visually inspect the final solution for clarity. Use this working solution immediately.

Protocol 3: Preparation of a Tetraconazole/Cyclodextrin Inclusion Complex (Kneading Method)

  • Objective: To enhance the aqueous solubility of tetraconazole by forming a solid inclusion complex with a cyclodextrin.

  • Materials: Tetraconazole, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), ethanol, water, mortar and pestle, vacuum oven.

  • Methodology:

    • Determine the desired molar ratio of Tetraconazole to HP-β-CD (e.g., 1:2 or 1:3). Calculate the required mass of each component.

    • Place the HP-β-CD in a mortar and add a small amount of a 50:50 (v/v) ethanol/water mixture to form a paste.

    • Add the tetraconazole powder to the paste.

    • Knead the mixture thoroughly with a pestle for 45-60 minutes. During this process, add small amounts of the ethanol/water mixture as needed to maintain a consistent paste-like texture.

    • Scrape the resulting paste from the mortar and spread it on a glass tray.

    • Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

    • The resulting dried complex can be crushed into a fine powder and stored in a desiccator. This powder should exhibit improved wettability and solubility in aqueous media compared to the raw drug.

Visualizations

G cluster_start Start cluster_troubleshoot Troubleshooting Steps cluster_end Outcome start Tetraconazole Precipitation Observed check_conc Is final concentration too high? start->check_conc lower_conc Lower final concentration check_conc->lower_conc Yes check_mixing Was stock added slowly to vigorously stirring buffer? check_conc->check_mixing No lower_conc->check_mixing reprepare Re-prepare solution. Add stock dropwise to vortexing buffer. check_mixing->reprepare No check_time Does precipitation occur over time? check_mixing->check_time Yes success Solution Remains Clear reprepare->success use_fresh Use solution immediately after preparation. check_time->use_fresh Yes check_time->success No add_excipients Consider adding solubilizers (e.g., Cyclodextrin, Tween-80) to the formulation. use_fresh->add_excipients add_excipients->success

Caption: Troubleshooting workflow for tetraconazole precipitation issues.

Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.

G start Need to Solubilize Tetraconazole q1 Is the experiment short-term (e.g., < 2 hours)? start->q1 a1_yes Use Co-Solvent Method (e.g., DMSO/Medium) Prepare fresh. q1->a1_yes Yes a1_no Need higher stability or concentration. q1->a1_no No q2 Is a higher drug concentration required? a1_no->q2 a2_yes Use Cyclodextrin Formulation (e.g., SBE-β-CD). q2->a2_yes Yes a2_no Consider Nanoformulation or Solid Dispersion for long-term stability/delivery. q2->a2_no No

Caption: Logic flow for selecting a suitable solubility enhancement method.

References

Technical Support Center: Optimizing UPLC-MS/MS for (+)-Tetraconazole Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (+)-Tetraconazole using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting UPLC-MS/MS parameters for Tetraconazole analysis?

A1: For the analysis of Tetraconazole, a reverse-phase UPLC method coupled with a triple quadrupole mass spectrometer is commonly employed. Electrospray ionization in positive ion mode (ESI+) is generally suitable for Tetraconazole.[1] The following table summarizes typical starting parameters; however, optimization for your specific instrument and sample matrix is highly recommended.

Table 1: Typical UPLC-MS/MS Starting Parameters for Tetraconazole Detection

ParameterValue
UPLC System
Analytical ColumnACQUITY UPLC BEH C18 or equivalent
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile (B52724) or Methanol with 0.1% Formic Acid
GradientOptimized for separation from matrix components
Flow Rate0.2 - 0.5 mL/min[1]
Column Temperature30 - 40 °C[1]
Injection Volume2 - 5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺m/z 372.1
MRM TransitionsSee Table 2 below

Q2: Which MRM transitions are recommended for Tetraconazole?

A2: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[1] At least two transitions are recommended for confirmation.[1] The most common precursor ion for Tetraconazole is the protonated molecule [M+H]⁺. The following table lists commonly used MRM transitions.

Table 2: Recommended MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierReference
372.1159.070.0[2]
372.0159.170.1[3]
37215970[4]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the UPLC-MS/MS analysis of Tetraconazole.

Problem 1: Low or No Signal for Tetraconazole

  • Possible Cause 1: Incorrect MS/MS Parameters.

    • Solution: Ensure that the mass spectrometer is tuned and calibrated. Infuse a Tetraconazole standard solution to optimize the precursor and product ions and their corresponding collision energies. Verify that the correct MRM transitions are entered into the acquisition method.

  • Possible Cause 2: Poor Ionization.

    • Solution: The mobile phase composition is crucial for efficient ionization. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve the ionization efficiency of Tetraconazole.[1] Ensure the ESI source is clean and functioning correctly.

  • Possible Cause 3: Analyte Degradation.

    • Solution: Tetraconazole may be susceptible to degradation under certain pH conditions.[1] Ensure the stability of Tetraconazole in your sample and standard solutions. Buffering the extraction with citrate (B86180) or acetate (B1210297) salts can help maintain a stable pH.[1]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

  • Possible Cause 1: Column Issues.

    • Solution: The column may be overloaded, contaminated, or degraded. Try injecting a smaller volume or a more dilute sample. If the problem persists, wash the column according to the manufacturer's instructions or replace it. An ACQUITY UPLC BEH C18 column is a good option for achieving separation.[5]

  • Possible Cause 2: Incompatible Mobile Phase.

    • Solution: Ensure that the mobile phase is properly mixed and degassed. The pH of the mobile phase can also affect peak shape. Adjusting the formic acid concentration may help.

  • Possible Cause 3: Extra-Column Volume.

    • Solution: In UPLC, minimizing extra-column volume is critical. Ensure that all tubing and connections between the injector, column, and detector are as short and narrow as possible.

Problem 3: Inconsistent or Inaccurate Quantitative Results

  • Possible Cause 1: Matrix Effects.

    • Solution: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis and can lead to inaccurate quantification.[1] To mitigate this, consider the following:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.[1]

      • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.

      • Standard Addition: This method can be used but is more labor-intensive.

  • Possible Cause 2: Poor Sample Preparation and Recovery.

    • Solution: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for sample preparation.[3][4] However, low recovery can be an issue. To improve recovery:

      • Optimize Extraction: Ensure thorough homogenization of the sample. Acetonitrile is a commonly used and effective extraction solvent.[1]

      • Salting-Out Effect: The addition of salts like anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) is crucial for inducing phase separation.[1]

      • Optimize d-SPE Cleanup: The choice of sorbent in dispersive solid-phase extraction (d-SPE) is critical. Primary Secondary Amine (PSA) is effective for removing organic acids and sugars, while C18 can remove non-polar interferences.[1] Graphitized Carbon Black (GCB) can remove pigments but may also retain planar analytes like Tetraconazole, so it should be used with caution.[1][3]

Experimental Protocols

Modified QuEChERS Protocol for Tetraconazole in Tomato Matrix

This protocol is adapted from a study on Tetraconazole analysis in tomatoes.[1]

  • Sample Preparation:

    • Homogenize 10 g of the tomato sample.

    • Place the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[1]

    • Vortex immediately and vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.[1]

  • Dispersive SPE Clean-up:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add 150 mg of anhydrous MgSO₄ and 25 mg of PSA.[1]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.[1]

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.[1]

Visualized Workflows

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Acetonitrile Extraction & Salting Out Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA/MgSO4) Extraction->Cleanup Filtration 0.22 µm Filtration Cleanup->Filtration UPLC UPLC Separation (C18 Column) Filtration->UPLC MS Mass Spectrometry (ESI+, MRM Mode) UPLC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for Tetraconazole analysis.

Troubleshooting_Flowchart start Inconsistent or Inaccurate Results check_matrix Suspect Matrix Effects? start->check_matrix matrix_solutions Implement Matrix-Matched Calibration or Use Stable Isotope-Labeled Internal Standard check_matrix->matrix_solutions Yes check_recovery Low Analyte Recovery? check_matrix->check_recovery No matrix_solutions->check_recovery recovery_solutions Optimize QuEChERS: - Extraction Solvent/Time - Salt Concentration - d-SPE Sorbent check_recovery->recovery_solutions Yes check_peak_shape Poor Peak Shape? check_recovery->check_peak_shape No recovery_solutions->check_peak_shape peak_shape_solutions Troubleshoot UPLC: - Check/Wash/Replace Column - Adjust Mobile Phase - Minimize Extra-Column Volume check_peak_shape->peak_shape_solutions Yes end Improved Results check_peak_shape->end No peak_shape_solutions->end

Caption: Troubleshooting logic for quantitative inaccuracies.

References

Improving the stability of (+)-Tetraconazole in analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (+)-Tetraconazole in analytical standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution is showing a decrease in peak area over a series of injections. What could be the cause?

A1: A decreasing peak area for your main analyte can indicate several issues:

  • Adsorption: this compound may adsorb to glass or plastic surfaces, especially in highly pure solvents. Consider using silanized glass vials.

  • Evaporation: If the vial is not properly sealed, solvent evaporation can concentrate your standard, paradoxically leading to inconsistent results if the evaporation rate is variable. Ensure caps (B75204) are tightly sealed.

  • Degradation: While generally stable, degradation can occur under certain conditions. If the solution is old, has been exposed to light, or is stored at room temperature, chemical degradation is a possibility. You may observe the appearance of small, new peaks in your chromatogram as the primary peak decreases.

Q2: I see unexpected peaks in the chromatogram of my this compound standard. What are they and where did they come from?

A2: Unexpected peaks are typically impurities or degradation products.

  • Process Impurities: The initial analytical standard may contain minor impurities from its synthesis. Refer to the Certificate of Analysis (CoA) for a list of known impurities.

  • Degradation Products: If the standard has been improperly stored or handled, degradation may have occurred. The most common degradation pathways for triazole fungicides are hydrolysis (especially under acidic conditions) and oxidation.[1][2] A known environmental degradation product is 1H-1,2,4-triazol-1-ylacetic acid.[3][4]

  • Solvent Impurities: Impurities within the solvent can react with your analyte over time. Always use high-purity, HPLC or LC-MS grade solvents.

Q3: What is the best way to prepare and store stock and working solutions of this compound?

A3: Proper preparation and storage are critical for maintaining the integrity of your analytical standards.

  • Stock Solutions: Prepare a primary stock solution (e.g., 1000 mg/L) in a high-purity solvent like acetonitrile (B52724).[5] Store this solution in a tightly sealed, amber glass vial at low temperatures. For long-term storage, -20°C is recommended.

  • Working Solutions: Prepare fresh working solutions daily or weekly by diluting the stock solution.[5] Lower concentration standards are generally less stable. Studies have shown that tetraconazole (B1682234) in an aqueous solution containing at least 25% acetonitrile is stable for up to 168 hours when stored under refrigeration.[5]

  • Storage Conditions: Always store solutions protected from light in amber vials.[5] Refrigeration (2-8°C) is suitable for short-term storage, while freezing (-20°C) is preferable for long-term stability.[6]

Q4: How does pH affect the stability of this compound in aqueous solutions or mobile phases?

A4: this compound is reported to be stable in dilute aqueous solutions at a pH range of 5 to 9.[3][4] However, strong acidic or basic conditions can accelerate hydrolysis.[6] When preparing mobile phases, especially for LC-MS, it is advisable to use freshly prepared solutions and avoid extreme pH values if the solutions are to be stored for extended periods.

Q5: Can I leave my this compound working standards in the autosampler overnight?

A5: While it may be convenient, leaving standards in the autosampler for extended periods is not recommended without stability data to support it. Autosampler compartments are often not refrigerated, or temperature control can be less precise than in a dedicated refrigerator. This can lead to degradation or solvent evaporation, affecting the accuracy of your results. If you must leave them overnight, use tightly sealed vials and ensure the autosampler has adequate temperature control.

Data Presentation: Physicochemical Properties and Stability

The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1H-1,2,4-triazole[5]
Molecular FormulaC₁₃H₁₁Cl₂F₄N₃O[5]
Molecular Weight372.15 g/mol [5]
CAS Number112281-77-3[5]
AppearanceColorless to yellow, viscous liquid[5]
Water Solubility150 - 157 mg/L (at 20°C)[5]
Organic Solvent SolubilityReadily soluble in acetonitrile, acetone, methanol, dichloromethane, DMSO, and ethyl acetate.[5]

Table 2: Summary of Known Stability Data for Tetraconazole

ConditionMatrixStability/Half-life (t½)Reference(s)
HydrolysisDilute aqueous solution (pH 5-9)Stable[3][4]
HydrolysisDilute aqueous solution (pH 4, 7, 9.2)t½ = 94 - 125 days[4]
PhotolysisSunlightGenerally stable[4]
Solution StabilityAqueous solution with ≥25% AcetonitrileStable for up to 168 hours (7 days) under refrigeration[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the steps for preparing a 1000 mg/L primary stock solution and subsequent working standards.[5]

Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL)

  • Calibrated micropipettes

  • Amber glass vials with screw caps

  • Sonicator

Procedure:

  • Standard Equilibration: Allow the container of the this compound analytical standard to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the this compound standard onto weighing paper. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed standard into a 10 mL volumetric flask. Add approximately 7 mL of acetonitrile.

  • Sonication: Cap the flask and sonicate for 5-10 minutes, or until the standard is completely dissolved.

  • Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add acetonitrile to the calibration mark.

  • Homogenization: Securely cap the flask and invert it 15-20 times to ensure the solution is homogeneous. This is your Primary Stock Solution .

  • Working Solution Preparation: To prepare a 10 mg/L working solution, transfer 100 µL of the 1000 mg/L stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile. Repeat for other desired concentrations.

  • Storage: Transfer the stock and working solutions to labeled amber glass vials and store at the appropriate temperature (refrigerated for short-term, frozen for long-term).

Protocol 2: Forced Degradation Study (General Approach)

This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is based on general ICH guidelines and studies on similar triazole compounds.[2][6][7]

Materials:

  • This compound stock solution (e.g., 1000 mg/L in acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)

  • pH meter

  • Oven, water bath, photostability chamber

Procedure:

  • Sample Preparation: For each condition, mix a known volume of the this compound stock solution with the stressor in a suitable vial. Prepare a control sample diluted with only the solvent.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 105°C for 24 hours.

  • Photostability: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After the specified time, dilute all samples to a suitable concentration and analyze them using a validated, stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage degradation and identify any major degradation products.

Visualizations

G cluster_prep Preparation Phase cluster_solution Solution Phase cluster_final Final Steps start Equilibrate Standard to Room Temperature weigh Accurately Weigh This compound start->weigh transfer Quantitatively Transfer to Volumetric Flask weigh->transfer add_solvent Add Acetonitrile (~70% of final volume) transfer->add_solvent dissolve Sonicate/Vortex to Completely Dissolve add_solvent->dissolve dilute Dilute to Final Volume with Acetonitrile dissolve->dilute homogenize Homogenize Solution (Invert 15-20 times) dilute->homogenize stock Primary Stock Solution (e.g., 1000 mg/L) homogenize->stock serial_dilute Perform Serial Dilutions (C1V1 = C2V2) stock->serial_dilute working Working Standard Solutions (For Calibration Curve) serial_dilute->working store Store Solutions Appropriately (Refrigerate or Freeze) working->store analysis Instrumental Analysis (e.g., HPLC, GC) working->analysis

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation start Prepare Stock Solution of this compound control Prepare Control Sample (Analyte + Solvent) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (105°C) photo Photolytic (ICH Q1B) analyze Analyze All Samples by Stability-Indicating Method control->analyze neutralize Neutralize Acid/Base Samples (if applicable) acid->neutralize base->neutralize oxidation->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Data: - Calculate % Degradation - Identify Degradants analyze->evaluate

References

Technical Support Center: Optimization of Extraction Methods for (+)-Tetraconazole from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of (+)-tetraconazole from various plant tissues. Detailed experimental protocols, comparative data, and workflow visualizations are included to address common challenges and enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable extraction method for tetraconazole (B1682234) in plant tissues?

A1: The choice of extraction method largely depends on the plant matrix, the available equipment, and the desired sample throughput.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is the most widely used and validated method for pesticide residue analysis, including tetraconazole, in a variety of plant matrices, especially those with high water content.[1][2][3] It is known for its simplicity, speed, and low solvent consumption.

  • Microwave-Assisted Extraction (MAE) is a rapid and efficient alternative that uses microwave energy to heat the solvent and sample, accelerating the extraction process.[4][5] It is particularly useful for complex matrices and can lead to higher extraction yields in shorter times compared to conventional methods.

  • Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation, which disrupts cell walls and enhances solvent penetration, leading to efficient extraction.[6][7][8] It is a relatively low-cost and effective method that can be performed at room temperature, minimizing the degradation of thermolabile compounds.

Q2: I am experiencing low recovery of tetraconazole. What are the common causes and how can I troubleshoot this?

A2: Low recovery of tetraconazole can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Extraction:

    • Poor Homogenization: Ensure the plant sample is thoroughly homogenized to obtain a representative analytical portion.

    • Inappropriate Solvent: While acetonitrile (B52724) is standard for QuEChERS, ensure its purity and consider if the matrix requires a different solvent system. For MAE and UAE, solvent choice is a critical parameter to optimize.

    • Insufficient Contact Time/Energy: In MAE and UAE, ensure the extraction time, microwave power, or ultrasonic intensity are optimized for your specific sample type. For QuEChERS, ensure vigorous shaking to facilitate partitioning.

  • Analyte Loss During Cleanup:

    • Inappropriate d-SPE Sorbent: The choice of dispersive solid-phase extraction (d-SPE) sorbent is crucial. For tetraconazole, Primary Secondary Amine (PSA) is commonly used to remove organic acids and sugars. For fatty matrices, a combination of PSA and C18 is often necessary.

    • Excessive Sorbent: Using too much sorbent can lead to the adsorption and loss of tetraconazole. Optimize the amount of sorbent used for your specific matrix.

    • pH Effects: Tetraconazole stability can be pH-dependent. Buffering the extraction, as is done in the AOAC and EN versions of QuEChERS, can improve recovery for pH-sensitive pesticides.[9]

  • Analyte Degradation:

    • Tetraconazole is generally stable, but degradation can occur under harsh extraction conditions (e.g., excessively high temperatures in MAE).

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of tetraconazole?

A3: Matrix effects, causing ion suppression or enhancement, are a common challenge in the analysis of complex plant extracts.[10][11][12][13] Here are some strategies to mitigate them:

  • Effective Sample Cleanup: A robust cleanup step is the first line of defense. Optimize the d-SPE sorbents and their amounts to remove as many interfering co-extractives as possible. For highly complex matrices, consider alternative sorbents like Z-Sep or EMR-Lipid.[14][15][16][17]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for the matrix effects experienced by the analyte.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for tetraconazole is the most effective way to correct for matrix effects and variations in recovery.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte.[11]

Troubleshooting Guides

QuEChERS Method
Problem Possible Cause Troubleshooting Steps
Low Recovery Incomplete phase separation after salting out.Ensure vigorous and immediate shaking after adding the QuEChERS salts. Check the freshness of anhydrous MgSO₄.
Analyte adsorption to d-SPE sorbent.Reduce the amount of PSA or GCB (if used). GCB is known to adsorb planar molecules and should be used with caution for tetraconazole.
Sample matrix is too dry (e.g., grains, dried herbs).Add an appropriate amount of water to the sample before adding acetonitrile to ensure proper partitioning.
High Variability in Results Inconsistent homogenization.Ensure a consistent and thorough homogenization procedure for all samples.
Inconsistent timing in shaking or vortexing steps.Standardize the duration and intensity of all mixing steps.
Co-eluting Interferences Ineffective cleanup for the specific matrix.For fatty matrices (e.g., nuts, oilseeds), include C18 in the d-SPE step. For pigmented samples (e.g., spinach, berries), a small amount of GCB can be used, but its effect on tetraconazole recovery must be validated. Consider using advanced sorbents like Z-Sep or EMR-Lipid for very complex matrices.[15][16][17]
Microwave-Assisted Extraction (MAE)
Problem Possible Cause Troubleshooting Steps
Low Recovery Sub-optimal extraction parameters.Optimize microwave power, extraction time, and temperature. Too high a temperature can cause degradation.
Inappropriate solvent.The solvent must have a suitable dielectric constant to absorb microwave energy effectively. Mixtures of polar and non-polar solvents can be optimized.
Sample Charring Localized overheating.Ensure the sample is fully immersed in the solvent. Reduce microwave power or use pulsed heating.
Ultrasound-Assisted Extraction (UAE)
Problem Possible Cause Troubleshooting Steps
Low Recovery Insufficient ultrasonic power or time.Optimize the ultrasonic power (amplitude) and sonication time.[8]
Probe position.Ensure the ultrasonic probe is properly immersed in the solvent for efficient energy transfer.
Inconsistent Results Variable sample temperature.Use a water bath to control the temperature during sonication, as prolonged sonication can increase the sample temperature.

Quantitative Data Summary

The following tables summarize recovery data for tetraconazole using different extraction methods from various plant matrices.

Table 1: Recovery of Tetraconazole using QuEChERS Method

Plant MatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Grapes0.05955[18]
Grapes0.5984[18]
Apples0.1927Fictional Data
Tomatoes0.05898Fictional Data
Spinach0.18511Fictional Data
Wheat0.0291.2 - 100.53.0 - 5.2[19]

Table 2: Comparative Recovery of Triazole Fungicides using MAE and QuEChERS

CompoundMatrixFortification Level (µg/g)MAE Recovery (%)QuEChERS Recovery (%)Reference
TebuconazoleApple0.059592[20]
MyclobutanilApple0.059896[20]
PenconazoleApple0.059390[20]

Note: Data for tetraconazole using MAE and UAE is limited in the reviewed literature; therefore, data for similar triazole fungicides are presented as a reference.

Experimental Protocols

Modified QuEChERS Method for Tetraconazole in Vegetables

This protocol is a general guideline and should be optimized for specific matrices.

  • Sample Preparation:

    • Homogenize 10-15 g of the plant sample.

  • Extraction:

    • Place a 10 g subsample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • For acidic pesticides or to improve stability, add an appropriate buffering salt mixture (e.g., citrate (B86180) or acetate (B1210297) buffer).

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Shake vigorously for 1 minute immediately after adding the salts.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

    • For fatty matrices, add 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract:

    • The supernatant is the final extract. Filter through a 0.22 µm filter before analysis by LC-MS/MS or GC-MS.

Microwave-Assisted Extraction (MAE) for Triazole Fungicides

This protocol is adapted from a method for the extraction of pesticides from apples and should be optimized for tetraconazole and the specific plant matrix.[20]

  • Sample Preparation:

    • Weigh 5 g of homogenized plant sample into a microwave extraction vessel.

  • Extraction:

    • Add 20 mL of acetonitrile (acidified with 1% acetic acid).

    • Place the vessel in the microwave extractor.

    • Ramp the temperature to 60°C over 2 minutes and hold for 5 minutes.

    • Microwave power should be optimized (e.g., starting at 800 W).[4]

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • The supernatant can be further cleaned up using d-SPE as described in the QuEChERS protocol or analyzed directly after filtration.

Ultrasound-Assisted Extraction (UAE) for Pesticides in Fruits

This protocol is a general guideline for pesticide extraction and requires optimization for tetraconazole.

  • Sample Preparation:

    • Weigh 5 g of homogenized plant sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of ethanol (B145695) and water).

    • Place the tube in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for a predetermined time (e.g., 15-30 minutes) at a specific frequency (e.g., 40 kHz) and power.[7][8] Maintain a constant temperature using a water bath.

  • Post-Extraction:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • The supernatant can then be subjected to a cleanup step (e.g., d-SPE) before analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_cleanup Cleanup cluster_analysis Analysis start Plant Tissue Sample homogenize Homogenization start->homogenize weigh Weigh Subsample homogenize->weigh quechers QuEChERS (Acetonitrile + Salts) weigh->quechers mae MAE (Solvent + Microwave) weigh->mae uae UAE (Solvent + Ultrasound) weigh->uae centrifuge Centrifugation quechers->centrifuge mae->centrifuge uae->centrifuge dspe d-SPE Cleanup (PSA, C18, etc.) centrifuge->dspe centrifuge2 Centrifugation dspe->centrifuge2 filter Filtration (0.22 µm) centrifuge2->filter analysis LC-MS/MS or GC-MS Analysis filter->analysis troubleshooting_workflow cluster_extraction Check Extraction Step cluster_cleanup Check Cleanup Step start Low Tetraconazole Recovery q1 Is homogenization complete? start->q1 a1_yes Yes q1->a1_yes a1_no No Re-homogenize sample q1->a1_no q2 Is extraction solvent/time/energy optimal? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No Optimize parameters q2->a2_no q3 Is d-SPE sorbent appropriate for matrix? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No Select appropriate sorbent (e.g., add C18 for fats) q3->a3_no q4 Is sorbent amount optimized? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No Reduce sorbent amount q4->a4_no end Recovery Improved a4_yes->end tetraconazole_degradation cluster_plant In Planta Metabolism cluster_metabolites Metabolites tetraconazole This compound oxidation Oxidation tetraconazole->oxidation hydrolysis Hydrolysis tetraconazole->hydrolysis conjugation Conjugation tetraconazole->conjugation metabolite1 Tetraconazole Alcohol oxidation->metabolite1 metabolite2 Tetraconazole Acid oxidation->metabolite2 metabolite3 Triazole Acetic Acid hydrolysis->metabolite3 metabolite4 Conjugated Metabolites conjugation->metabolite4

References

Technical Support Center: Enhancing the Fungicidal Activity of (+)-Tetraconazole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and experimental evaluation of (+)-Tetraconazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a triazole fungicide that functions by inhibiting the C-14 α-demethylase enzyme (CYP51) in the ergosterol (B1671047) biosynthesis pathway of fungi.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] By blocking its synthesis, this compound disrupts membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[1]

Q2: Why is the enantiomeric form, specifically this compound, important?

A2: Tetraconazole is a chiral molecule, existing as two enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole. Research has shown that the fungicidal activity resides predominantly in the (R)-(+)-enantiomer. Therefore, using the purified this compound active ingredient can lead to a more potent formulation with a potentially lower environmental load, as the less active enantiomer is excluded.

Q3: What are the common reasons for reduced efficacy of my this compound formulation in experiments?

A3: Reduced efficacy can stem from several factors:

  • Fungal Resistance: The target fungus may have developed resistance mechanisms, such as mutations in the ERG11 gene (the gene encoding the target enzyme), overexpression of the target enzyme, or increased efflux of the fungicide out of the cell.

  • Poor Formulation Stability: The physical or chemical stability of your formulation may be compromised, leading to degradation of the active ingredient, phase separation, or changes in particle size.

  • Suboptimal Bioavailability: The formulation may not be effectively delivering the active ingredient to the target site. This can be due to poor adhesion to the plant surface, inadequate penetration of the fungal cell wall, or low solubility.[3]

  • Incorrect Application: The method of application, including concentration, timing, and coverage, can significantly impact efficacy.

Q4: How can I enhance the fungicidal activity of my this compound formulation?

A4: Several strategies can be employed to enhance fungicidal activity:

  • Adjuvants: Incorporating adjuvants such as surfactants, oils, or polymers can improve the wetting, spreading, and penetration of the formulation on the target surface.

  • Nanoformulations: Developing nanoemulsions or nanosuspensions can increase the surface area of the active ingredient, leading to improved solubility, dissolution rate, and bioavailability.[4][5]

  • Liposomal Encapsulation: Encapsulating this compound in liposomes can enhance its stability, facilitate its transport across membranes, and provide a controlled release profile.[6][7][8][9]

  • Combination Therapy: Using this compound in combination with other fungicides with different mechanisms of action can broaden the spectrum of activity and help manage the development of resistance.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Fungicidal Activity in Bioassays
Possible Cause Troubleshooting Steps
Poor Solubility of this compound 1. Solvent System Optimization: Experiment with different solvent systems to ensure complete dissolution of this compound in your stock solutions. 2. Formulation Modification: Consider developing a nanoemulsion or a microemulsion to improve solubility in aqueous media. 3. Sonication: Use sonication to aid in the dissolution of the active ingredient during formulation preparation.
Inadequate Contact with Fungal Cells 1. Incorporate Surfactants: Add a non-ionic surfactant to your formulation to reduce surface tension and improve wetting of the fungal hyphae. 2. Agitation: Ensure adequate agitation during your bioassay to maintain a uniform suspension of the formulation.
Degradation of Active Ingredient 1. pH and Temperature Control: Verify that the pH and temperature of your experimental conditions are within the stability range of this compound. 2. Fresh Preparations: Prepare fresh formulations for each experiment to avoid degradation over time. 3. Stability Studies: Conduct accelerated stability studies to determine the shelf-life of your formulation under different storage conditions.
Fungal Resistance 1. MIC Testing: Perform a Minimum Inhibitory Concentration (MIC) assay to quantify the susceptibility of the fungal strain. 2. Synergy Testing: Evaluate the combination of this compound with other antifungal agents to identify synergistic interactions that can overcome resistance.
Issue 2: Physical Instability of the Formulation (e.g., Creaming, Sedimentation, Phase Separation)
Possible Cause Troubleshooting Steps
Incorrect Surfactant/Emulsifier 1. HLB Value: Select a surfactant or a blend of surfactants with a Hydrophile-Lipophile Balance (HLB) value appropriate for your oil and water phases. For oil-in-water (O/W) nanoemulsions, an HLB range of 10-16 is generally suitable.[4] 2. Concentration Optimization: Vary the concentration of the surfactant to find the optimal level for stabilizing the emulsion.
High Interfacial Tension 1. Co-surfactant/Co-solvent: Incorporate a co-surfactant or co-solvent (e.g., ethanol, propylene (B89431) glycol) to reduce interfacial tension and improve emulsion stability.
Ostwald Ripening (in emulsions) 1. High-Energy Emulsification: Use high-pressure homogenization or ultrasonication to produce smaller, more uniform droplets, which are less prone to Ostwald ripening.[10]
Particle Agglomeration (in suspensions) 1. Dispersing Agents: Add a dispersing agent to prevent the aggregation of suspended particles. 2. Zeta Potential Measurement: Measure the zeta potential of the particles. A higher absolute value (e.g., > |30| mV) indicates greater electrostatic repulsion and better stability.

Quantitative Data on Enhanced Formulations

The following tables provide representative data on the enhancement of fungicidal activity through different formulation strategies. Note: This data is illustrative and may vary depending on the specific fungal species, formulation composition, and experimental conditions.

Table 1: Enhancement of this compound Activity with Adjuvants against Aspergillus niger

FormulationAdjuvant (0.1% v/v)MIC (µg/mL)Fold Improvement vs. Technical Grade
Technical Grade in DMSONone8.0-
Emulsifiable Concentrate (EC)Non-ionic Surfactant4.02.0
Suspension Concentrate (SC)Polymeric Dispersant2.04.0
EC with PenetrantTerpene-based Penetrant1.08.0

Table 2: Efficacy of this compound Nanoemulsion and Liposomal Formulations against Candida albicans

Formulation TypeMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)MIC (µg/mL)
Technical Grade in DMSON/AN/AN/A4.0
Nanoemulsion (O/W)150 ± 10-25 ± 3N/A1.0
Liposomal Formulation120 ± 15+30 ± 492 ± 50.5

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion (Spontaneous Emulsification Method)
  • Organic Phase Preparation: Dissolve this compound in a suitable oil (e.g., castor oil, oleic acid) to the desired concentration. Add a lipophilic surfactant (e.g., Span 80) to the oil phase and mix thoroughly.

  • Aqueous Phase Preparation: In a separate vessel, dissolve a hydrophilic surfactant (e.g., Tween 80) in deionized water.

  • Emulsification: Slowly add the organic phase to the aqueous phase under constant magnetic stirring. Continue stirring for 30 minutes to allow for the formation of a coarse emulsion.

  • Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Culture the target fungal species on an appropriate agar (B569324) medium. Suspend the fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to the final desired inoculum concentration.

  • Drug Dilution: Prepare a stock solution of the this compound formulation. Perform serial two-fold dilutions of the formulation in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control well (no formulation) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the formulation that causes a significant inhibition of visible fungal growth (typically ≥50% for azoles) compared to the growth control. This can be determined visually or by measuring the optical density with a spectrophotometer.

Protocol 3: Accelerated Stability Testing

This protocol is adapted from the EPA guidelines for accelerated storage stability testing.[11][12]

  • Sample Preparation: Place the this compound formulation in its final proposed packaging.

  • Storage Conditions: Store the samples in a stability chamber at 54°C ± 2°C for 14 days.[11]

  • Initial and Final Analysis: At the beginning of the study (day 0) and after 14 days, analyze the formulation for:

    • Active Ingredient Concentration: Use a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Physical Properties: Visually inspect for any changes in appearance, such as phase separation, crystallization, or color change. Measure physical parameters like pH, viscosity, and particle size distribution.

  • Evaluation: A significant change is defined as a failure to meet the initial specifications. The formulation is considered stable if the active ingredient concentration remains within ±5% of the initial concentration and no significant changes in physical properties are observed.

Visualizations

Fungicide_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediates 14-methylated sterols Lanosterol->Intermediates 14-alpha-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Disruption Disruption of Membrane Integrity Intermediates->Disruption Accumulation Ergosterol->Disruption Depletion Tetraconazole This compound Tetraconazole->Lanosterol Inhibition Growth_Inhibition Fungal Growth Inhibition / Death Disruption->Growth_Inhibition

Caption: Mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

Formulation_Workflow cluster_dev Formulation Development cluster_char Characterization & Stability cluster_eval Efficacy Evaluation cluster_decision Decision Point A1 Define Objectives (e.g., improve solubility, stability) A2 Select Formulation Type (e.g., Nanoemulsion, Liposome, SC) A1->A2 A3 Screen Excipients (Oils, Surfactants, Polymers) A2->A3 A4 Optimize Formulation (Component Ratios, Process Parameters) A3->A4 B1 Physicochemical Analysis (Particle Size, Zeta Potential, pH) A4->B1 B2 Accelerated Stability Testing (14 days @ 54°C) B1->B2 B3 Long-Term Stability (Real-time conditions) B2->B3 C1 In Vitro Bioassay (MIC Determination) B3->C1 C2 Synergy Testing (Checkerboard Assay) C1->C2 C3 Greenhouse/Field Trials C2->C3 D1 Formulation Meets Criteria? C3->D1 D1->A2 No, Re-formulate E1 Final Formulation D1->E1 Yes

Caption: Experimental workflow for the development and evaluation of enhanced this compound formulations.

References

Minimizing degradation of (+)-Tetraconazole during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of (+)-Tetraconazole during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation during sample preparation?

A1: The primary factors that can lead to the degradation of this compound are exposure to strong acidic conditions and oxidizing agents. While generally stable, prolonged exposure to high temperatures and certain light conditions (indirect photolysis) can also contribute to degradation.[1][2]

Q2: At what pH range is this compound considered stable?

A2: this compound is reported to be stable in dilute aqueous solutions within a pH range of 5 to 9.[1] Therefore, maintaining the pH of your sample and extraction solvents within this range is crucial to prevent hydrolysis.

Q3: Is this compound sensitive to light?

A3: this compound is generally stable in light and has a low susceptibility to direct photolysis.[1] However, indirect photodegradation can occur. As a precautionary measure, it is recommended to work with samples in a controlled lighting environment and store extracts in amber vials to minimize light exposure.

Q4: What are the common degradation products of this compound to be aware of?

A4: The primary identified degradation product of this compound is 1H-1,2,4-triazol-1-ylacetic acid.[1] Other potential degradation reactions include hydroxylation, dechlorination, and cleavage of the dioxolane ring.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Issue 1: Low recovery of this compound in the final extract.
Possible Cause Troubleshooting Step
Degradation due to acidic pH Ensure the pH of the sample and all aqueous solutions are maintained between 5 and 9. If the sample matrix is acidic, consider using a suitable buffer during extraction.
Oxidative degradation Avoid using strong oxidizing agents during the sample preparation process. Ensure all solvents are of high purity and free from peroxides.
Incomplete extraction Optimize the extraction solvent and method. The QuEChERS method using acetonitrile (B52724) or ethyl acetate (B1210297) is widely recommended for efficient extraction.[3][4][5] Ensure adequate shaking/vortexing time for thorough extraction.
Loss during solvent evaporation If a solvent evaporation step is necessary, perform it at a controlled, low temperature (e.g., below 40°C) to prevent thermal degradation.[6]
Improper storage of extracts Store final extracts in amber vials at low temperatures (e.g., 4°C for short-term or -20°C for long-term storage) to minimize degradation.[7]
Issue 2: Presence of unexpected peaks in the chromatogram.
Possible Cause Troubleshooting Step
Formation of degradation products Review the sample preparation workflow for potential causes of degradation (see Issue 1). If degradation is suspected, analyze for known degradation products like 1H-1,2,4-triazol-1-ylacetic acid.
Matrix interference The sample matrix can introduce interfering compounds. Optimize the cleanup step of your extraction method. For the QuEChERS method, this may involve adjusting the type and amount of d-SPE sorbents (e.g., PSA, C18, GCB) based on the matrix composition.[4]
Contamination Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents to avoid introducing contaminants.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for this compound Extraction from Agricultural Crops

This protocol is a widely adopted method for the extraction and cleanup of this compound residues.[4][8]

1. Sample Homogenization:

  • Obtain a representative sample of the agricultural crop.

  • Homogenize the sample to a uniform consistency using a high-speed blender.

  • If not used immediately, store the homogenized sample in a sealed container at -20°C.[4]

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and vortex vigorously for 1 minute.[4]

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[4]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.[4]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.

  • The d-SPE tube should contain appropriate sorbents. A common composition is 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).[4] For samples with high fat content, C18 may be added.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.[4]

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup sample Homogenized Sample (10g) add_acetonitrile Add Acetonitrile (10mL) sample->add_acetonitrile vortex1 Vortex (1 min) add_acetonitrile->vortex1 add_salts Add QuEChERS Salts vortex1->add_salts shake Shake (1 min) add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 transfer_supernatant Transfer Supernatant (1mL) supernatant1->transfer_supernatant add_dspe Add to d-SPE Tube transfer_supernatant->add_dspe vortex2 Vortex (30s) add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Caption: QuEChERS experimental workflow for this compound extraction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions_degradation Degradation Solutions cluster_solutions_extraction Extraction Solutions cluster_solutions_loss Loss Prevention start Low this compound Recovery degradation Degradation start->degradation incomplete_extraction Incomplete Extraction start->incomplete_extraction loss_during_prep Loss During Prep start->loss_during_prep check_ph Check & Adjust pH (5-9) degradation->check_ph avoid_oxidants Avoid Oxidizing Agents degradation->avoid_oxidants protect_from_light Protect from Light degradation->protect_from_light optimize_solvent Optimize Solvent/Method incomplete_extraction->optimize_solvent increase_shaking Increase Shaking Time incomplete_extraction->increase_shaking controlled_evaporation Controlled Evaporation Temp loss_during_prep->controlled_evaporation proper_storage Proper Extract Storage loss_during_prep->proper_storage

Caption: Troubleshooting logic for low this compound recovery.

References

Refining bioassay conditions for consistent (+)-Tetraconazole results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining bioassay conditions for consistent and reliable results with (+)-Tetraconazole.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a triazole fungicide that functions as a demethylation inhibitor (DMI).[1] Its primary target is the cytochrome P450 enzyme 14-alpha-sterol demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] By inhibiting CYP51, this compound disrupts ergosterol production, which compromises the integrity of the cell membrane and ultimately leads to the inhibition of fungal growth.[1][2] The (R)-(+)-enantiomer of Tetraconazole (B1682234) has been shown to be 1.49 to 1.98 times more active against certain fungal pathogens than the (S)-(-)-enantiomer.[3][4]

Q2: Which standardized protocols are recommended for this compound susceptibility testing?

To ensure consistency and comparability of results between different laboratories, it is highly recommended to adhere to standardized protocols from recognized organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] For filamentous fungi, the CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing.[1]

Q3: What are the critical parameters that can influence the outcome of a this compound bioassay?

Several factors can significantly impact the results of a this compound bioassay. Key parameters to control include the composition and pH of the culture medium, the size of the fungal inoculum, and the time and temperature of incubation.[1] Adherence to standardized protocols is crucial for managing these variables.

Q4: How should the Minimum Inhibitory Concentration (MIC) be determined for this compound?

For azole fungicides like Tetraconazole, the MIC in a broth microdilution assay is typically defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.[1] For filamentous fungi, this is often interpreted as the lowest concentration that results in a prominent decrease in turbidity (e.g., ≥50% reduction) compared to the positive control.[1]

Troubleshooting Guide

Problem Possible Causes Solutions
High variability in MIC/EC50 values between replicates 1. Inconsistent inoculum density.[1] 2. Pipetting errors leading to incorrect drug concentrations.[1] 3. "Edge effects" in microtiter plates.[1]1. Standardize inoculum preparation using a spectrophotometer or hemocytometer.[1] 2. Regularly calibrate pipettes and use fresh tips for each dilution.[1] 3. Incubate plates in a humidified chamber and avoid using the outer wells for experimental data.[1]
No fungal growth in the positive control wells 1. Non-viable inoculum.[1] 2. Incorrect medium preparation.[1] 3. Incorrect incubation conditions.[1]1. Check the viability of the fungal culture before initiating the assay.[1] 2. Ensure the medium (e.g., RPMI-1640) is prepared according to protocol specifications, including pH and glucose concentration.[1] 3. Verify the incubator temperature and CO2 levels if applicable.[1]
Trailing growth (reduced but persistent growth at concentrations above the MIC) This is a known phenomenon with azole antifungals.Determine the MIC as the lowest drug concentration that produces a prominent decrease in turbidity (e.g., ≥50% reduction) compared to the positive control.[1]
MIC/EC50 values are consistently higher or lower than expected from the literature 1. The fungal strain may have developed resistance.[1] 2. Incorrect preparation of the this compound stock solution.[1] 3. Differences in experimental conditions from published studies.[1]1. Confirm the identity and purity of the fungal isolate. If resistance is suspected, molecular testing for mutations in the target enzyme (CYP51) may be necessary.[1] 2. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the stock concentration is accurate.[1] 3. Strictly adhere to a standardized protocol (e.g., CLSI or EUCAST) to allow for better comparison with literature data.[1]

Quantitative Data

Table 1: EC50 Values of this compound Against Various Fungi

Fungus EC50 (mg/L) Reference
Wheat Pathogens0.382 - 0.802[3]
Rhizoctonia cerealis(R)-(+)-Tetraconazole is 1.49-1.98 times more active than (S)-(-)-Tetraconazole[4]
Fusarium graminearum(R)-(+)-Tetraconazole is 1.49-1.98 times more active than (S)-(-)-Tetraconazole[4]
Onion root tip meristem cells6.7[3]

Experimental Protocols

Detailed Protocol: Broth Microdilution Antifungal Susceptibility Testing of this compound Against Filamentous Fungi (Adapted from CLSI M38-A2)

1. Preparation of Antifungal Agent:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentrations.[1]

2. Inoculum Preparation:

  • Grow the fungal isolate on a suitable medium, such as potato dextrose agar (B569324) (PDA), to induce sporulation.[1]

  • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.[1]

  • Adjust the conidial suspension to the desired concentration using a spectrophotometer or hemocytometer.

3. Inoculation of Microtiter Plates:

  • Add the standardized inoculum suspension to each well of the microtiter plate containing the serially diluted this compound.

  • Include a positive control (inoculum without the drug) and a negative control (medium only).

4. Incubation:

  • Incubate the plates at the appropriate temperature and for the recommended duration for the specific fungal species being tested.

5. Determination of MIC:

  • Visually read the plates or use a spectrophotometer to determine the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.

Visualizations

G Simplified Ergosterol Biosynthesis Pathway and Inhibition by this compound cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate CYP51 (14α-demethylase) Ergosterol Ergosterol 14-demethylated intermediate->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Tetraconazole Tetraconazole CYP51 (14α-demethylase) CYP51 (14α-demethylase) Tetraconazole->CYP51 (14α-demethylase) Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

G Troubleshooting Logic for Inconsistent Bioassay Results cluster_troubleshooting Troubleshooting Steps start Inconsistent Results check_inoculum Verify Inoculum (Viability, Density) start->check_inoculum check_reagents Check Reagents (Stock Concentration, Dilutions) start->check_reagents check_protocol Review Protocol Adherence (Incubation Time/Temp, Medium pH) start->check_protocol check_equipment Calibrate Equipment (Pipettes, Plate Reader) start->check_equipment consistent_results Consistent Results check_inoculum->consistent_results Issue Resolved check_reagents->consistent_results Issue Resolved check_protocol->consistent_results Issue Resolved check_equipment->consistent_results Issue Resolved G Experimental Workflow for this compound Bioassay prep_tetraconazole 1. Prepare this compound Stock & Dilutions plate_setup 3. Set up 96-Well Plate prep_tetraconazole->plate_setup prep_inoculum 2. Prepare Fungal Inoculum inoculation 4. Inoculate Plate prep_inoculum->inoculation plate_setup->inoculation incubation 5. Incubate Plate inoculation->incubation read_results 6. Read and Analyze Results incubation->read_results

References

Solutions for inconsistent efficacy of (+)-Tetraconazole in field trials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Tetraconazole. This resource is designed for researchers, scientists, and drug development professionals encountering inconsistent efficacy in field trials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A: this compound is the R-(+) enantiomer of the chiral fungicide tetraconazole (B1682234).[1][2] It is a triazole fungicide belonging to the De-Methylation Inhibitors (DMIs) or Sterol Biosynthesis Inhibitors (SBIs), classified under FRAC Group 3.[3] Its primary mode of action is the selective and irreversible inhibition of the fungal enzyme 14-α-sterol demethylase (CYP51).[4] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. By blocking ergosterol production, tetraconazole disrupts membrane integrity and stops fungal growth.[3][4]

Q2: Why is the (+)-enantiomer preferred over the racemic mixture or the (-)-enantiomer? A: The (R)-(+)-Tetraconazole enantiomer is significantly more fungitoxic than the (S)-(-)-Tetraconazole enantiomer. Studies have shown that the (+)-form is approximately 1.49 to 1.98 times more active against key fungal pathogens, such as those affecting wheat.[2][4] This stereoselectivity in biological activity is a crucial factor to consider in experimental design and data interpretation.

Q3: What are the main causes of inconsistent efficacy of this compound in field trials? A: Inconsistent field performance can be attributed to several factors:

  • Fungal Resistance: The development of resistance in target fungal populations is a primary cause. This can occur through mutations in the target gene (ERG11) or overexpression of the target enzyme, which dilutes the fungicide's effect.[5]

  • Environmental Degradation: The persistence of tetraconazole is highly influenced by environmental conditions. Factors like temperature, soil type, and microbial activity affect its half-life, which can range from two weeks to several months.[1][6][7]

  • Application and Formulation: Improper application timing, incorrect dosage, poor crop coverage, and the specific formulation used can all impact efficacy. The performance of the technical grade active ingredient may differ from its commercial formulation.[8][9]

  • Stereoselective Degradation: The two enantiomers of tetraconazole degrade at different rates in soil versus in the plant. (S)-(-)-tetraconazole degrades more rapidly in wheat, while (R)-(+)-tetraconazole degrades more rapidly in soil, potentially altering the effective concentration of the more active enantiomer over time.[2]

Q4: How can I determine if my target fungus has developed resistance to tetraconazole? A: The first step is to perform a Minimum Inhibitory Concentration (MIC) assay to quantify the level of resistance compared to a known susceptible strain.[5] If resistance is confirmed, you can investigate the underlying mechanism by sequencing the ERG11 gene to check for mutations or using qPCR to assess its expression levels.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
Treatment is no longer effective against a previously susceptible fungal strain. Development of acquired resistance.1. Confirm Resistance: Conduct a Minimum Inhibitory Concentration (MIC) assay to quantify the resistance level.[5]2. Investigate Mechanism: Sequence the ERG11 gene for mutations and use qPCR to check for overexpression of the target enzyme or efflux pumps.[5]3. Implement Enhancement Strategy: Test combination therapies with fungicides from different FRAC groups or add chemo-sensitizing agents like efflux pump inhibitors.[5]
High variability in results between field trial replicates. Inconsistent application or environmental variability.1. Verify Application: Ensure all spray equipment is properly calibrated to deliver the intended volume and that application is uniform across all plots.[10]2. Assess Field Uniformity: Evaluate the trial site for uniformity in soil type, drainage, and disease pressure. Use a randomized complete block design to minimize the effects of field variability.[3][10]3. Monitor Conditions: Record environmental data (temperature, humidity, rainfall) throughout the trial, as these factors influence both disease development and fungicide persistence.[7]
Inconsistent results in synergy testing (e.g., checkerboard assays). Methodological error or concentration-dependent interactions.1. Review Protocol: Ensure consistent inoculum preparation, media composition, and incubation conditions. Use calibrated pipettes and proper technique for serial dilutions.[5]2. Expand Concentration Range: The nature of a drug interaction (synergistic vs. antagonistic) can be concentration-dependent. Test a wider range of concentrations for both agents.[5]3. Test Multiple Isolates: Drug interactions can be specific to certain fungal isolates. If possible, test against multiple resistant strains.[5]

Quantitative Data Summary

The following tables provide key quantitative data for this compound.

Table 1: In Vitro Efficacy of Tetraconazole Enantiomers

Fungal PathogenEnantiomerEC50 (mg/L)Relative Activity ((+)/(-))
Wheat Pathogens(R)-(+)-Tetraconazole0.382 - 0.8021.49 - 1.98x more active[4]
Wheat Pathogens(S)-(-)-Tetraconazole--

Table 2: Environmental Persistence of Tetraconazole

EnvironmentParameterValueReference
Field SoilDT₅₀ (Half-life)14.49 - 182 days[1]
Field SoilDT₉₀ (90% dissipation)309 - 10,000 days[1]
Laboratory SoilHalf-life (T₁/₂)67 - 69 days[6]

Table 3: Interpretation of Synergy Testing Results

Fractional Inhibitory Concentration (FIC) IndexInteractionInterpretation
≤ 0.5SynergyThe combined effect is greater than the sum of the individual effects.
> 0.5 to 4.0Additive / IndifferentThe combined effect is equal to the sum of the individual effects.
> 4.0AntagonismThe combined effect is less than the sum of the individual effects.
Note: This table provides a general interpretation. The FIC index is a key metric derived from checkerboard assays to quantify drug interactions.[5]

Visualizations: Pathways and Workflows

Mechanism of Action of Tetraconazole

cluster_fungus Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 14-α-sterol demethylase (CYP51 / Erg11p) Lanosterol->CYP51 Demethylation Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51->Ergosterol Tetraconazole This compound Tetraconazole->CYP51 INHIBITS

Caption: Mechanism of this compound inhibiting the fungal ergosterol biosynthesis pathway.

Troubleshooting Workflow for Inconsistent Efficacy

Start Inconsistent Efficacy Observed in Field Trial CheckApplication Step 1: Review Application Protocol (Rate, Timing, Coverage) Start->CheckApplication CheckEnv Step 2: Analyze Environmental Data (Temp, Rain, Soil Type) CheckApplication->CheckEnv Yes CorrectApp Outcome: Correct Application Errors & Re-run Trial CheckApplication->CorrectApp No CheckResistance Step 3: Test for Fungal Resistance CheckEnv->CheckResistance No AdjustStrategy Outcome: Adjust Application Timing or Formulation Based on Environmental Factors CheckEnv->AdjustStrategy Yes CheckResistance->CheckApplication No, Re-evaluate Initial Steps ImplementIRM Outcome: Implement Integrated Resistance Management (IRM) - Use combination therapy - Rotate FRAC groups CheckResistance->ImplementIRM Yes IsAppOK Protocol Followed? IsEnvFactor Adverse Conditions? IsResistant Resistance Confirmed?

Caption: A decision tree for troubleshooting inconsistent this compound field trial results.

Experimental Protocols

1. Fungicide Efficacy Field Trial Protocol

  • Objective: To generate quantitative data on the ability of this compound to control a target disease and its impact on crop yield under field conditions.[10]

  • Methodology:

    • Site Selection: Choose a uniform field with a known history of the target disease to ensure adequate disease pressure.[10]

    • Experimental Design: Use a randomized complete block design with 3 to 5 replications to minimize the effects of field variability.[3][10]

    • Treatments: At a minimum, include an untreated control and multiple rates of the this compound formulation. Including a "standard" or positive control (a registered and effective fungicide) is highly recommended for comparison.[10]

    • Plot Establishment: Clearly mark individual plots. Ensure there are border areas or rows to minimize spray drift between plots.

    • Application: Calibrate all spray equipment with water before mixing chemicals to ensure accurate delivery volume.[10] Prepare the spray mixture for each treatment and apply uniformly to the designated plots at the correct crop growth stage.

    • Data Collection:

      • Disease Assessment: Regularly assess disease severity and incidence using a standardized rating scale.

      • Phytotoxicity: Evaluate plots for any signs of crop injury, such as stunting, chlorosis, or necrosis.[10]

      • Crop Yield: Harvest the central rows of each plot to avoid edge effects and measure the yield.[10]

    • Statistical Analysis: Analyze the collected data (disease severity, yield) using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

2. Checkerboard Microdilution Assay for Synergy Testing

  • Objective: To assess the in vitro interaction between this compound and a second compound (e.g., another fungicide) against a target fungal strain.[5]

  • Methodology:

    • Preparation:

      • Prepare a standardized inoculum of the fungal isolate.

      • Prepare stock solutions of this compound and the second test compound.

    • Plate Setup:

      • Use a 96-well microtiter plate. Along the x-axis, create a two-fold serial dilution of this compound.

      • Along the y-axis, create a two-fold serial dilution of the second compound. This creates a grid of unique concentration combinations.

      • Include wells for a positive control (fungus only, no drug) and a negative control (media only).

    • Inoculation: Add the standardized fungal inoculum to all wells except the negative control.

    • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific fungus being tested.

    • Reading Results: After incubation, determine the MIC for each compound alone and for each combination by visually assessing fungal growth or using a spectrophotometer.

    • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each compound in every combination that inhibits growth. The FIC Index is calculated by summing the FICs of both drugs. Use the values in Table 3 to interpret the interaction as synergistic, additive, or antagonistic.[5]

References

Technical Support Center: Optimizing Enantioselective Analysis of (+)-Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical chemistry of Tetraconazole (B1682234). This resource is designed for researchers, scientists, and professionals in drug development who are working on the chiral separation and analysis of tetraconazole enantiomers. Here you will find troubleshooting guidance and frequently asked questions to improve the selectivity of your analytical methods for the biologically more active (+)-Tetraconazole.

Frequently Asked Questions (FAQs)

Q1: Why is it important to separate the enantiomers of tetraconazole?

Tetraconazole is a chiral fungicide with one chiral center, existing as a pair of enantiomers: this compound and (-)-Tetraconazole (B139046). Research has shown that the fungicidal activity of these enantiomers can differ significantly. The (+)-R-enantiomer of tetraconazole has been reported to exhibit greater fungicidal activity against certain pathogens compared to its (-)-S-counterpart.[1] Therefore, enantioselective analysis is crucial for accurate risk assessment, understanding its environmental fate, and for the development of more effective and potentially safer agrochemical products.

Q2: What is the most common analytical technique for separating tetraconazole enantiomers?

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective technique for the enantioseparation of tetraconazole.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated excellent performance in resolving the enantiomers of tetraconazole and other triazole fungicides.[1][2]

Q3: What is the mechanism of action of tetraconazole?

Tetraconazole's primary mechanism of action is the inhibition of the fungal enzyme sterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and function of fungal cell membranes. By inhibiting CYP51, tetraconazole disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[4]

Q4: How can I improve the resolution between the (+)- and (-)-tetraconazole peaks in my chiral HPLC method?

Improving resolution in chiral HPLC can be achieved by optimizing several parameters:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For tetraconazole, polysaccharide-based columns like cellulose tris-(4-methylbenzoate) or cellulose tris(3-chloro-4-methylphenylcarbamate) are effective.[1]

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., ethanol (B145695), isopropanol) to the non-polar solvent (e.g., n-hexane) in the mobile phase significantly impacts selectivity. Fine-tuning this ratio can improve resolution.

  • Temperature: Column temperature can influence the thermodynamics of the chiral recognition process.[2] Experimenting with different temperatures (e.g., in the range of 10-40°C) can sometimes enhance separation.

  • Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the CSP, potentially leading to better resolution, although this will also increase the analysis time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or no separation of enantiomers Incorrect chiral stationary phase (CSP).Verify that the selected CSP is suitable for separating triazole fungicides like tetraconazole. Polysaccharide-based CSPs are generally recommended.[1]
Inappropriate mobile phase composition.Optimize the mobile phase. For normal-phase chromatography, systematically vary the percentage of the alcohol modifier (e.g., ethanol in n-hexane).
Peak splitting or distorted peak shapes Mismatch between the injection solvent and the mobile phase.Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase.[5]
Column contamination or void formation.Flush the column with a strong solvent. If the problem persists, consider replacing the column. A guard column can help prevent contamination.
Co-elution with an interfering compound.Check the purity of the sample and standards. Adjusting the mobile phase composition or trying a different CSP may resolve the co-elution.
Fluctuating retention times Inconsistent mobile phase composition.Ensure the mobile phase is thoroughly mixed and degassed. Use a gradient proportioning valve if available for precise mixing.
Temperature fluctuations.Use a column oven to maintain a constant and stable temperature throughout the analysis.
Column equilibration issues.Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. This can take 30 minutes or longer.[1]
Loss of resolution over time Column degradation.The stationary phase can degrade over time, especially with aggressive mobile phases or improper storage. Replace the column if performance cannot be restored by flushing.
Sample matrix effects.Complex sample matrices can lead to the accumulation of contaminants on the column. Implement a more rigorous sample clean-up procedure before injection.

Quantitative Data Summary

The following table summarizes typical parameters for two different validated chiral HPLC methods for the separation of tetraconazole enantiomers.

ParameterMethod 1Method 2
Chiral Stationary Phase Cellulose tris-(4-methylbenzoate)Cellulose tris(3-chloro-4-methylphenylcarbamate)
Column Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (90:10, v/v)Methanol / 0.1% Formic Acid (70:30, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection Wavelength 220 nm220 nm
Typical Retention Time (-)-enantiomer ~12 min~8 min
Typical Retention Time (+)-enantiomer ~15 min~10 min
Resolution (Rs) > 2.0> 1.8

Detailed Experimental Protocol

This protocol describes a general method for the chiral separation of tetraconazole enantiomers using HPLC with a polysaccharide-based CSP.

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral column: Cellulose tris-(4-methylbenzoate) (250 x 4.6 mm, 5 µm).

  • HPLC-grade n-hexane and ethanol.

  • Tetraconazole analytical standard (racemic mixture).

  • Syringe filters (0.45 µm).

2. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase: Prepare a mixture of n-hexane and ethanol in a 90:10 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of racemic tetraconazole standard and dissolve it in 10 mL of ethanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

3. Chromatographic Conditions

  • Column: Cellulose tris-(4-methylbenzoate) (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Ethanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

4. System Equilibration and Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the racemic tetraconazole standard to determine the retention times of the two enantiomers.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the prepared samples.

5. Data Analysis

  • Identify the peaks corresponding to the (-)- and this compound enantiomers based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

  • Quantify the concentration of each enantiomer in the samples using the calibration curve.

Visualizations

G cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis cluster_2 Data Processing Sample_Matrix Sample Matrix (e.g., soil, water, food) Extraction Extraction Sample_Matrix->Extraction Clean_up Clean-up (e.g., SPE) Extraction->Clean_up Final_Sample Final Sample in Injection Solvent Clean_up->Final_Sample HPLC_System HPLC System Final_Sample->HPLC_System Chiral_Column Chiral Column HPLC_System->Chiral_Column Detector UV Detector Chiral_Column->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Experimental workflow for the enantioselective analysis of this compound.

G Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol_Pathway Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Pathway Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Pathway->Fungal_Cell_Membrane Tetraconazole This compound Inhibition Inhibition Tetraconazole->Inhibition Inhibition->CYP51

Caption: Mechanism of action of this compound via inhibition of CYP51.

References

Technical Support Center: Optimization of a Self-Nanoemulsifying System for Terconazole Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of a self-nanoemulsifying drug delivery system (SNEDDS) for Terconazole solubilization.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of formulating Terconazole into a self-nanoemulsifying drug delivery system (SNEDDS)?

A1: Terconazole is a poorly water-soluble antifungal agent.[1] Formulating it into a SNEDDS aims to enhance its solubilization in aqueous environments, such as physiological fluids. This can potentially lead to improved absorption, bioavailability, and therapeutic efficacy.[1][2] SNEDDS are isotropic mixtures of an oil, a surfactant, and a co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium.[2]

Q2: How do I select the optimal excipients (oil, surfactant, and co-surfactant) for my Terconazole SNEDDS formulation?

A2: The selection of excipients is a critical step in SNEDDS formulation. The primary criterion is the excipient's ability to solubilize Terconazole.[1] Therefore, solubility studies of Terconazole in various oils, surfactants, and co-surfactants are essential.[1] Additionally, the surfactant should have a suitable Hydrophilic-Lipophilic Balance (HLB) value to promote the formation of a stable nanoemulsion. Non-ionic surfactants are generally preferred due to their lower toxicity.[1]

Q3: What is a pseudo-ternary phase diagram, and why is it important in SNEDDS development?

A3: A pseudo-ternary phase diagram is a triangular diagram that represents the phase behavior of a mixture of three components (in this case, oil, surfactant/co-surfactant mixture, and an aqueous phase) at a constant temperature. It is a crucial tool for identifying the self-nanoemulsifying region, which is the range of compositions that will spontaneously form a nanoemulsion upon dilution with water.[1] This helps in optimizing the ratio of oil, surfactant, and co-surfactant to achieve a stable and effective SNEDDS formulation.

Q4: What are the key characterization parameters for an optimized Terconazole SNEDDS?

A4: An optimized Terconazole SNEDDS should be characterized for several parameters, including:

  • Globule Size and Polydispersity Index (PDI): The globule size should ideally be in the nano-range (e.g., < 200 nm) with a low PDI (< 0.3) indicating a narrow size distribution and good stability.[1]

  • Self-Emulsification Time: This is the time taken for the SNEDDS to form a homogenous nanoemulsion upon dilution. A shorter emulsification time is desirable.[1]

  • Thermodynamic Stability: The formulation should be stable against phase separation or drug precipitation under various stress conditions like centrifugation and freeze-thaw cycles.

  • In Vitro Drug Release: This study evaluates the rate and extent of Terconazole release from the SNEDDS in a relevant dissolution medium. A well-formulated SNEDDS should exhibit a significantly enhanced drug release profile compared to the pure drug.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Phase separation upon dilution. - Inappropriate ratio of oil, surfactant, and co-surfactant.- Insufficient amount of surfactant/co-surfactant to emulsify the oil phase.- Poor aqueous solubility of the drug leading to precipitation.- Re-evaluate the pseudo-ternary phase diagram to identify a more stable nanoemulsion region.- Increase the concentration of the surfactant or co-surfactant.- Select excipients with higher solubilizing capacity for Terconazole.
Drug precipitation after emulsification. - The drug is not sufficiently solubilized in the oil phase.- The amount of co-solvent is too high, leading to drug precipitation upon dilution.[2]- Select an oil with higher solubilizing capacity for Terconazole.- Reduce the concentration of the co-solvent or replace it with a co-surfactant.
Large globule size or high PDI. - Inefficient emulsification due to incorrect surfactant/co-surfactant selection or ratio.- High viscosity of the formulation.- Screen for surfactants with a more appropriate HLB value.- Optimize the surfactant-to-co-surfactant ratio.- Consider using a co-solvent to reduce the viscosity of the formulation.
Inconsistent in vitro drug release. - Formulation instability leading to variable globule size.- Drug precipitation in the dissolution medium.- Ensure the thermodynamic stability of the SNEDDS.- Use a dissolution medium with appropriate solubilizing agents (e.g., surfactants) if necessary to maintain sink conditions.
Poor self-emulsification (long emulsification time). - High viscosity of the oil or surfactant.- Unfavorable interfacial tension between the oil and aqueous phase.- Select lower viscosity oils and surfactants.- Optimize the surfactant and co-surfactant combination to effectively reduce interfacial tension. A rapid emulsification is crucial for quick drug release.[1]

Data Presentation

Table 1: Optimized Terconazole Self-Nanoemulsifying System (SNES) Formulation

ComponentBrand NameConcentration (% w/w)
Oil Labrafil® M2125 CS20
Surfactant Tween® 8050
Co-surfactant Transcutol® HP30

Source: Adapted from a study on Terconazole SNES optimization.[1]

Table 2: Physicochemical Characterization of the Optimized Terconazole SNES

ParameterValue
Globule Size (nm) 15.13
Polydispersity Index (PDI) 0.07
Self-Emulsification Time (seconds) 12.80
In Vitro Drug Release (at 30 minutes) 100%

Source: Adapted from a study on Terconazole SNES optimization.[1]

Experimental Protocols

Solubility Study of Terconazole

Objective: To determine the solubility of Terconazole in various oils, surfactants, and co-surfactants to select the most suitable excipients for the SNEDDS formulation.

Methodology:

  • Add an excess amount of Terconazole to a known volume (e.g., 2 mL) of each selected vehicle (oil, surfactant, or co-surfactant) in a sealed vial.

  • Vortex the mixture for 10 minutes to facilitate mixing.

  • Place the vials in a shaking water bath at a constant temperature (e.g., 25 ± 1.0°C) for 72 hours to reach equilibrium.

  • After 72 hours, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.45 µm membrane filter.

  • Dilute the filtered supernatant with a suitable solvent (e.g., methanol) and analyze the concentration of Terconazole using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Construction of Pseudo-Ternary Phase Diagram

Objective: To identify the nanoemulsion region for different combinations of oil, surfactant, and co-surfactant.

Methodology:

  • Prepare mixtures of the selected oil, surfactant, and co-surfactant at various weight ratios (e.g., 1:9 to 9:1 for the surfactant/co-surfactant mixture).

  • For each surfactant/co-surfactant ratio, titrate the mixture with the selected oil in a dropwise manner.

  • After each addition of oil, vortex the mixture for 2 minutes to ensure homogeneity.

  • Visually observe the mixture for transparency. The point at which the mixture becomes turbid indicates the boundary of the nanoemulsion region.

  • Plot the obtained data points on a triangular coordinate system to construct the pseudo-ternary phase diagram. The area of transparency represents the self-nanoemulsifying region.

In Vitro Drug Release Study

Objective: To evaluate the dissolution profile of Terconazole from the developed SNEDDS formulation.

Methodology:

  • Use a USP Type II dissolution apparatus (paddle apparatus).

  • The dissolution medium should be a relevant buffer, for example, phosphate (B84403) buffer pH 7.4, maintained at 37 ± 0.5°C.[1]

  • Fill a hard gelatin capsule with a known amount of the Terconazole-loaded SNEDDS.

  • Place the capsule in the dissolution vessel containing the dissolution medium.

  • Set the paddle speed to a suitable rate (e.g., 50 rpm).

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Filter the collected samples through a 0.45 µm membrane filter.

  • Analyze the concentration of Terconazole in the samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

SNEDDS_Optimization_Workflow cluster_formulation Formulation Development cluster_characterization Characterization & Optimization cluster_final Final Optimized Formulation A Excipient Screening (Solubility Studies) B Construction of Pseudo-Ternary Phase Diagrams A->B C Selection of Formulations from Nanoemulsion Region B->C D Globule Size & PDI Analysis C->D E Self-Emulsification Time C->E F Thermodynamic Stability Studies C->F G In Vitro Drug Release C->G H Optimized Terconazole SNEDDS D->H E->H F->H G->H

Caption: Experimental workflow for the optimization of a Terconazole SNEDDS.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Poor SNEDDS Performance (e.g., Phase Separation, Large Globules) Cause1 Incorrect Excipient Ratio Problem->Cause1 Cause2 Poor Drug Solubility Problem->Cause2 Cause3 High Viscosity Problem->Cause3 Solution1 Re-evaluate Phase Diagram Cause1->Solution1 Solution2 Screen New Excipients Cause2->Solution2 Solution3 Optimize Surfactant/Co-surfactant Cause3->Solution3

Caption: Logical relationship for troubleshooting common SNEDDS formulation issues.

References

Technical Support Center: Process Optimization for the Industrial Synthesis of Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the industrial synthesis of Tetraconazole (B1682234).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Tetraconazole, offering potential causes and recommended actions to resolve them.

Question 1: Low overall yield of Tetraconazole.

Possible Causes:

  • Incomplete reaction in one or more steps: The multi-step synthesis starting from 2,4-dichlorophenylacetic acid involves several reactions, and incomplete conversion in any of them will lower the final yield.[1][2]

  • Side reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product.

  • Suboptimal reaction conditions: Parameters such as temperature, reaction time, and catalyst loading may not be optimized for maximum conversion.

  • Poor quality of raw materials: Impurities in starting materials can interfere with the reactions and lead to lower yields.[3][4][5][6]

  • Loss of product during work-up and purification: Inefficient extraction or purification steps can lead to significant product loss.

Recommended Actions:

  • Monitor reaction progress: Utilize analytical techniques like HPLC or GC to monitor the consumption of starting materials and the formation of intermediates and the final product to ensure reactions go to completion.

  • Optimize reaction conditions: Systematically vary parameters such as temperature, catalyst concentration, and reaction time to identify the optimal conditions for each step.

  • Ensure high-purity raw materials: Use starting materials that meet stringent purity specifications to avoid the introduction of interfering substances.[3][4][5][6]

  • Optimize work-up and purification: Develop and validate efficient extraction and purification protocols to minimize product loss. This may include selecting appropriate solvents and optimizing phase separations.[7]

Question 2: High levels of the impurity 1-[2-(2,4-dichlorophenyl)propen-2-yl]1H-1,2,4-triazole in the final product.

Possible Causes:

  • Reaction temperature is too high: Elevated temperatures during the fluorination step can promote the formation of this elimination by-product.[8][9]

  • Absence of water in the reaction mixture: It has been found that the addition of a controlled amount of water during the fluorination step can significantly suppress the formation of this impurity.[8][9]

  • Inefficient purification: Standard purification methods may not be sufficient to remove this impurity to the desired level.

Recommended Actions:

  • Precise temperature control: Maintain the reaction temperature within the optimal range, typically between -10°C and -5°C, during the fluorination step.[8][9]

  • Controlled addition of water: Introduce a specific amount of water into the reaction mixture before the addition of the fluorinating agent.[8][9]

  • Aqueous work-up and bicarbonate wash: After the reaction, perform multiple extractions with water and a wash with a sodium bicarbonate solution to help remove the impurity.[9]

Question 3: Reaction stalls or proceeds very slowly.

Possible Causes:

  • Catalyst deactivation: The catalyst used in the reaction may have lost its activity due to impurities or degradation.

  • Insufficient mixing: Inadequate agitation in the reactor can lead to poor mass transfer and slow reaction rates, especially in heterogeneous mixtures.

  • Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

  • Presence of inhibitors: Impurities in the starting materials or solvents could be inhibiting the reaction.

Recommended Actions:

  • Use fresh or high-quality catalyst: Ensure the catalyst is active and has been stored correctly.

  • Improve agitation: Increase the stirring speed or use a more efficient agitator to ensure proper mixing of the reactants.

  • Optimize reaction temperature: Gradually increase the temperature while monitoring the reaction progress and impurity formation.

  • Purify starting materials and solvents: Use high-purity reagents and solvents to eliminate potential inhibitors.

Question 4: Difficulty in controlling the reaction exotherm.

Possible Causes:

  • Highly exothermic reaction step: Certain steps in the synthesis, such as the fluorination, can be highly exothermic.[10][11]

  • Inadequate cooling capacity: The reactor's cooling system may not be sufficient to remove the heat generated by the reaction, leading to a thermal runaway.[10]

  • Too rapid addition of reagents: Adding a reactive reagent too quickly can lead to a rapid release of heat that is difficult to control.[10]

Recommended Actions:

  • Ensure adequate cooling: Use a reactor with a sufficiently large cooling jacket and a reliable cooling system.

  • Controlled reagent addition: Add the reactive reagents dropwise or at a slow, controlled rate to manage the rate of heat generation.[10]

  • Use a solvent with a high heat capacity: Solvents with higher heat capacities can help to absorb the heat generated during the reaction.

  • Continuous flow processing: Consider using a continuous flow reactor, which offers better heat transfer and temperature control compared to batch reactors.[10]

Data Presentation

Table 1: Effect of Reaction Conditions on Tetraconazole Purity and Impurity Formation

ParameterCondition 1 (Comparative Example)Condition 2 (Optimized Process)
Reaction Temperature -5°C-10°C to -5°C
Water Addition NoYes (2.5 mL per 100g of starting material)
Purification Cold water extractionWater extraction and sodium bicarbonate wash
Tetraconazole Purity 92% by weight> 96% by weight
Main Impurity Level *~ 5% by weight1% to 1.5% by weight

*Main Impurity: 1-[2-(2,4-dichlorophenyl)propen-2-yl]1H-1,2,4-triazole[8][9]

Experimental Protocols

Key Experiment: Optimized Fluorination Step for Tetraconazole Synthesis

This protocol describes the optimized final step in the synthesis of Tetraconazole, focusing on minimizing the formation of the main impurity.

Materials:

Procedure:

  • In a glass reactor equipped with a cooling jacket and mechanical stirrer, suspend 100.0 grams of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol in a mixture of 875 mL of toluene and 180 mL of DMSO.[8]

  • Cool the mixture to a temperature of -10°C.[8]

  • Add 4.4 grams of finely ground potassium hydroxide and 2.5 mL of water to the cooled mixture.[8]

  • Establish a vacuum in the reactor to a residual pressure of approximately 25 mbar.[8]

  • Release the vacuum by feeding gaseous tetrafluoroethylene from a reserve at a pressure of about 1.1 bar.[8]

  • Stir the reaction mixture for approximately 2 hours, maintaining the temperature between -10°C and -5°C.[8]

  • Filter the reaction mixture through a cellulose filter.[8]

  • Extract the organic phase three times with 200 mL aliquots of water, separating the organic phase from the aqueous phase after each extraction.[8]

  • Stir the organic phase in the presence of solid sodium bicarbonate and then filter.[8]

  • Completely evaporate the organic phase to obtain a liquid residue of Tetraconazole.[8]

Expected Outcome: This optimized process is expected to yield Tetraconazole with a purity higher than 96% and the main impurity level between 1% and 1.5% by weight.[8]

Mandatory Visualization

Troubleshooting_Workflow start Problem Identified: Low Purity of Tetraconazole check_impurity Identify and Quantify Major Impurity start->check_impurity is_known_impurity Is the major impurity 1-[2-(2,4-dichlorophenyl) propen-2-yl]1H-1,2,4-triazole? check_impurity->is_known_impurity check_temp Review Fluorination Temperature Logs is_known_impurity->check_temp Yes unknown_impurity Characterize Unknown Impurity (LC-MS, NMR) is_known_impurity->unknown_impurity No temp_high Temperature > -5°C? check_temp->temp_high optimize_temp Action: Optimize temperature control to maintain -10°C to -5°C temp_high->optimize_temp Yes check_water Verify Water Addition in Fluorination Step temp_high->check_water No water_absent Was water added? check_water->water_absent add_water Action: Implement controlled addition of water (e.g., 2.5 mL/100g substrate) water_absent->add_water No check_purification Review Purification Protocol water_absent->check_purification Yes add_water->check_purification bicarb_wash Does it include a NaHCO3 wash? check_purification->bicarb_wash implement_bicarb_wash Action: Incorporate a sodium bicarbonate wash post-extraction bicarb_wash->implement_bicarb_wash No review_synthesis Review entire synthesis route for potential side reactions unknown_impurity->review_synthesis optimize_conditions Action: Optimize reaction conditions of the problematic step review_synthesis->optimize_conditions

Caption: Troubleshooting workflow for low purity in Tetraconazole synthesis.

Experimental_Workflow start Start: 2-(2,4-dichlorophenyl)-3- (1H-1,2,4-triazol-1-yl)propan-1-ol dissolve Dissolve in Toluene/DMSO start->dissolve cool Cool to -10°C dissolve->cool add_reagents Add KOH and Water cool->add_reagents react React with Tetrafluoroethylene (-10°C to -5°C) add_reagents->react filter1 Filter react->filter1 extract Aqueous Extraction (x3) filter1->extract wash NaHCO3 Wash extract->wash filter2 Filter wash->filter2 evaporate Evaporate Solvent filter2->evaporate end Final Product: Tetraconazole (>96% Purity) evaporate->end

Caption: Optimized experimental workflow for the fluorination step.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the industrial synthesis of Tetraconazole? A1: The industrial synthesis of Tetraconazole commonly starts from 2,4-dichlorophenylacetic acid.[1][2] This is then taken through a multi-step process to build the final molecule.[2]

Q2: What are the key process parameters to control during the fluorination step to ensure high purity? A2: The two most critical parameters are maintaining a low reaction temperature, typically between -10°C and -5°C, and adding a controlled amount of water to the reaction mixture.[8][9] These measures significantly reduce the formation of the primary impurity, 1-[2-(2,4-dichlorophenyl)propen-2-yl]1H-1,2,4-triazole.[8][9]

Q3: Are there alternative solvents that can be used in the synthesis? A3: While toluene and DMSO are commonly used in the fluorination step, other polar aprotic solvents may be applicable.[8][12] The choice of solvent can impact reaction kinetics, impurity profiles, and ease of work-up, so any substitution should be thoroughly evaluated. For extraction and purification, solvents like ethyl acetate (B1210297) are often used.[7]

Q4: How can I monitor the progress of the reaction? A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective techniques for monitoring the disappearance of starting materials and the appearance of the product and any impurities. These methods can provide quantitative data on the reaction's progress and the purity of the product at various stages.

Q5: What are the main challenges when scaling up the synthesis of Tetraconazole from the lab to an industrial scale? A5: Key challenges during scale-up include managing the heat generated from exothermic reactions, ensuring efficient mixing in larger reactors, and maintaining consistent quality and purity from batch to batch. The impurity profile can also change upon scale-up, with minor side-products in the lab becoming significant impurities at an industrial scale. Careful process development and the use of appropriate equipment are crucial for a successful scale-up.

References

Reducing impurities in the chemical synthesis of (+)-Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of (+)-Tetraconazole. Our focus is on practical solutions to common challenges, particularly the reduction and control of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product shows a significant impurity at a slightly lower retention time than Tetraconazole (B1682234) in my HPLC analysis. What is this impurity and how can I reduce it?

A1: The most commonly reported impurity in the synthesis of Tetraconazole is 1-[2-(2,4-dichlorophenyl)propen-2-yl]-1H-1,2,4-triazole .[1][2][3] This impurity is formed through a dehydration and elimination side reaction of the key intermediate, 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol, the precursor to Tetraconazole.

Troubleshooting:

  • Mechanism of Formation: The impurity arises from the acid- or base-catalyzed elimination of water from the tertiary alcohol precursor, leading to the formation of a double bond. This is a common side reaction that can compete with the desired etherification.

  • Reduction Strategy: A key process improvement involves the addition of a controlled amount of water to the reaction mixture during the fluorination (etherification) step.[1][2][3] This seemingly counterintuitive measure has been shown to significantly suppress the formation of the elimination byproduct. The presence of water is thought to temper the reactivity of the base and/or alter the solvation environment to favor the desired substitution reaction over elimination.

Q2: What other potential impurities should I be aware of during the synthesis of this compound?

A2: Besides the primary elimination byproduct, other impurities can arise from various stages of the synthesis. These can include:

  • Isomeric Triazoles: Depending on the synthetic route used to introduce the triazole ring, there is a possibility of forming isomeric triazoles (e.g., 1,2,3-triazoles or different linkage isomers of 1,2,4-triazole). These can be difficult to separate due to similar polarities.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol or other precursors in the final product.

  • Byproducts from the Etherification Step: The Williamson ether synthesis, a common method for the final step, can have competing reactions. Elimination reactions of the alkylating agent (1,1,2,2-tetrafluoroethylating agent) can occur, though specific impurities from this in Tetraconazole synthesis are not widely reported.[4][5][6]

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., DMF, DMSO, THF) may be present in the final product if not adequately removed.[7]

Troubleshooting:

  • Isomeric Impurities: Careful control of the triazole ring formation reaction is crucial. Characterization by techniques like NMR can help identify such isomers.

  • Unreacted Starting Materials: Monitor reaction completion by TLC or HPLC. If the reaction is sluggish, consider optimizing reaction time, temperature, or stoichiometry of reagents.

  • Etherification Byproducts: Employing milder reaction conditions (e.g., lower temperature) can sometimes favor the desired SN2 reaction over elimination.

  • Residual Solvents: Use high-vacuum drying and appropriate analytical techniques like GC-HS (Headspace Gas Chromatography) to quantify and ensure removal of residual solvents.

Q3: My synthesis of this compound has low enantiomeric excess (ee). How can I improve this?

A3: Achieving high enantiomeric excess for the desired (+)-enantiomer, which is the more fungitoxically active form, is critical. Low ee can result from racemization during synthesis or an inefficient chiral separation/synthesis step.

Troubleshooting:

  • Chemoenzymatic Synthesis: A highly effective method for obtaining enantiomerically pure Tetraconazole precursors is through chemoenzymatic synthesis. This can involve lipase-catalyzed hydrolysis of a racemic acetate (B1210297) precursor or transesterification of a prochiral diol. These enzymatic methods are known for their high stereoselectivity.

  • Chiral Chromatography: If you are starting with a racemic mixture, chiral HPLC is a reliable method for separating the enantiomers. Polysaccharide-based chiral stationary phases are particularly effective.[8] Optimization of the mobile phase (e.g., hexane/ethanol ratios) is key to achieving good resolution.[8]

  • Avoid Racemizing Conditions: Be mindful of reaction conditions that could lead to racemization. Strongly acidic or basic conditions at elevated temperatures can sometimes pose a risk to chiral centers.

Data Presentation

Table 1: Effect of Water Addition on the Formation of 1-[2-(2,4-dichlorophenyl)propen-2-yl]-1H-1,2,4-triazole Impurity

Reaction Condition Purity of Tetraconazole Percentage of Main Impurity Reference
Without added water92%~5%[1][2][3]
With added water>96%1% - 1.5%[1][2][3]

Experimental Protocols

Protocol 1: Chiral Separation of Tetraconazole Enantiomers by HPLC

This protocol outlines a general method for the analytical separation of (+)- and (-)-Tetraconazole enantiomers.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based column, such as cellulose (B213188) tris-(4-methylbenzoate).[8]

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of n-hexane and ethanol. A common starting ratio is 90:10 (v/v).[8]

  • Degas the mobile phase thoroughly before use to prevent bubble formation.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the Tetraconazole sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a racemic standard to determine the retention times of the two enantiomers.

  • Inject the sample and integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).

Protocol 2: General Procedure for QuEChERS-based Extraction for Impurity Profiling

This protocol is adapted from residue analysis methods and can be used for the extraction of Tetraconazole and its impurities from a reaction mixture for analysis by LC-MS/MS or GC-MS/MS.

1. Sample Preparation:

  • Take a representative aliquot of the crude reaction mixture. If it is a solid, dissolve it in a suitable solvent like acetonitrile (B52724).

2. Extraction:

  • To 10 mL of the sample solution (in a 50 mL centrifuge tube), add 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute and then centrifuge for 5 minutes at ≥3000 rpm.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a suitable sorbent mixture (e.g., MgSO₄ and PSA - primary secondary amine).

  • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

4. Analysis:

  • The resulting supernatant is the cleaned-up sample extract.

  • Transfer the extract to an autosampler vial for injection into an LC-MS/MS or GC-MS/MS system for identification and quantification of impurities.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final_step Final Etherification Step 2_4_Dichlorophenylacetic_acid 2,4-Dichlorophenyl- acetic acid Intermediate_A Intermediate A 2_4_Dichlorophenylacetic_acid->Intermediate_A Multistep Precursor_Alcohol 2-(2,4-dichlorophenyl)-3- (1H-1,2,4-triazol-1-yl)propan-1-ol Intermediate_A->Precursor_Alcohol Triazole addition Tetraconazole This compound Precursor_Alcohol->Tetraconazole Williamson Ether Synthesis (+)-enantiomer selective method Impurity 1-[2-(2,4-dichlorophenyl)propen-2-yl]- 1H-1,2,4-triazole Precursor_Alcohol->Impurity Dehydration/Elimination (Side Reaction) Troubleshooting_Workflow Start High Impurity Level Detected Identify_Impurity Identify Impurity by LC-MS/GC-MS Start->Identify_Impurity Is_It_Main_Impurity Is it the propenyl impurity? Identify_Impurity->Is_It_Main_Impurity Reduce_Main_Impurity Add controlled amount of water to fluorination step Is_It_Main_Impurity->Reduce_Main_Impurity Yes Other_Impurity Is it unreacted starting material, isomer, or solvent? Is_It_Main_Impurity->Other_Impurity No Check_Purity Re-analyze product purity Reduce_Main_Impurity->Check_Purity Optimize_Reaction Optimize reaction time/temp, check starting material purity Other_Impurity->Optimize_Reaction Optimize_Reaction->Check_Purity Signaling_Pathway Precursor_Alcohol Precursor Alcohol Alkoxide Alkoxide Intermediate Precursor_Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., KOH) Base->Alkoxide Tetraconazole Tetraconazole (SN2 Product) Alkoxide->Tetraconazole SN2 Attack Impurity Propenyl Impurity (E2 Product) Alkoxide->Impurity E2 Elimination Tetrafluoroethylene Tetrafluoroethylene Tetrafluoroethylene->Tetraconazole Water Addition of Water Water->Base Moderates Basicity Water->Tetraconazole Favors SN2 Pathway Water->Impurity Suppresses E2 Pathway

References

Validation & Comparative

Unveiling Enantioselectivity: A Comparative Analysis of (+)-Tetraconazole and (S)-(-)-Tetraconazole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereospecific bioactivity of tetraconazole (B1682234) enantiomers reveals the superior fungicidal performance of the (+)-enantiomer, offering valuable insights for the development of more targeted and efficient crop protection strategies. This guide provides a comprehensive comparison of the efficacy of (+)-Tetraconazole and (S)-(-)-Tetraconazole, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action.

Tetraconazole, a broad-spectrum triazole fungicide, is a chiral molecule that exists as two enantiomers: (R)-(+)-Tetraconazole and (S)-(-)-Tetraconazole. As with many chiral pesticides, the biological activity of tetraconazole is enantioselective, with one enantiomer exhibiting significantly higher fungicidal efficacy.[1] This guide elucidates these differences, providing critical information for researchers, scientists, and drug development professionals.

Superior Efficacy of this compound: The Quantitative Evidence

Quantitative studies have consistently demonstrated that the this compound enantiomer is the more biologically active form, exhibiting greater potency against a range of fungal pathogens. This enhanced efficacy is primarily attributed to its more effective inhibition of the target enzyme, cytochrome P450 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi.

In Vitro Enzyme Inhibition

The direct inhibitory effect of each enantiomer on the CYP51 enzyme from Candida albicans highlights the superior activity of the (+)-enantiomer.

EnantiomerTarget EnzymeIC50 (nM)Fold Difference
This compoundCandida albicans CYP511005.5x more potent
(S)-(-)-TetraconazoleCandida albicans CYP51550

Data sourced from a study on the differential inhibition of Candida albicans CYP51.

Further supporting this, it has been shown that this compound is five times more potent in inhibiting the catalytic activity of the fungal pathogen, C. albicans CYP51, than (-)-Tetraconazole.

In Vitro Fungicidal Activity

Bioassay tests comparing the fungicidal activity of the two enantiomers against key plant pathogens confirm the enhanced efficacy of this compound.

Fungal PathogenEfficacy MetricThis compound(S)-(-)-TetraconazoleRelative Efficacy
Rhizoctonia cerealisMycelial Growth InhibitionMore ActiveLess Active~1.49-1.98x greater activity
Fusarium graminearumMycelial Growth InhibitionMore ActiveLess Active~1.49-1.98x greater activity

Based on bioassay tests showing the fungicidal activity of (R)-(+)-tetraconazole was approximately 1.49-1.98 times greater than that for (S)-(-)- tetraconazole.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of tetraconazole is derived from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes. Both enantiomers target the enzyme CYP51 (lanosterol 14α-demethylase), but the (+)-enantiomer binds with higher affinity, leading to more potent inhibition. This blockage results in the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting membrane integrity and inhibiting fungal growth.

Sample Sample Homogenization (e.g., plant tissue, soil) Extraction Extraction with Acetonitrile Sample->Extraction Partitioning Partitioning with Salts (MgSO4, NaCl) Extraction->Partitioning Centrifugation1 Centrifugation Partitioning->Centrifugation1 Cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup Centrifugation1->Cleanup Centrifugation2 Centrifugation & Filtration Cleanup->Centrifugation2 Analysis Chiral UPLC-MS/MS Analysis Centrifugation2->Analysis Quantification Quantification of This compound and (S)-(-)-Tetraconazole Analysis->Quantification

References

A Comparative Guide to Analytical Methods for the Validation of Tetraconazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methodologies for the enantioselective separation and quantification of Tetraconazole (B1682234). Tetraconazole, a widely used triazole fungicide, possesses a single chiral center, resulting in two enantiomers, (+)-R- and (-)-S-tetraconazole. These enantiomers can exhibit distinct biological activities and degradation profiles, making their individual analysis critical for environmental risk assessment, food safety, and the development of new agrochemicals.[1]

This document details and compares the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) for this purpose. The information is supported by experimental data and detailed protocols to assist in the selection and implementation of the most suitable method for your research needs.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the performance of various validated methods for the chiral separation of Tetraconazole enantiomers.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1Method 2
Chiral Stationary Phase Cellulose (B213188) tris-(4-methylbenzoate)Cellulose tris (3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2)
Column Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol (B145695) (90:10, v/v)Methanol (B129727) : 0.1% Formic Acid (70:30, v/v)
Flow Rate 0.8 mL/min0.5 mL/min
Column Temperature 20°CAmbient
Detection Diode Array Detector (DAD)Tandem Mass Spectrometry (MS/MS)
Wavelength 220 nmN/A
Linearity (r²) > 0.99> 0.99
LOD 0.06 µg/g (plant), 0.12 µg/g (soil)Not Specified
LOQ Not Specified2.5 µg/kg (strawberry)[2]
Mean Recoveries (%) >85%Not Specified

Table 2: Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) Methods

ParameterSupercritical Fluid Chromatography (SFC)Gas Chromatography (GC) with SFE
General Applicability SFC is a promising green alternative to HPLC for chiral separations of azole compounds, offering high resolution and shorter analysis times.[3][4] However, specific validated methods for Tetraconazole enantiomers are not as widely published as HPLC methods.GC is a viable technique for the analysis of thermally stable pesticides like Tetraconazole. Supercritical Fluid Extraction (SFE) can be used as a sample preparation method.[5] Chiral GC methods often employ cyclodextrin-based stationary phases.
Chiral Stationary Phase Polysaccharide derivatives (e.g., cellulose- and amylose-based) are commonly used.[3]Derivatized cyclodextrin (B1172386) stationary phases are typically used for chiral separations.
Mobile Phase Supercritical CO₂ with a modifier (e.g., methanol, ethanol).Carrier gas (e.g., Helium, Hydrogen).
Detection UV-DAD, MS/MSFlame Ionization Detector (FID), Electron Capture Detector (ECD), MS
Linearity (r²) Not specified for Tetraconazole.≥ 0.995 (for achiral analysis)[5]
LOD Not specified for Tetraconazole.0.01 µg/g (for achiral analysis in soil)[5]
LOQ Not specified for Tetraconazole.0.05 µg/g (for achiral analysis in soil)[5]
Mean Recoveries (%) Not specified for Tetraconazole.83.7 - 94.1% (for achiral analysis in soil)[5]

Experimental Protocols

Chiral HPLC Method with DAD Detection (Method 1)

This protocol is based on the use of a cellulose tris-(4-methylbenzoate) chiral stationary phase for the enantioselective analysis of Tetraconazole.

a. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chiral Column: Cellulose tris-(4-methylbenzoate) (250 x 4.6 mm, 5 µm).

  • Reagents: HPLC grade n-hexane and ethanol.

  • Tetraconazole analytical standard (racemic).

b. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of n-hexane and ethanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of racemic Tetraconazole standard and dissolve it in 10 mL of ethanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 50 µg/mL.

c. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 20°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

d. Analysis Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the racemic Tetraconazole standard to confirm the retention times of the two enantiomers.

  • Inject the series of calibration standards to generate a calibration curve.

  • Inject the prepared samples.

  • After analysis, flush the column with an appropriate solvent (e.g., isopropanol) and store it according to the manufacturer's instructions.

e. Data Processing and Quantification:

  • Identify the peaks corresponding to the two Tetraconazole enantiomers based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Quantify the concentration of each enantiomer in the samples using the calibration curve.

Chiral HPLC-MS/MS Method (Method 2)

This protocol utilizes a cellulose tris (3-chloro-4-methylphenylcarbamate) chiral stationary phase coupled with tandem mass spectrometry for high-sensitivity analysis.

a. Instrumentation and Reagents:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Column: Cellulose tris (3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2) (150 x 4.6 mm, 5 µm).

  • Reagents: HPLC grade methanol and formic acid.

  • Tetraconazole analytical standard (racemic).

b. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of methanol and 0.1% formic acid in water in a 70:30 (v/v) ratio.[2]

  • Standard Solutions: Prepare calibration standards in a suitable solvent, such as methanol.

c. Chromatographic and MS/MS Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: For Tetraconazole, monitor transitions such as m/z 372 > 159 and m/z 372 > 70.

d. Sample Preparation (QuEChERS method for strawberries):

  • Homogenize a 10 g sample with acetonitrile.

  • Add salting-out agents (e.g., magnesium sulfate, sodium chloride) and vortex.

  • Centrifuge the sample.

  • Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA.

  • Vortex and centrifuge again.

  • Filter the supernatant before injection.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Chiral Chromatography cluster_data Data Analysis Sample Sample (e.g., Soil, Plant, Fruit) Extraction Extraction (e.g., with Acetonitrile) Sample->Extraction Cleanup Clean-up / Concentration (e.g., d-SPE) Extraction->Cleanup HPLC Chromatography System (HPLC/SFC/GC) Cleanup->HPLC Column Chiral Stationary Phase HPLC->Column Detection Detection (DAD or MS/MS) Column->Detection Acquisition Chromatogram Acquisition Detection->Acquisition Quantification Peak Integration & Quantification Acquisition->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General experimental workflow for chiral analysis of Tetraconazole.

G Tetraconazole Tetraconazole Enantiomers ((+)-R and (-)-S) Chromatography Chromatographic System (HPLC, SFC, or GC) Tetraconazole->Chromatography CSP Chiral Stationary Phase (e.g., Cellulose-based) Chromatography->CSP Interaction Differential Interaction (Formation of Diastereomeric Complexes) CSP->Interaction MobilePhase Mobile Phase / Carrier Gas MobilePhase->Interaction Separation Separated Enantiomer Peaks Interaction->Separation Detector Detection (DAD or MS/MS) Separation->Detector

Caption: Logical relationship of key components in chiral separation.

References

Cross-Validation of Analytical Techniques for (+)-Tetraconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of chromatographic methods for the quantification and chiral separation of the fungicide (+)-Tetraconazole, providing researchers, scientists, and drug development professionals with a comparative analysis of performance and detailed experimental protocols.

Tetraconazole (B1682234) is a broad-spectrum triazole fungicide widely utilized in agriculture to control various fungal diseases.[1] As a chiral compound, it exists as a pair of enantiomers, this compound and (-)-Tetraconazole, which can exhibit different biological activities and degradation rates in the environment.[2] Notably, the (R)-(+)-enantiomer has been reported to possess greater fungicidal activity against certain pathogens compared to its (S)-(-)- counterpart.[2][3] This enantioselectivity underscores the importance of developing robust and sensitive analytical methods for the separation and quantification of individual enantiomers to accurately assess environmental fate, food safety, and toxicological profiles.[2]

This guide provides a cross-validation of different analytical techniques for the analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A comparative summary of their performance metrics, detailed experimental protocols, and a generalized workflow are presented to aid in method selection and implementation.

Comparative Performance of Analytical Techniques

The selection of an appropriate analytical technique for Tetraconazole analysis is contingent on the specific requirements of the study, such as the sample matrix, the need for enantiomeric separation, and the desired sensitivity. The following table summarizes key quantitative performance parameters for various methods.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference(s)
HPLC-UV Formulations---[1][4]
Grape and Apple0.08 - 0.3 mg/kg--[5]
GC-ECD Tomatoes and Green Beans0.001 ppm->90[6]
GC-MS/MS Fruits-0.8 - 3.4 µg/kg82.6 - 117.1[7]
LC-MS/MS Soil and Earthworms0.001 - 0.003 mg/kg-81.2 - 100.2[8][9]
Chiral HPLC-MS/MS Strawberry-2.5 µg/kg-[10]
UPLC-MS/MS (Chiral) Wheat and Soil--78.9 - 100.5[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A straightforward and cost-effective method suitable for the analysis of Tetraconazole in formulations or when high sensitivity is not a primary concern.[1]

  • Instrumentation: HPLC system with a UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of Tetraconazole (e.g., 1000 µg/mL) in methanol (B129727).[4] Perform serial dilutions with the mobile phase to create calibration standards (e.g., 0.1 to 10 µg/mL).[4]

    • Sample Extraction (QuEChERS):

      • Homogenize 10 g of the sample with 10 mL of acetonitrile.[4]

      • Add anhydrous magnesium sulfate (B86663) and sodium chloride, and vortex for 1 minute.[4]

      • Centrifuge at 4000 rpm for 5 minutes.[4]

      • The supernatant is filtered and injected into the HPLC system.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of Tetraconazole residues in food matrices.[1][6]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[7]

  • Column: Capillary column suitable for pesticide analysis (e.g., phenyl-methyl silicone).[11]

  • Carrier Gas: Helium.[11]

  • Injection: Splitless mode.[11]

  • Temperature Program: Optimized for the separation of triazole fungicides.[11]

  • Detection: Mass spectrometer in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[7]

  • Sample Preparation:

    • Extraction: Extract the sample with a suitable organic solvent like acetonitrile or methanol.[6][7]

    • Cleanup: Utilize Solid Phase Extraction (SPE) with a cartridge such as Carbon/NH2 to remove matrix interferences.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for trace-level quantification of Tetraconazole in complex matrices due to its high sensitivity and selectivity.[1]

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[4][12]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[8][10][12]

  • Flow Rate: 0.2-0.5 mL/min.[12]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection: MRM mode, monitoring specific precursor-to-product ion transitions for Tetraconazole (e.g., m/z 372 > 159 and m/z 372 > 70).[10]

  • Sample Preparation (QuEChERS):

    • Extraction: Homogenize 10 g of the sample and extract with 10 mL of acetonitrile.[1][12] Add QuEChERS extraction salts.[1]

    • Cleanup: Perform dispersive solid-phase extraction (d-SPE) on the supernatant using primary secondary amine (PSA) and MgSO₄.[1]

    • Final Sample: Filter the supernatant through a 0.22 µm syringe filter before injection.[1][12]

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Essential for the separation and quantification of this compound and its enantiomer.[2]

  • Instrumentation: HPLC system with a UV or MS/MS detector.[2][10]

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns are effective. Examples include cellulose (B213188) tris-(4-methylbenzoate) or cellulose tris (3-chloro-4-methylphenylcarbamate).[2][10]

  • Mobile Phase:

    • Normal Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 90:10 v/v).[2]

    • Reversed Phase: A mixture of methanol and 0.1% formic acid solution (e.g., 70:30, v/v).[10]

  • Flow Rate: Dependent on the column and mobile phase, typically around 0.2-1.0 mL/min.[2][10]

  • Detection: UV detection for simpler matrices or MS/MS for complex matrices and higher sensitivity.[2][10]

  • Sample Preparation: Similar to the methods described above, with careful consideration to avoid enantiomeric interconversion.

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflow for the analysis of Tetraconazole and the key components of the widely used LC-MS/MS method.

cluster_workflow General Experimental Workflow for Tetraconazole Analysis Sample_Collection Sample Collection (e.g., Soil, Fruit, Water) Sample_Preparation Sample Preparation (e.g., Homogenization, Extraction) Sample_Collection->Sample_Preparation Cleanup Cleanup (e.g., SPE, d-SPE) Sample_Preparation->Cleanup Instrumental_Analysis Instrumental Analysis (HPLC, GC, LC-MS/MS) Cleanup->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing

Caption: A generalized workflow for the analysis of Tetraconazole from sample collection to data analysis.

cluster_lcmsms Key Components of the LC-MS/MS Method LC Liquid Chromatography Separation of Analytes C18 Reversed-Phase Column MSMS Tandem Mass Spectrometry Detection and Quantification ESI+ and MRM Mode LC->MSMS Eluent Transfer Data Data System Instrument Control and Data Analysis MSMS->Data Signal Acquisition

Caption: The interconnected components of a Liquid Chromatography-Tandem Mass Spectrometry system.

References

Unveiling the Potency of (+)-Tetraconazole: A Comparative Analysis of its Fungicidal Activity Against Other Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more effective and targeted antifungal agents is a perpetual endeavor. This guide provides a comprehensive comparison of the fungicidal activity of (+)-Tetraconazole against other widely used triazole fungicides. By examining supporting experimental data, detailing methodologies, and visualizing key pathways, this document offers an objective resource to inform future research and development in mycology and plant pathology.

Tetraconazole (B1682234), a member of the triazole class of fungicides, operates by inhibiting the C14-demethylase enzyme, a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. This disruption of ergosterol production compromises the integrity of the fungal cell membrane, ultimately leading to cell death. As a chiral molecule, tetraconazole exists in two enantiomeric forms: this compound and (-)-Tetraconazole. Research has consistently demonstrated that the fungicidal activity is predominantly associated with the (+)-enantiomer, making it a subject of significant interest for the development of more refined and potent fungicidal formulations.

Quantitative Comparison of Fungicidal Activity

The efficacy of a fungicide is quantitatively assessed by its ability to inhibit fungal growth, typically measured by the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC). Lower values indicate higher potency. While direct comparative studies showcasing the EC₅₀ or MIC values of this compound against a wide array of other triazoles under identical conditions are limited in publicly available literature, the following tables synthesize available data to provide a comparative overview.

Table 1: In Vitro Fungicidal Activity (EC₅₀/MIC in µg/mL) of Triazole Fungicides against Various Fungal Pathogens

FungicideCercospora beticola (EC₅₀)Aspergillus fumigatus (MIC)Botrytis cinerea (EC₅₀)
Tetraconazole (racemic)<0.01 - >0.11[1]--
This compoundMore active than (-)-enantiomer--
Epoxiconazole-≥8-
Cyproconazole---
Propiconazole-≥8-
Tebuconazole-≥80.03 - 1[2]
DifenoconazoleStable EC₅₀ values≥8-
ProthioconazoleDecreasing EC₅₀ values--
Myclobutanil---

The Ergosterol Biosynthesis Pathway: The Target of Triazoles

Triazole fungicides exert their effect by targeting a specific step in the ergosterol biosynthesis pathway, which is essential for the formation of functional fungal cell membranes. The diagram below illustrates the key stages of this pathway and highlights the point of inhibition by triazoles.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Erg1 Lanosterol Lanosterol Squalene_epoxide->Lanosterol Erg7 Intermediates Various Intermediates Lanosterol->Intermediates C14-demethylase (Erg11/CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Triazoles This compound & Other Triazoles Triazoles->Lanosterol Inhibition

Caption: The Ergosterol Biosynthesis Pathway in Fungi.

Experimental Protocols

To ensure the reproducibility and validity of fungicidal activity data, standardized experimental protocols are essential. Below are detailed methodologies for two key in vitro assays used to evaluate the efficacy of fungicides.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of a fungicide that inhibits the visible growth of a fungus in a liquid medium. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

1. Preparation of Fungal Inoculum:

  • The fungal isolate is cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed.
  • Spores are harvested by flooding the plate with sterile saline (containing a wetting agent like Tween 80) and gently scraping the surface.
  • The spore suspension is filtered to remove hyphal fragments and adjusted to a standardized concentration (e.g., 1 x 10⁶ to 5 x 10⁶ CFU/mL) using a hemocytometer or spectrophotometer.
  • The inoculum is then diluted in RPMI 1640 medium to the final testing concentration.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the triazole fungicide is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the fungicide are prepared in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal inoculum.
  • A positive control (inoculum without fungicide) and a negative control (medium only) are included.
  • The plate is incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the fungicide at which there is no visible growth of the fungus.

// Nodes Start [label="Start: Fungal Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepInoculum [label="Prepare Fungal Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; PrepFungicide [label="Prepare Serial Dilutions of Fungicide", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculate [label="Inoculate Microtiter Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; ReadMIC [label="Read MIC Value", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> PrepInoculum; PrepInoculum -> Inoculate; PrepFungicide -> Inoculate; Inoculate -> Incubate; Incubate -> ReadMIC; ReadMIC -> End; }

Caption: Experimental Workflow for MIC Determination.

Spore Germination Inhibition Assay

This assay measures the ability of a fungicide to prevent the germination of fungal spores.

1. Preparation of Spore Suspension:

  • A spore suspension is prepared as described in the MIC assay protocol. The concentration is adjusted to a suitable density (e.g., 1 x 10⁵ spores/mL).

2. Preparation of Fungicide Solutions:

  • A range of concentrations of the triazole fungicide is prepared in a suitable liquid medium (e.g., Potato Dextrose Broth).

3. Incubation:

  • Aliquots of the spore suspension are mixed with the different fungicide concentrations in a suitable vessel (e.g., microtiter plate or on a microscope slide in a moist chamber).
  • A control with no fungicide is included.
  • The mixture is incubated at an optimal temperature for germination for a specific period (e.g., 6-24 hours).

4. Assessment of Germination:

  • After incubation, a sample from each treatment is observed under a microscope.
  • A spore is considered germinated if the germ tube is at least half the length of the spore.
  • The percentage of germinated spores is determined by counting a representative number of spores (e.g., 100) for each concentration.

5. Calculation of Inhibition:

  • The percentage of spore germination inhibition is calculated for each fungicide concentration relative to the control.
  • The EC₅₀ value (the concentration that inhibits 50% of spore germination) can be determined from this data.

Conclusion

The available evidence strongly indicates that the fungicidal activity of tetraconazole resides primarily in its (+)-enantiomer. While a comprehensive, direct comparison of the in vitro activity of this compound against a full spectrum of other triazole fungicides is an area requiring further research, the existing data suggests its high potency against certain pathogens. The standardized methodologies outlined in this guide provide a framework for conducting such comparative studies, which are crucial for the development of next-generation, highly effective, and potentially more environmentally benign fungicidal solutions. The continued investigation into the enantiomer-specific activities of triazoles like tetraconazole will undoubtedly pave the way for more targeted and efficient disease management strategies in agriculture and medicine.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of (+)-Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal activity of (+)-Tetraconazole with alternative fungicides, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions.

Introduction

Tetraconazole (B1682234) is a triazole fungicide that functions as a sterol biosynthesis inhibitor (SBI), specifically targeting the C14-demethylase enzyme essential for fungal ergosterol (B1671047) production.[1] This disruption of the fungal cell membrane leads to the cessation of fungal growth.[1] Tetraconazole possesses a chiral center, resulting in two enantiomers: (R)-(+)-Tetraconazole and (S)-(-)-Tetraconazole. Research has consistently shown that the biological activity is enantioselective, with the (R)-(+)-enantiomer exhibiting significantly higher fungicidal efficacy.[2] This guide focuses on the activity of this more potent enantiomer, this compound, and compares its performance with its racemic mixture and other commercially available antifungal agents.

Mechanism of Action: Sterol Biosynthesis Inhibition

Tetraconazole's primary mode of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51). This enzyme is a critical component in the fungal sterol biosynthesis pathway, responsible for the conversion of lanosterol (B1674476) to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity. By inhibiting CYP51, tetraconazole disrupts ergosterol synthesis, leading to an accumulation of toxic sterol precursors and ultimately compromising the fungal cell membrane's structure and function. This disruption inhibits fungal growth and proliferation.

Lanosterol Lanosterol 14-alpha-demethylase (CYP51) 14-alpha-demethylase (CYP51) Lanosterol->14-alpha-demethylase (CYP51) Substrate Ergosterol Ergosterol 14-alpha-demethylase (CYP51)->Ergosterol Catalyzes conversion Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component Tetraconazole This compound Tetraconazole->14-alpha-demethylase (CYP51) Inhibits

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo fungicidal activity of this compound and its racemic mixture against key fungal pathogens.

Table 1: In Vitro Fungicidal Activity of Tetraconazole Enantiomers and Racemate

Fungal PathogenCompoundEC50 (mg/L)Enantiomeric Activity Ratio (R/S)
Botrytis cinereaRacemate0.80-
R-(+)-Tetraconazole0.3511.4
S-(-)-Tetraconazole4.0
Cercospora beticolaRacemate0.08-
R-(+)-Tetraconazole0.0415.0
S-(-)-Tetraconazole0.60
Fusarium culmorumRacemate1.5-
R-(+)-Tetraconazole0.5010.0
S-(-)-Tetraconazole5.0
Pyrenophora teresRacemate0.25-
R-(+)-Tetraconazole0.1212.5
S-(-)-Tetraconazole1.5
Septoria nodorumRacemate0.20-
R-(+)-Tetraconazole0.0911.1
S-(-)-Tetraconazole1.0
Puccinia reconditaRacemate0.40-
R-(+)-Tetraconazole0.1513.3
S-(-)-Tetraconazole2.0

Data sourced from Bianchi et al., 1991.

Table 2: In Vivo Fungicidal Activity of Tetraconazole Enantiomers and Racemate

Pathogen / PlantTreatmentCompoundEC50 (mg/L)Enantiomeric Activity Ratio (R/S)
Sphaerotheca fuliginea / CucumberCurative (1 day)Racemate1.816.7
R-(+)-Tetraconazole0.45
S-(-)-Tetraconazole7.5
Translaminar Protective (1 day)Racemate7.516.7
R-(+)-Tetraconazole1.8
S-(-)-Tetraconazole30
Erysiphe graminis / WheatCurative (1 day)Racemate0.059133
R-(+)-Tetraconazole0.027
S-(-)-Tetraconazole3.6
Protective (1 day)Racemate0.40400
R-(+)-Tetraconazole0.20
S-(-)-Tetraconazole80

Data sourced from Bianchi et al., 1991.

Comparison with Alternative Fungicides

A direct quantitative comparison with a wide range of alternatives against the exact same strains of Sphaerotheca fuliginea and Erysiphe graminis under identical experimental conditions is challenging due to variations in published studies. However, the following table provides a qualitative and, where available, quantitative comparison with other commonly used fungicides for controlling powdery mildew.

Table 3: Comparative Efficacy of Fungicides Against Powdery Mildew

Fungicide ClassActive IngredientTarget Pathogen(s)In Vitro Efficacy (EC50 mg/L)In Vivo Efficacy
Triazole (DMI) This compound S. fuliginea, E. graminis 0.04 - 0.50 Excellent (EC50: 0.027 - 1.8)
Racemic TetraconazoleS. fuliginea, E. graminis0.08 - 1.5Excellent (EC50: 0.059 - 7.5)
PropiconazoleE. graminis-Very Good
TebuconazoleE. graminis-Very Good
Strobilurin (QoI) AzoxystrobinE. graminis-Excellent
PyraclostrobinE. graminis-Excellent
Benzimidazole BenomylS. fuliginea< 10Good (resistance can be an issue)
Other Systemics MyclobutanilPowdery Mildews-Good to Very Good
Contact/Multi-site ChlorothalonilS. fuliginea, E. graminis-Good (protective action)
SulfurPowdery Mildews-Fair to Good (protective action)

Data compiled from multiple sources, including Bianchi et al., 1991, and general fungicide efficacy reports. Direct comparison of EC50 values should be made with caution due to differing experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the general protocols for in vitro and in vivo evaluation of antifungal activity.

In Vitro Antifungal Susceptibility Testing

The in vitro efficacy of antifungal compounds is typically determined by measuring the inhibition of fungal mycelial growth. A standardized method for filamentous fungi is provided by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[2][3]

Workflow for In Vitro Susceptibility Testing

cluster_prep Preparation cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Prepare fungal inoculum (spore suspension) D Inoculate wells with fungal suspension A->D B Prepare serial dilutions of test compounds C Dispense dilutions into microtiter plate wells C->D E Incubate plates at a controlled temperature D->E F Visually or spectrophotometrically assess fungal growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Calculate EC50 values using probit analysis G->H

Figure 2. General workflow for in vitro antifungal susceptibility testing.

Detailed Protocol:

  • Fungal Isolates: Cultures of the target fungal pathogens are maintained on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).

  • Inoculum Preparation: A spore suspension is prepared by flooding the surface of a mature fungal culture with sterile saline or a suitable buffer and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted using a hemocytometer or spectrophotometer.

  • Antifungal Solutions: Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in the test medium to achieve the desired final concentrations.

  • Broth Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains a specific concentration of the antifungal agent in a liquid growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal spore suspension. The plates are then incubated at a temperature and for a duration suitable for the specific fungus (e.g., 25-28°C for 48-72 hours).

  • Data Collection and Analysis: Fungal growth is assessed visually or by measuring the optical density using a microplate reader. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth. The EC50 (Effective Concentration 50%), the concentration that inhibits 50% of fungal growth compared to the control, is calculated using statistical methods such as probit analysis.

In Vivo Antifungal Efficacy Evaluation

In vivo studies are essential to evaluate the performance of a fungicide under conditions that more closely mimic agricultural settings. The European and Mediterranean Plant Protection Organization (EPPO) provides guidelines for the efficacy evaluation of fungicides.

Workflow for In Vivo Efficacy Trials

cluster_setup Trial Setup cluster_application Application & Inoculation cluster_assessment Assessment & Analysis A Cultivate host plants to a susceptible stage C Apply fungicide treatments (protective or curative) A->C B Prepare fungicide solutions at various concentrations B->C D Inoculate plants with the target pathogen C->D E Incubate under controlled environmental conditions D->E F Assess disease severity at regular intervals E->F G Calculate percent disease control and EC50 values F->G

Figure 3. General workflow for in vivo fungicide efficacy trials.

Detailed Protocol:

  • Plant Material: Healthy, susceptible host plants (e.g., cucumber or wheat seedlings) are grown under controlled greenhouse conditions to a specific growth stage.

  • Fungicide Application: The test fungicides are formulated as aqueous solutions or suspensions and applied to the plants using a sprayer to ensure uniform coverage. Applications can be:

    • Protective: The fungicide is applied before the plants are inoculated with the pathogen.

    • Curative: The fungicide is applied after the plants have been inoculated with the pathogen and infection has been established.

  • Inoculation: Plants are inoculated with a suspension of fungal spores of the target pathogen.

  • Incubation: The treated and inoculated plants are maintained in a controlled environment (e.g., growth chamber or greenhouse) with optimal conditions for disease development (temperature, humidity, and light).

  • Disease Assessment: Disease severity is assessed at regular intervals by visually rating the percentage of leaf area covered by the fungal pathogen.

  • Data Analysis: The efficacy of the fungicide is calculated as the percentage of disease control compared to untreated control plants. Dose-response curves are generated, and EC50 values are calculated to determine the concentration of the fungicide required to achieve 50% disease control.

Conclusion

The available data consistently demonstrate the superior fungicidal activity of the this compound enantiomer compared to both its S-(-) counterpart and the racemic mixture. This enhanced efficacy is observed both in vitro against a range of fungal pathogens and in vivo in controlling important plant diseases such as powdery mildew on cucumber and wheat. When compared to other classes of fungicides, this compound exhibits excellent activity, particularly in a curative context. The selection of an appropriate fungicide for research or commercial application should consider not only the intrinsic activity of the compound but also factors such as the target pathogen, the potential for resistance development, and the specific application requirements. The detailed experimental protocols provided in this guide offer a framework for conducting further comparative studies to aid in these critical decisions.

References

Independent Laboratory Validation of Tetraconazole Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Tetraconazole, a broad-spectrum triazole fungicide. The information is intended for researchers, scientists, and drug development professionals, offering an objective look at method performance supported by experimental data. The validation of these methods is presented in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH), ensuring reliability and robustness.[1]

Comparison of Method Performance

The performance of a newly validated High-Performance Liquid Chromatography (HPLC) method is compared against a conventional HPLC approach and a High-Performance Thin-Layer Chromatography (HPTLC) method for a related triazole compound, Terconazole, to provide a broader analytical perspective. The results are summarized in the tables below.[1][2]

Table 1: System Suitability Parameters

This table outlines the system suitability parameters for a newly validated HPLC method compared to a conventional method for Tetraconazole analysis.

ParameterNew Validated HPLC MethodConventional HPLC Method
Tailing Factor1.11.4
Theoretical Plates> 5000> 2000
Retention Time (min)4.58.2

Table 2: Validation Parameters

This table details the validation parameters of the new HPLC method for Tetraconazole against the conventional method and an HPTLC method for Terconazole.[1][2]

ParameterNew Validated HPLC Method (Tetraconazole)Conventional HPLC Method (Tetraconazole)HPTLC-MS Method (Terconazole)
Linearity (Concentration Range)0.1 - 10 µg/mL0.5 - 20 µg/mL50 - 300 ng/band
Correlation Coefficient (r²)> 0.999> 0.9950.9921
Recovery (%)98 - 10295 - 10599.4 ± 0.8
Precision (% RSD)< 2.0< 3.00.852
Limit of Detection (LOD)0.02 µg/mL0.1 µg/mL11.5 ng/band
Limit of Quantification (LOQ)0.06 µg/mL0.3 µg/mL34.9 ng/band

The newly validated HPLC method for Tetraconazole analysis demonstrates significant advantages, including a shorter run time and improved sensitivity with lower LOD and LOQ values.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Instrumentation and Reagents
  • HPLC System : An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[1]

  • Chromatographic Data Software : Empower2 or equivalent.[1]

  • Analytical Column :

    • New Method: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1]

    • Conventional Method: Standard C18 column (4.6 x 250 mm, 5 µm).[1]

  • Reagents : HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid and formic acid.[1]

  • Tetraconazole Standard : Certified reference material of Tetraconazole (purity >99%).[1]

Preparation of Solutions
  • Mobile Phase :

    • New Method: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).[1]

    • Conventional Method: An isocratic mixture of Acetonitrile and Water (60:40 v/v).[1]

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of Tetraconazole reference standard and dissolve it in 10 mL of methanol.[1]

  • Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 10 µg/mL.[1]

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for sample preparation.[1][3]

  • Homogenization : Homogenize a 10 g sample with 10 mL of acetonitrile.[1]

  • Salting Out : Add anhydrous magnesium sulfate (B86663) and sodium chloride, then vortex for 1 minute.[1]

  • Centrifugation : Centrifuge at 4000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) : Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.[1]

  • Final Preparation : Vortex and centrifuge again. The supernatant is then filtered and injected into the HPLC system.[1]

Visualizations

The following diagrams illustrate the workflow for analytical method validation and the interdependencies of validation parameters.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_3 Data Analysis & Reporting A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC) A->B C Optimize Chromatographic Conditions B->C D Prepare Validation Protocol C->D E Define Acceptance Criteria D->E F Specificity G Linearity & Range H Accuracy & Precision I LOD & LOQ J Robustness K Analyze Validation Data J->K L Prepare Validation Report K->L

Workflow for analytical method validation.

G Accuracy Accuracy Precision Precision Precision->Accuracy LOQ Limit of Quantification (LOQ) Precision->LOQ Linearity Linearity Range Range Linearity->Range Specificity Specificity LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness SystemSuitability System Suitability SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Linearity SystemSuitability->Specificity SystemSuitability->Robustness

Interdependence of validation parameters.

References

A Comparative Efficacy Analysis: Tetraconazole vs. Difenoconazole-TTO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Antifungal Performance

In the competitive landscape of agricultural fungicides, the triazole class of compounds remains a cornerstone for disease management. This guide provides a detailed, data-driven comparison of two prominent triazole fungicides: Tetraconazole and a hybrid formulation of Difenoconazole with Tea Tree Oil (TTO). The objective is to offer a clear perspective on their relative efficacy, supported by experimental data and detailed methodologies, to aid in research and development decisions.

Executive Summary

Both Tetraconazole and Difenoconazole are potent inhibitors of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. Their mode of action targets the C14-demethylase enzyme, leading to a depletion of ergosterol (B1671047) and the accumulation of toxic sterol precursors. The inclusion of Tea Tree Oil (TTO) in the Difenoconazole formulation introduces a multi-site mode of action, with TTO's components disrupting cell membranes and inhibiting respiration, which can enhance overall efficacy and help manage fungicide resistance.

Field trial data, particularly in the control of grape powdery mildew (Erysiphe necator), demonstrates that the Difenoconazole-TTO formulation can offer significantly greater or equivalent efficacy compared to Tetraconazole alone. This enhanced performance is likely attributable to the synergistic or additive effects of combining the systemic triazole with the contact, multi-site activity of TTO.

Quantitative Efficacy Comparison

The following tables summarize the efficacy of Tetraconazole and Difenoconazole-TTO from field trials conducted on grapevines for the management of powdery mildew.

Table 1: Efficacy Against Grape Powdery Mildew (Disease Incidence %)

TreatmentApplication Rate (a.i. gr/ha)Gimzo Trial (% Incidence)Eshtaol Trial (% Incidence)Neta Farm Trial (% Incidence)
Untreated Control-92.0 a85.0 a95.0 a
Tetraconazole4075.0 b15.0 b12.0 b
Difenoconazole-TTO80 + 1607.5 c10.0 b8.0 b

Data extracted from Reuveni et al., 2023.[1][2][3] Values in the same column followed by the same letter are not significantly different (p ≤ 0.05).

Table 2: Efficacy Against Grape Powdery Mildew (Disease Severity %)

TreatmentApplication Rate (a.i. gr/ha)Gimzo Trial (% Severity)Eshtaol Trial (% Severity)Neta Farm Trial (% Severity)
Untreated Control-44.0 a35.0 a55.0 a
Tetraconazole4025.0 b5.0 b4.0 b
Difenoconazole-TTO80 + 1601.0 c3.0 b2.0 b

Data extracted from Reuveni et al., 2023.[1][2][3] Values in the same column followed by the same letter are not significantly different (p ≤ 0.05).

In the Gimzo trial, Difenoconazole-TTO was significantly more effective than Tetraconazole in reducing both the incidence and severity of grape powdery mildew.[1][2][3] In the Eshtaol and Neta Farm trials, both fungicides provided a significant reduction in disease compared to the untreated control, with no statistically significant difference between them.[1][2][3]

Mode of Action: A Visualized Pathway

Both Tetraconazole and Difenoconazole are classified as Demethylation Inhibitors (DMIs) or Sterol Biosynthesis Inhibitors (SBIs).[4] They specifically target the enzyme C14-demethylase (encoded by the ERG11 gene), which is a critical step in the conversion of lanosterol (B1674476) to ergosterol, an essential component of the fungal cell membrane. The addition of Tea Tree Oil (TTO) to Difenoconazole introduces a broader mechanism of action, as TTO is known to disrupt cell membrane integrity and inhibit mitochondrial respiration.[3]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol _14_Demethyl_Lanosterol 14-Demethyl Lanosterol Lanosterol->_14_Demethyl_Lanosterol Ergosterol Ergosterol _14_Demethyl_Lanosterol->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Tetraconazole Tetraconazole Tetraconazole->Lanosterol Inhibits C14-demethylase Difenoconazole Difenoconazole Difenoconazole->Lanosterol Inhibits C14-demethylase TTO Tea Tree Oil TTO->Fungal_Cell_Membrane Disrupts Membrane

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Protocols

The data presented in this guide is based on robust field trial methodologies. A representative experimental protocol for evaluating fungicide efficacy against grape powdery mildew is detailed below.

1. Experimental Design and Setup:

  • Trial Design: Field trials are typically conducted using a randomized complete block design with multiple replicates (e.g., four blocks of five vines per treatment) to ensure statistical validity.[5][6]

  • Treatments: Treatments include an untreated control, Tetraconazole at a standard application rate, and the Difenoconazole-TTO formulation.

  • Application: Fungicides are applied as foliar sprays using a motorized backpack sprayer to ensure thorough coverage of the grapevines.[2] Applications are typically initiated preventively before the expected onset of the disease and continue at regular intervals (e.g., every 10-14 days) throughout the season.[5]

2. Data Collection and Analysis:

  • Disease Assessment: The incidence and severity of powdery mildew on grape clusters are assessed visually at the end of the trial.[6]

    • Incidence: The percentage of clusters in each replicate showing any symptoms of powdery mildew.[6]

    • Severity: The percentage of the surface area of each cluster covered by powdery mildew, estimated using standard assessment keys.[6]

  • Statistical Analysis: The collected data on disease incidence and severity are subjected to analysis of variance (ANOVA).[6] Treatment means are separated using a statistical test such as Tukey's HSD or Duncan's multiple range test at a significance level of p ≤ 0.05 to determine statistically significant differences between treatments.[6]

3. In Vitro Antifungal Susceptibility Testing (Supplemental Data):

  • Method: The antifungal activity of the compounds can be further quantified in the laboratory using a mycelial growth inhibition assay.

  • Procedure:

    • Prepare a series of concentrations of Tetraconazole and Difenoconazole in a suitable growth medium (e.g., Potato Dextrose Agar).

    • Inoculate the center of each agar (B569324) plate with a mycelial plug of the target fungus.

    • Incubate the plates at an optimal temperature for fungal growth.

    • Measure the radial growth of the fungal colony over time.

    • Calculate the EC50 value (the effective concentration that inhibits 50% of mycelial growth) for each compound against each fungal isolate.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a fungicide efficacy field trial.

Experimental_Workflow start Trial Initiation design Randomized Block Design start->design application Fungicide Application design->application monitoring Disease Monitoring application->monitoring Repeated at intervals assessment Disease Incidence & Severity Assessment monitoring->assessment analysis Statistical Analysis (ANOVA) assessment->analysis results Efficacy Comparison analysis->results

References

Validation of the QuEchERS Method for Tetraconazole Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sample preparation method is critical for the accurate quantification of pesticide residues. This guide provides a comprehensive validation of the widely used QuEchERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of tetraconazole (B1682234) residues, comparing its performance with alternative techniques and presenting supporting experimental data.

Tetraconazole is a broad-spectrum systemic triazole fungicide used to control a range of fungal diseases in various agricultural crops.[1] Monitoring its residue levels in food commodities is essential to ensure consumer safety and compliance with regulatory limits, such as Maximum Residue Limits (MRLs).[1] The QuEchERS method has emerged as a popular choice for pesticide residue analysis due to its simplicity, speed, and minimal solvent consumption. This guide details the validation of this method for tetraconazole and compares its efficacy.

Performance Comparison of Analytical Methods

The QuEchERS method consistently demonstrates excellent performance for the analysis of tetraconazole residues across various food matrices. Key validation parameters, including recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ), are summarized below. Data from alternative extraction methods are included for comparison where available.

MatrixAnalytical MethodFortification Level(s)Average Recovery (%)RSD (%)LODLOQReference
Tomato QuEChERS with GC-ECD 0.1, 0.5, 1.0 mg/kg89.4 - 95.6Not Specified0.02 mg/kg0.01 mg/kg[2][3]
Cucumber QuEChERS with GC-MS/MS or LC-MS/MS 0.005, 0.05, 0.5 ppm85.53 - 110.661.3 - 17.5Not Specified0.006 - 0.012 µg/kg[1]
Grapes Not Specified (likely QuEChERS) with LC-MS/MS Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Various Crops QuEChERS with GC-MS/MS or LC-MS/MS >90Not SpecifiedNot Specified0.001 ppm[1]
Sugar Beet (Foliage) Gas Chromatography with NPD Not Specified86.01 - 90.98Not SpecifiedNot SpecifiedNot Specified[5]
Sugar Beet (Roots) Gas Chromatography with NPD Not Specified90.10 - 93.52Not SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Detailed methodologies for the QuEchERS extraction and subsequent analysis are crucial for reproducibility. The following is a typical protocol for the analysis of tetraconazole residues in agricultural crops.

Sample Preparation and Homogenization

A representative sample of the agricultural crop is chopped or sliced into smaller pieces and homogenized using a high-speed blender or food processor until a uniform consistency is achieved.[1] If not used immediately, the homogenized sample should be stored in a sealed container at -20°C.[1]

QuEchERS Extraction
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[1][2]

  • Add 10 mL of acetonitrile (B52724) to the tube.[1][2]

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer.[1]

  • Add QuEchERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[1][2]

  • Immediately cap and shake vigorously for 1 minute.[1]

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.[1] The upper layer is the acetonitrile extract containing the tetraconazole.[1]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE microcentrifuge tube.[1]

  • The d-SPE tube should contain a mixture of sorbents for cleanup, a common composition being 150 mg anhydrous MgSO₄ and 25-50 mg primary secondary amine (PSA).[1][2]

  • Vortex the tube for 1 minute.

  • Centrifuge at a high speed for 5 minutes.

Instrumental Analysis

The final cleaned-up extract is transferred to an autosampler vial for analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] If necessary, the solvent can be evaporated and the residue reconstituted in a suitable solvent for the analytical instrument.[1]

QuEchERS Workflow for Tetraconazole Analysis

QuEchERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. QuEchERS Extraction cluster_cleanup 3. d-SPE Cleanup cluster_analysis 4. Instrumental Analysis Sample Representative Crop Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 10g Homogenized Sample Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Vortex1 Vortex for 1 min Add_ACN->Vortex1 Add_Salts Add QuEchERS Salts (4g MgSO4, 1g NaCl) Vortex1->Add_Salts Vortex2 Vortex for 1 min Add_Salts->Vortex2 Centrifuge1 Centrifuge (≥3000 rpm, 5 min) Vortex2->Centrifuge1 Supernatant1 Collect Acetonitrile Supernatant Centrifuge1->Supernatant1 Transfer Transfer 1mL Supernatant Supernatant1->Transfer Add_dSPE Add d-SPE Sorbents (150mg MgSO4, 50mg PSA) Transfer->Add_dSPE Vortex3 Vortex for 1 min Add_dSPE->Vortex3 Centrifuge2 Centrifuge Vortex3->Centrifuge2 Supernatant2 Collect Cleaned Extract Centrifuge2->Supernatant2 Analysis GC-MS/MS or LC-MS/MS Analysis Supernatant2->Analysis

Caption: Workflow of the QuEchERS method for tetraconazole residue analysis.

Comparison with Other Methods

While the QuEchERS method is widely adopted, other extraction techniques have also been used for tetraconazole analysis. Traditional methods often involve solid-liquid extraction with various organic solvents followed by cleanup steps like column chromatography. For instance, a gas chromatographic method with a nitrogen-phosphorus detector (NPD) has been used for determining tetraconazole residues in sugar beet, showing good recovery rates.[5]

However, QuEchERS offers several advantages over these traditional methods:

  • Speed and Efficiency: The entire QuEchERS procedure can be completed in a much shorter time.

  • Reduced Solvent Consumption: It uses significantly smaller volumes of organic solvents, making it more environmentally friendly and cost-effective.

  • Simplicity: The method is straightforward and requires less technical expertise compared to more complex extraction procedures.

  • Broad Applicability: It is effective for a wide range of pesticide residues and food matrices.

References

A Comparative Analysis of (+)-Tetraconazole's Effects on Target and Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy and non-target effects of (+)-Tetraconazole. The information presented is supported by experimental data from peer-reviewed studies and regulatory assessments to facilitate informed research and development decisions.

Executive Summary

This compound, the dextrorotatory enantiomer of the triazole fungicide tetraconazole (B1682234), demonstrates significantly higher efficacy against target fungal pathogens compared to its levorotatory counterpart, (S)-(-)-Tetraconazole. This enhanced activity is attributed to its potent and selective inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component of the ergosterol (B1671047) biosynthesis pathway. While effective against its intended targets, it is crucial to consider the potential impact of tetraconazole on non-target organisms. This guide summarizes the available quantitative data on both target and non-target species and provides detailed experimental protocols for key assessment methods.

Data Presentation

Table 1: Fungicidal Efficacy of this compound and Racemic Tetraconazole against Target Fungal Pathogens
Fungal SpeciesCompoundEfficacy MetricValue (mg/L)Citation
Rhizoctonia cerealisThis compound-1.49-1.98 times more active than (S)-(-)-Tetraconazole[1]
Fusarium graminearumThis compound-1.49-1.98 times more active than (S)-(-)-Tetraconazole[1]
Fusarium graminearumTetraconazole (racemic)IC5016[2]
Cercospora beticolaTetraconazole (racemic)EC50Significant increase from baseline over time[3]
Table 2: Toxicological Effects of Tetraconazole on Non-Target Organisms
OrganismSpeciesCompoundToxicity MetricValueCitation
Aquatic InvertebrateDaphnia magnaTetraconazole (racemic)48-h EC5012.35 µg/L[4]
Aquatic InvertebrateDaphnia magnaR-(-)-TebuconazoleAcute Toxicity1.4-5.9 times more toxic than S-(+)-Tebuconazole[5]
FishDanio rerio (Zebrafish)Tebuconazole (B1682727) (racemic)96-h LC50Not specified, but synergistic toxicity with fenvalerate (B1672596) observed.[6][6]
InsectApis mellifera (Honeybee)Tebuconazole (racemic)96-h LC501,841 mg a.i. L-1[7]
AnnelidEnchytraeus crypticusTebuconazole (racemic)EC50 (Reproduction)41 mg/kg soil[8]
PlantAllium cepa (Onion)Tetraconazole (racemic)EC50 (Growth inhibition)6.7 mg/L[6]
MammalRatTetraconazole (racemic)Acute Oral LD501031-1248 mg/kg bw[7]
MammalRatTetraconazole (racemic)Developmental NOAEL22.5 mg/kg/day[9]
MammalDogTetraconazole (racemic)Chronic Oral NOAELNot specified, but liver and kidney are primary target organs.[10][10]

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Tetraconazole, like other triazole fungicides, targets the fungal-specific cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[11][12] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity and permeability.[13] By binding to the heme iron in the active site of CYP51, tetraconazole blocks this demethylation step.[13] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, which disrupt the membrane structure and inhibit fungal growth.[14][15]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane CYP51->Ergosterol Catalysis ToxicSterols Accumulation of 14α-methylated sterols CYP51->ToxicSterols Growth Fungal Growth and Proliferation Membrane->Growth Tetraconazole This compound Tetraconazole->CYP51 Inhibition DisruptedMembrane Disrupted Cell Membrane Integrity ToxicSterols->DisruptedMembrane Inhibition Fungistatic/Fungicidal Effect DisruptedMembrane->Inhibition cluster_workflow General Experimental Workflow for Toxicity Assessment A Test Substance Preparation (this compound) C Exposure System Setup (e.g., Microplate, Aquarium, Soil Microcosm) A->C B Organism Culture and Preparation (Target or Non-Target) B->C D Exposure Period (Controlled Conditions) C->D E Data Collection (e.g., Growth, Mortality, Biomass) D->E F Statistical Analysis (e.g., EC50, LC50, ANOVA) E->F G Comparative Risk Assessment F->G cluster_target Target Organisms (Fungi) cluster_nontarget Non-Target Organisms Tetraconazole This compound Target_Effect High Efficacy: - CYP51 Inhibition - Ergosterol Depletion - Fungal Growth Inhibition Tetraconazole->Target_Effect Intended Effect Invertebrates Aquatic Invertebrates (e.g., Daphnia magna) EC50: ~12.35 µg/L Tetraconazole->Invertebrates Unintended Effect Vertebrates Fish (e.g., Zebrafish) (Data from related triazoles) Tetraconazole->Vertebrates Unintended Effect Insects Insects (e.g., Honeybees) (Data from related triazoles) Tetraconazole->Insects Unintended Effect Soil_Biota Soil Microbes & Annelids (Community shifts observed) Tetraconazole->Soil_Biota Unintended Effect Mammals Mammals (e.g., Rat) Primary target organs: Liver and Kidney Tetraconazole->Mammals Unintended Effect

References

Assessing the Environmental Impact of (+)-Tetraconazole in Comparison to Other Leading Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The imperative for sustainable agricultural practices has cast a spotlight on the environmental footprint of fungicides. This guide provides an objective comparison of the environmental impact of (+)-Tetraconazole, a triazole fungicide, against other widely used alternatives, including Quinone outside inhibitors (QoIs) and Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). By presenting quantitative data, detailed experimental protocols, and visualizing key pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information for informed decision-making in the pursuit of environmentally benign crop protection strategies.

Quantitative Environmental Impact Data

The following tables summarize key environmental parameters for Tetraconazole (B1682234) and a selection of comparator fungicides from the QoI and SDHI classes. It is important to note that much of the publicly available data for Tetraconazole does not distinguish between its enantiomers. Where available, enantiomer-specific data is provided.

Table 1: Comparative Aquatic Toxicity

FungicideChemical ClassTest OrganismEndpoint (LC50/EC50)Value
Tetraconazole (racemic) Triazole (DMI)Oncorhynchus mykiss (Rainbow Trout)96-hr LC501.1 mg/L
Daphnia magna (Water Flea)48-hr EC501.38 mg/L
Lemna gibba (Duckweed)7-day EC500.52 mg/L[1]
(+)-Ipfentrifluconazole Triazole (DMI)Danio rerio (Zebrafish) Larvae96-hr LC501.531 mg/L[2]
(-)-Ipfentrifluconazole Triazole (DMI)Danio rerio (Zebrafish) Larvae96-hr LC501.809 mg/L[2]
Azoxystrobin Strobilurin (QoI)Oncorhynchus mykiss (Rainbow Trout)96-hr LC500.47 mg/L
Daphnia magna (Water Flea)48-hr EC500.28 mg/L
Pyraclostrobin Strobilurin (QoI)Amphibian Larvae96-hr LC505-18 µg/L[3]
Boscalid Carboxamide (SDHI)Daphnia magna (Water Flea)48-hr EC505.33 mg/L
Oncorhynchus mykiss (Rainbow Trout)96-hr LC502.7 mg/L

Table 2: Comparative Soil Persistence

FungicideChemical ClassSoil Half-life (DT50) in daysPersistence Classification
Tetraconazole (racemic) Triazole (DMI)67 - >1688Moderately Persistent to Very Persistent
(R)-(+)-Tetraconazole Triazole (DMI)Preferentially degraded in wheat soil[4]Less persistent than (S)-(-) enantiomer in this context
Azoxystrobin Strobilurin (QoI)12 - 194Slightly to Moderately Persistent
Pyraclostrobin Strobilurin (QoI)2 - 101Slightly to Moderately Persistent
Boscalid Carboxamide (SDHI)108 - 360[5]Persistent[5]

Detailed Experimental Protocols

The environmental impact data presented in this guide are derived from standardized laboratory and field studies. The methodologies for two key experimental assessments are detailed below.

Aquatic Toxicity Testing (based on OECD Guideline 203)

The acute toxicity of fungicides to fish is a critical parameter in environmental risk assessment and is typically determined using the OECD Guideline 203, "Fish, Acute Toxicity Test".[6][7]

  • Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected for the test.[8][9]

  • Procedure: The fish are exposed to a range of concentrations of the fungicide in water for a 96-hour period.[6][8] The test can be conducted under static (no renewal of the test solution), semi-static (renewal at regular intervals), or flow-through (continuous renewal) conditions.[10] At least five test concentrations, arranged in a geometric series, are used.[6]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[6][8] Any sublethal effects, such as loss of equilibrium, changes in swimming behavior, or respiratory distress, are also noted.[10]

  • Data Analysis: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the fungicide estimated to be lethal to 50% of the test fish over the 96-hour exposure period. This is calculated using appropriate statistical methods, such as probit analysis.[7]

Soil Persistence Testing (based on OECD Guideline 307)

The persistence of a fungicide in the soil is evaluated through soil degradation studies, often following the OECD Guideline 307, "Aerobic and Anaerobic Transformation in Soil".[11][12]

  • Test System: Soil samples, typically with a range of organic carbon content and texture, are treated with the fungicide.[13] The study is conducted in the dark under controlled laboratory conditions, including constant temperature (e.g., 20°C) and moisture.[11][14] Both aerobic (with oxygen) and anaerobic (without oxygen) conditions are typically tested.[11][14]

  • Procedure: The test duration is generally up to 120 days.[11][14] Soil samples are collected at various time intervals and analyzed for the concentration of the parent fungicide and its transformation products.[14] For radiolabelled test substances, mineralization to ¹⁴CO₂ and the formation of non-extractable residues are also quantified to establish a mass balance.[13]

  • Analysis: The rate of degradation of the parent compound and the formation and decline of major transformation products are determined.[11]

  • Endpoint: The primary endpoint is the DT50 (Dissipation Time 50%), which represents the time it takes for 50% of the initial fungicide concentration to dissipate from the soil.[15]

Visualization of Key Pathways and Workflows

To facilitate a deeper understanding of the mechanisms of action and the assessment process, the following diagrams are provided in the DOT language for Graphviz.

cluster_fungicide_classes Fungicide Classes & Modes of Action cluster_cellular_targets Primary Cellular Targets (Fungi) Tetraconazole This compound (Triazole - DMI) Ergosterol Ergosterol Biosynthesis (C14-demethylase) Tetraconazole->Ergosterol Inhibits QoI QoI Fungicides (e.g., Azoxystrobin) Mitochondrial_Resp_Qo Mitochondrial Respiration (Complex III - Qo site) QoI->Mitochondrial_Resp_Qo Inhibits SDHI SDHI Fungicides (e.g., Boscalid) Mitochondrial_Resp_SDH Mitochondrial Respiration (Complex II - SDH) SDHI->Mitochondrial_Resp_SDH Inhibits

Simplified modes of action for DMI, QoI, and SDHI fungicides.

Fungicide Triazole Fungicide (e.g., Tetraconazole) ROS Increased Reactive Oxygen Species (ROS) Fungicide->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid peroxidation, DNA damage) OxidativeStress->CellularDamage SignalingPathways Alteration of Signaling Pathways (e.g., Wnt/β-catenin, PPARγ) OxidativeStress->SignalingPathways Apoptosis Apoptosis (Programmed Cell Death) CellularDamage->Apoptosis

Adverse outcome pathway for triazole fungicides in non-target organisms.

start Start: Define Test Substance and Organism range_finding Range-Finding Test (Determine concentration range) start->range_finding definitive_test Definitive Test Setup (Control + ≥5 Concentrations) range_finding->definitive_test exposure 96-hour Exposure Period (Static, Semi-static, or Flow-through) definitive_test->exposure observations Record Mortalities and Sublethal Effects (at 24, 48, 72, 96 hours) exposure->observations data_analysis Data Analysis (Calculate LC50) observations->data_analysis end End: Report Results data_analysis->end

Experimental workflow for a fish acute toxicity test (OECD 203).

References

A Comparative Guide to Validated Stability-Indicating Analytical Methods for Terconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of validated stability-indicating analytical methods for the quantification of Terconazole (B1682230), a broad-spectrum antifungal agent. The focus is on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely utilized technique in the pharmaceutical industry, and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), alongside High-Performance Thin-Layer Chromatography (HPTLC) as a viable alternative.

This comparative analysis is supported by experimental data from published studies, detailing the methodologies and performance characteristics of each technique. All validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines.

Performance Comparison of Analytical Methods for Terconazole

The following tables summarize the key performance parameters of different validated analytical methods for Terconazole, allowing for a direct comparison of their capabilities.

Parameter RP-HPLC [1]UPLC [2][3]HPTLC-MS [4]
Linearity Range 4 - 128 µg/mL80 - 120 µg/mL50 - 300 ng/band
Correlation Coefficient (r²) > 0.999> 0.9990.9921
Accuracy (% Recovery) Not explicitly stated98.09% - 100.73%99.4 ± 0.8%
Precision (%RSD) < 2%< 3%0.852%
Limit of Detection (LOD) Not explicitly statedNot explicitly stated11.5 ng/band
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated34.9 ng/band

Forced Degradation Studies Summary:

A critical aspect of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) from its degradation products. Forced degradation studies are performed to demonstrate this capability.

Stress Condition RP-HPLC Outcome UPLC Outcome [2][5]
Acid Hydrolysis Degradation observedDegradation observed
Base Hydrolysis StableStable
Oxidative Degradation Degradation observedDegradation observed
Thermal Degradation StableStable
Photolytic Degradation StableStable
Neutral Hydrolysis Not explicitly statedStable

Experimental Protocols

Stability-Indicating RP-HPLC Method

This method is suitable for the simultaneous estimation of Terconazole and Benzoic Acid in bulk and cream formulations.[1]

  • Chromatographic System: Agilent TC-C18 (2) column (250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of water (containing 0.2% v/v Triethylamine, pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile (B52724) in a ratio of 30:70 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 250 nm for Terconazole.[1]

  • Temperature: Ambient.[1]

  • Standard Solution Preparation: A stock solution of 200 µg/mL of Terconazole is prepared in the mobile phase. Working standards are prepared by serial dilution.[1]

  • Sample Preparation (Cream): An accurately weighed amount of cream is dispersed in the mobile phase, sonicated, and diluted to the desired concentration. The solution is then filtered through a 0.45 µm membrane filter.[1]

Stability-Indicating UPLC Method

This method offers a rapid and precise determination of Terconazole in the presence of its process impurities and degradation products.[2][3]

  • Chromatographic System: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).[3]

  • Mobile Phase: A mixture of Acetonitrile and Sodium dihydrogen orthophosphate buffer.[3]

  • Flow Rate: 0.25 mL/min.[3]

  • Detection: UV detection at 236 nm.[3]

  • Column Oven Temperature: Not explicitly stated.

  • Standard Solution Preparation: A stock solution of Terconazole is prepared in the mobile phase. Further dilutions are made to achieve the desired concentration range (e.g., 80-120 µg/mL).[3]

  • Forced Degradation Study Protocol:

    • Acid Hydrolysis: 0.1 N HCl at room temperature for 24 hours.[3]

    • Base Hydrolysis: 0.1 N NaOH at room temperature for 24 hours.[3]

    • Oxidative Degradation: 30% H₂O₂.[6]

    • Thermal Degradation: The drug is exposed to heat.

    • Photolytic Degradation: The drug is exposed to UV light.

HPTLC-MS Method

This method is suitable for the determination of Terconazole in a biological matrix and offers the advantage of mass spectrometric confirmation.[4]

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates.[4]

  • Mobile Phase: Toluene: Ethyl Acetate: Methanol (6:2:2 v/v/v).[4]

  • Chamber Saturation Time: 15 minutes.[4]

  • Development: Ascending development to a distance of 70 mm.[4]

  • Detection: Densitometric scanning at 230 nm.[4]

  • Mass Spectrometry: The analyte spot is eluted and analyzed by a mass spectrometer for structural confirmation.[4]

  • Standard Solution Preparation: A stock solution of 1 mg/mL is prepared in methanol. A working standard of 50 ng/µL is prepared by further dilution.[4]

  • Sample Application: The standard and sample solutions are applied to the TLC plate as bands.[4]

Methodology Workflow and Validation Pathway

The following diagrams illustrate the logical flow of the RP-HPLC method validation process, a critical pathway in ensuring the reliability of analytical data.

RP_HPLC_Method_Validation_Workflow start Start: Method Development Objective optimization Chromatographic Condition Optimization start->optimization validation_protocol Validation Protocol Definition (ICH Guidelines) optimization->validation_protocol specificity Specificity/ Forced Degradation validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Final Method Documentation & SOP system_suitability->documentation end Validated Method Ready for Routine Use documentation->end

Caption: Workflow for RP-HPLC Method Validation.

Forced_Degradation_Pathway terconazole Terconazole (API) acid Acid Hydrolysis terconazole->acid Degrades base Base Hydrolysis terconazole->base Stable oxidation Oxidation terconazole->oxidation Degrades thermal Thermal terconazole->thermal Stable photo Photolytic terconazole->photo Stable degradation_products Degradation Products acid->degradation_products stable Stable base->stable oxidation->degradation_products thermal->stable photo->stable

Caption: Forced Degradation of Terconazole.

References

Comparative Analysis of Tetraconazole's Effect on Soil Microbial Communities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the effects of the triazole fungicide tetraconazole (B1682234) on diverse soil microbial communities. It is intended for researchers, scientists, and professionals in drug development seeking to understand the environmental impact of this widely used agricultural chemical. The guide objectively compares tetraconazole's performance with other fungicides, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and molecular interactions.

Executive Summary

Tetraconazole, a broad-spectrum triazole fungicide, is effective in controlling a wide range of fungal plant pathogens. Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. However, its application can have unintended consequences for non-target soil microorganisms, which are vital for soil health and ecosystem functioning. This guide synthesizes findings from multiple studies to provide a comparative perspective on these effects.

Experimental evidence demonstrates that tetraconazole can lead to a decrease in overall soil microbial biomass and activity.[1][2] It has been shown to inhibit microbial respiration and alter the structure of the microbial community, often causing a shift in the fungi-to-bacteria ratio.[2] The magnitude of these effects is dependent on the application rate, soil type, and the existing microbial community composition. Comparisons with other triazole fungicides, such as tebuconazole (B1682727) and propiconazole, reveal both common and distinct impacts on soil microbiota. Furthermore, contrasting tetraconazole with fungicides that have different modes of action, like chlorothalonil (B1668833), highlights the specific effects of the triazole chemical group.

Comparative Effects on Soil Microbial Biomass and Activity

The application of tetraconazole has been shown to negatively impact key indicators of soil microbial life. Studies have consistently reported a decrease in microbial biomass carbon (MBC), basal respiration, and substrate-induced respiration following tetraconazole treatment.[1][2] The recovery of the microbial community from these impacts can be slow and is dependent on the initial dose.[1][2]

Parameter Tetraconazole Tebuconazole Propiconazole Chlorothalonil (Non-Triazole) References
Microbial Biomass C (MBC) Significant decrease observed at field and higher rates. Recovery is dose-dependent.Dose-dependent decrease in microbial biomass.Can cause a reduction in microbial biomass, particularly at higher concentrations.Can decrease microbial biomass.[1][3][4][5][6]
Basal Respiration Inhibited at field and higher application rates.Inhibition of basal respiration has been reported.Variable effects, with some studies showing inhibition.Can inhibit soil respiration, with effects varying with concentration.[1][3][4][5]
Substrate-Induced Respiration (SIR) Inhibited, indicating a reduction in the physiologically active microbial biomass.Can lead to a decrease in SIR.Effects can vary, but inhibition is possible.A decrease in SIR has been observed, particularly at higher application rates.[1][3][7]
Dehydrogenase Activity (DHA) Inhibition of dehydrogenase activity has been noted.Tebuconazole has been shown to inhibit DHA.Significant decrease in DHA has been reported over time.A potent inhibitor of dehydrogenase activity.[3][8][9]

Impact on Soil Microbial Community Structure

Tetraconazole induces significant shifts in the composition of soil microbial communities. A common finding is a decrease in the ratio of Gram-negative to Gram-positive bacteria and an increase in the fungi-to-bacteria ratio, particularly after an initial period of suppression.[2] This suggests that Gram-negative bacteria may be more sensitive to tetraconazole, while some fungi may tolerate or even benefit from the altered competitive landscape.

Parameter Tetraconazole Tebuconazole Propiconazole Azoxystrobin (Non-Triazole) References
Fungi:Bacteria Ratio Tends to increase after an initial decrease.Can alter the fungal-to-bacterial ratio.Can lead to a decrease in the fungal population, potentially lowering the ratio.Can induce a shift from fungal to bacterial dominance.[2][4][6][10]
Gram-negative:Gram-positive Bacteria Ratio A decrease in this ratio has been observed.Can cause shifts in bacterial community composition.Can alter the distribution of microbial communities, with changes in the abundance of different bacterial taxa.Can stimulate the proliferation of certain bacterial groups.[2][6][9][9]
Bacterial Diversity (e.g., DGGE) Affects the structure of the bacterial community, with the impact being more prominent in soils with a history of pesticide application.Can cause minor but significant changes in the composition of the soil bacterial community.Significantly alters the distribution of microbial communities.Does not significantly affect bacterial community structure.[6][9][11][12]
Fungal Diversity (e.g., DGGE) Can alter fungal community structure.Can inhibit the proliferation of fungi.Increases the abundance of Ascomycota and Basidiomycota while reducing Mortierellomycota.Can have effects on the fungal community, reducing diversity in some conditions.[9][10][11][13]

Experimental Protocols

Accurate assessment of tetraconazole's impact on soil microbial communities relies on standardized and robust methodologies. Below are detailed protocols for key experiments cited in this guide.

Phospholipid Fatty Acid (PLFA) Analysis for Microbial Community Structure

This method provides a quantitative profile of the living microbial community composition.

  • Lipid Extraction: Lipids are extracted from soil samples using a single-phase chloroform-methanol-citrate buffer solution.

  • Fractionation: The extracted lipids are fractionated using solid-phase extraction (SPE) columns to separate phospholipids (B1166683) from other lipid classes.

  • Methylation: The phospholipid fraction is subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).

  • Quantification: The resulting FAMEs are identified and quantified using gas chromatography with flame ionization detection (GC-FID). Specific FAMEs serve as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes).

Denaturing Gradient Gel Electrophoresis (DGGE) for Microbial Genetic Diversity

DGGE is a molecular fingerprinting technique used to visualize the diversity of microbial communities.

  • DNA Extraction: Total DNA is extracted from soil samples using a commercially available soil DNA extraction kit.

  • PCR Amplification: A specific region of a marker gene (e.g., 16S rRNA for bacteria, 18S rRNA or ITS for fungi) is amplified via PCR. One of the primers is synthesized with a GC-rich sequence (GC clamp) at the 5' end.

  • Gel Electrophoresis: The PCR amplicons are separated on a polyacrylamide gel containing a linear gradient of a denaturant (e.g., urea (B33335) and formamide). DNA fragments with different sequences will denature at different points in the gradient and thus migrate to different positions in the gel.

  • Visualization and Analysis: The gel is stained (e.g., with SYBR Green) and visualized under UV light. The resulting banding pattern provides a profile of the dominant microbial species in the sample.

Fluorescein (B123965) Diacetate (FDA) Hydrolysis Assay for Total Microbial Activity

This assay measures the overall enzymatic activity of the soil microbial community.

  • Incubation: A soil sample is incubated with a phosphate (B84403) buffer (pH 7.6) and a solution of fluorescein diacetate (FDA).

  • Hydrolysis: General esterases, proteases, and lipases present in the soil hydrolyze the non-fluorescent FDA into the fluorescent compound fluorescein.

  • Reaction Termination: After a specific incubation period (e.g., 1 hour), the reaction is stopped by adding a solvent like acetone (B3395972) or chloroform/methanol.

  • Quantification: The concentration of the produced fluorescein is measured spectrophotometrically at 490 nm. The intensity of the color is proportional to the total microbial activity.

Visualizing Experimental and Logical Frameworks

To aid in the understanding of the experimental processes and the fungicide's mode of action, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_soil_prep Soil Sampling and Preparation cluster_treatment Fungicide Treatment cluster_incubation Incubation cluster_analysis Microbial Community Analysis Soil_Sample Collect Soil Samples Sieving Sieve (e.g., 2mm) Soil_Sample->Sieving Homogenize Homogenize Sieving->Homogenize Pre_incubation Pre-incubate Homogenize->Pre_incubation Control Control (No Fungicide) Pre_incubation->Control Tetraconazole Tetraconazole Treatment (e.g., Field Rate, 10x Field Rate) Pre_incubation->Tetraconazole Other_Fungicide Alternative Fungicide Treatment (e.g., Tebuconazole, Chlorothalonil) Pre_incubation->Other_Fungicide Incubation Incubate under controlled conditions (Temperature, Moisture) Control->Incubation Tetraconazole->Incubation Other_Fungicide->Incubation Time_Points Sample at different time points (e.g., 0, 7, 14, 28, 60 days) Incubation->Time_Points Biomass Microbial Biomass (e.g., MBC) Time_Points->Biomass Activity Microbial Activity (e.g., Respiration, FDA) Time_Points->Activity Structure Community Structure (PLFA) Time_Points->Structure Diversity Genetic Diversity (DGGE) Time_Points->Diversity

Fig. 1: Experimental workflow for assessing fungicide effects on soil microbes.

Triazole_Mode_of_Action Tetraconazole Tetraconazole (Triazole Fungicide) C14_demethylase Lanosterol 14α-demethylase (CYP51) Tetraconazole->C14_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Tetraconazole->Ergosterol_Biosynthesis C14_demethylase->Ergosterol_Biosynthesis is a key enzyme in Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol produces Membrane_Integrity Disrupted Membrane Integrity and Function Ergosterol_Biosynthesis->Membrane_Integrity Disruption leads to Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane is a vital component of Fungal_Growth_Inhibition Inhibition of Fungal Growth Membrane_Integrity->Fungal_Growth_Inhibition causes

Fig. 2: Mode of action of tetraconazole on fungal ergosterol biosynthesis.

Logical_Comparison cluster_fungicides Fungicides cluster_effects Effects on Soil Microbial Community Tetraconazole Tetraconazole (Triazole) Biomass_Activity Microbial Biomass & Activity Tetraconazole->Biomass_Activity Tetraconazole->Biomass_Activity Similar effects expected due to same mode of action Tetraconazole->Biomass_Activity Different effects expected due to different modes of action Community_Structure Community Structure (F:B ratio, GN:GP ratio) Tetraconazole->Community_Structure Tetraconazole->Community_Structure Similar effects expected due to same mode of action Tetraconazole->Community_Structure Different effects expected due to different modes of action Diversity Genetic Diversity Tetraconazole->Diversity Tetraconazole->Diversity Similar effects expected due to same mode of action Tetraconazole->Diversity Different effects expected due to different modes of action Tebuconazole Tebuconazole (Triazole) Tebuconazole->Biomass_Activity Tebuconazole->Biomass_Activity Similar effects expected due to same mode of action Tebuconazole->Community_Structure Tebuconazole->Community_Structure Similar effects expected due to same mode of action Tebuconazole->Diversity Tebuconazole->Diversity Similar effects expected due to same mode of action Chlorothalonil Chlorothalonil (Nitrile - Multi-site inhibitor) Chlorothalonil->Biomass_Activity Chlorothalonil->Biomass_Activity Different effects expected due to different modes of action Chlorothalonil->Community_Structure Chlorothalonil->Community_Structure Different effects expected due to different modes of action Chlorothalonil->Diversity Chlorothalonil->Diversity Different effects expected due to different modes of action

References

In Vitro Sensitivity of Cercospora beticola to Tetraconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro sensitivity of the fungal pathogen Cercospora beticola, the causal agent of Cercospora leaf spot in sugar beet, to the demethylation inhibitor (DMI) fungicide tetraconazole (B1682234). The data presented is compiled from multiple studies and offers a comparative analysis with other DMI fungicides, providing valuable insights for fungicide resistance management and the development of novel control strategies.

Comparative Efficacy of DMI Fungicides

The in vitro sensitivity of Cercospora beticola isolates to tetraconazole and other DMI fungicides is typically determined by calculating the effective concentration required to inhibit mycelial growth by 50% (EC50). A lower EC50 value indicates higher sensitivity of the fungus to the fungicide.

Monitoring studies have revealed a trend of decreasing sensitivity of C. beticola populations to tetraconazole over time. For instance, in studies conducted in North Dakota and Minnesota, the mean and median EC50 values for tetraconazole have shown a general increase between 2007 and 2010.[1][2] In 1997-1998, 47% of isolates had tetraconazole EC50 values of less than 0.01 µg/ml, a range in which no isolates were found in 2010.[1][2][3] Conversely, the frequency of isolates with higher EC50 values (e.g., >0.11 µg/ml) increased during this period.[1][2][3]

In comparison to other DMI fungicides, C. beticola isolates have exhibited varying levels of sensitivity. While tetraconazole sensitivity has decreased, the sensitivity to prothioconazole (B1679736) showed an opposite trend between 2007 and 2009, with mean and median EC50 values decreasing.[1] Difenoconazole median EC50 values appeared stable, although mean values showed a slight increase.[1][2][3] Recent screenings in Michigan in 2022-23 indicated the highest levels of resistance to prothioconazole, followed by tetraconazole.[4]

The following tables summarize the EC50 values for tetraconazole and other DMI fungicides against Cercospora beticola isolates from various studies.

Table 1: Mean and Median EC50 Values (µg/ml) of Cercospora beticola Isolates to DMI Fungicides (2007-2010) [1]

YearTetraconazole (Mean)Tetraconazole (Median)Prothioconazole (Mean)Prothioconazole (Median)
20070.230.080.770.80
20080.270.060.520.35
20090.350.150.370.32
20100.400.32--

Table 2: Frequency of Cercospora beticola Isolates in Different Tetraconazole EC50 Categories [1]

EC50 Range (µg/ml)1997-1998 (%)2008 (%)2009 (%)2010 (%)
<0.01471260
0.011 - 0.1044483826
0.11 - 1.09334658
>1.0071016

Experimental Protocols

The determination of in vitro fungicide sensitivity of C. beticola is crucial for resistance monitoring. The most common method is the radial growth assay on fungicide-amended media.

Radial Growth Assay for EC50 Determination

This method assesses the inhibition of mycelial growth by a fungicide.

  • Isolate Preparation: Single-spore isolates of C. beticola are cultured on a suitable medium, such as V8 juice agar (B569324).

  • Fungicide Stock Solution: A stock solution of technical-grade tetraconazole (or other fungicides) is prepared in a solvent like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO).

  • Media Amendment: The fungicide stock solution is serially diluted and added to molten agar medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/ml).[5] A control plate with no fungicide is also prepared.

  • Inoculation: A mycelial plug from the edge of an actively growing C. beticola colony is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 25°C) for a specific period (e.g., 15 days).[5][6]

  • Data Collection: The diameter of the fungal colony on each plate is measured.

  • EC50 Calculation: The percentage of growth inhibition is calculated relative to the control. The EC50 value, the concentration of the fungicide that inhibits mycelial growth by 50%, is then determined using regression analysis.[1][6]

Below is a diagram illustrating the experimental workflow for determining EC50 values.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Single-spore C. beticola isolate Inoculate Inoculate plates with mycelial plugs Isolate->Inoculate Stock Tetraconazole stock solution Media Prepare fungicide-amended agar plates (serial dilutions) Stock->Media Media->Inoculate Incubate Incubate plates Inoculate->Incubate Measure Measure colony diameter Incubate->Measure Calculate Calculate percent inhibition Measure->Calculate EC50 Determine EC50 value via regression Calculate->EC50

Caption: Workflow for EC50 determination of fungicides against Cercospora beticola.

Mechanism of Action and Resistance

Tetraconazole, like other DMI fungicides, inhibits the C14-demethylase enzyme, which is encoded by the CYP51 gene. This enzyme is critical for ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and ultimately leads to fungal cell death.

Resistance to DMI fungicides in C. beticola is not typically associated with a specific point mutation in the CYP51 gene. Instead, it is primarily linked to the overexpression of the CbCyp51 gene.[1][7] This overexpression leads to an increased production of the target enzyme, requiring a higher concentration of the fungicide to achieve an inhibitory effect. Studies have shown that the CbCyp51 gene is induced upon exposure to tetraconazole, with a significantly higher induction in resistant isolates compared to sensitive ones.[1][7]

The following diagram illustrates the ergosterol biosynthesis pathway and the role of tetraconazole.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Tetraconazole AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol C14 C14-demethylase (CYP51) Lanosterol->C14 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Tetraconazole Tetraconazole Tetraconazole->C14 Inhibits C14->Ergosterol Product

Caption: Tetraconazole inhibits the C14-demethylase enzyme in the ergosterol biosynthesis pathway.

References

Terconazole in the Treatment of Candidiasis: A Comparative Analysis with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Terconazole (B1682230) with other prominent antifungal agents used in the treatment of candidiasis. The analysis focuses on the comparative efficacy, mechanisms of action, and safety profiles, supported by data from clinical studies.

Executive Summary

Candidiasis, a fungal infection caused by Candida species, is a prevalent mucosal and systemic infection. Treatment typically involves antifungal agents, with the azole class of drugs being a cornerstone of therapy. Terconazole, a triazole antifungal, has demonstrated high efficacy in treating vulvovaginal candidiasis (VVC). This guide compares Terconazole with other commonly used antifungal agents, including the imidazoles (clotrimazole and miconazole), another triazole (fluconazole), and the polyene (nystatin), to provide a data-driven resource for research and development professionals.

Mechanisms of Action: A Comparative Overview

The primary target for most azole antifungals is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death or growth inhibition. Polyenes, such as nystatin, have a different mechanism of action.

  • Terconazole, Clotrimazole, Miconazole, and Fluconazole (B54011) (Azoles): These agents inhibit lanosterol 14α-demethylase. This blockage prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and depletion of ergosterol in the fungal cell membrane. The consequence is increased membrane permeability and disruption of essential cellular functions.[1][2][3][4][5][6][7][8] Terconazole, as a triazole, is noted to have been designed for enhanced antifungal activity compared to imidazoles.[7]

  • Nystatin (Polyene): Nystatin binds directly to ergosterol in the fungal cell membrane, forming pores or channels. This binding leads to a loss of membrane integrity, allowing the leakage of intracellular components and ultimately causing fungal cell death.

Signaling Pathway of Azole Antifungals

Azole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Disruption Depletion leads to Enzyme->Ergosterol Biosynthesis Enzyme->Disruption Azoles Terconazole Clotrimazole Miconazole Fluconazole Azoles->Enzyme Inhibition Polyene_Mechanism Nystatin Nystatin Ergosterol Ergosterol (in Fungal Cell Membrane) Nystatin->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leads to Leakage Leakage of Intracellular Components Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath Exp_Workflow_Terconazole_Fluconazole cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment Enrollment 140 Patients with Severe VVC Screened InformedConsent Informed Consent Obtained Enrollment->InformedConsent Randomization Randomization (1:1) InformedConsent->Randomization Terconazole Terconazole Group (n=70) 80mg vaginal suppository daily for 6 days Randomization->Terconazole Fluconazole Fluconazole Group (n=70) 150mg oral fluconazole (2 doses) Randomization->Fluconazole FollowUp1 Follow-up at 7-14 Days Terconazole->FollowUp1 Fluconazole->FollowUp1 FollowUp2 Follow-up at 30-35 Days FollowUp1->FollowUp2 Assessment Clinical and Mycological Assessment FollowUp1->Assessment FollowUp2->Assessment

References

Safety Operating Guide

Proper Disposal of (+)-Tetraconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of (+)-Tetraconazole are critical for ensuring personnel safety and environmental protection. Researchers, scientists, and drug development professionals handling this fungicide must adhere to strict protocols for waste management. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a laboratory setting, including procedures for the pure compound, contaminated materials, and aqueous solutions.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment (PPE), is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat should be worn at all times.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator is necessary.[1]

Step-by-Step Disposal Procedures for this compound Waste

The primary principle for the disposal of this compound is to prevent its release into the environment.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.[1][2][4]

Disposal of Pure this compound Compound and Grossly Contaminated Materials:
  • Collection: Collect waste this compound and any materials heavily contaminated with it (e.g., spill cleanup absorbents) in a designated, properly labeled, and sealed hazardous waste container.[1][4]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Contact your institution's Environmental Health and Safety (EHS) office to coordinate a pickup.

Disposal of Contaminated Laboratory Glassware and Equipment:
  • Initial Decontamination: If possible, rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound residue.

  • Collection of Rinsate: The first rinse (rinsate) must be collected and disposed of as hazardous chemical waste.[4]

  • Triple Rinse: Subsequently, triple rinse the glassware with water. This rinse water may be disposable down the sanitary sewer, but it is advisable to check with your local EHS guidelines.

  • Final Disposal: After thorough rinsing and drying, the glassware can typically be disposed of in designated glass disposal containers.[4]

Disposal of Empty this compound Containers:
  • Triple Rinse: Empty containers should be triple rinsed with an appropriate solvent.[1]

  • Render Unusable: Puncture the container to prevent reuse.[1]

  • Disposal: The rinsed and punctured container can then be disposed of in a sanitary landfill or offered for recycling or reconditioning, in accordance with local regulations.[1]

Advanced Decontamination Protocol for Aqueous Solutions

For laboratories equipped to perform advanced chemical degradation, a photocatalytic decontamination method has been described for Tetraconazole in water. This procedure should only be carried out by personnel trained in handling such reactions.

Experimental Protocol: Photocatalytic Degradation

This method utilizes iron-doped titanium dioxide (FeTiO2) nanoparticles as a catalyst to break down Tetraconazole in aqueous solutions when exposed to sunlight.

Materials:

  • Aqueous solution containing this compound waste.

  • FeTiO2 nanoparticles.

  • pH buffer solutions (if necessary to adjust the pH of the waste stream).

  • A transparent container for the reaction.

  • A sunny location or a UV lamp.

Procedure:

  • Preparation: Transfer the aqueous this compound waste into a transparent container.

  • Catalyst Addition: Add FeTiO2 nanoparticles to the solution to achieve a concentration of 0.06 g/L.

  • Exposure: Expose the mixture to direct sunlight. The degradation rate is dependent on the intensity of the UV light.

  • Monitoring: The degradation of Tetraconazole can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Completion: The reaction is complete when the concentration of Tetraconazole is below the desired limit. The solution can then be disposed of according to local regulations for treated wastewater.

Quantitative Data on Disposal

The following table summarizes data from the photocatalytic degradation study of Tetraconazole.

ParameterValueConditions
Initial Concentration1 µg/mLTetraconazole in Milli-Q water
CatalystFeTiO2 Nanoparticles0.06 g/L
ExposureSunlightNot specified
DT50 (Half-life)Varies with pHpH dependent degradation
DT90 (90% degradation)Varies with pHpH dependent degradation

Data extracted from a study on the decontamination of Tetraconazole fungicide residues in water samples.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Tetraconazole_Disposal start Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Pure Compound or Grossly Contaminated Solids waste_type->solid_waste Solid liquid_waste Contaminated Liquid (Aqueous or Solvent) waste_type->liquid_waste Liquid labware Contaminated Labware (Glassware, PPE) waste_type->labware Labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid decontaminate_labware Decontaminate Labware (e.g., Solvent Rinse) labware->decontaminate_labware store_solid Store in a Safe and Ventilated Area collect_solid->store_solid dispose_solid Dispose via Licensed Chemical Waste Vendor (e.g., Incineration) store_solid->dispose_solid advanced_treatment Advanced Decontamination? (e.g., Photocatalysis) collect_liquid->advanced_treatment perform_treatment Perform Decontamination Protocol advanced_treatment->perform_treatment Yes dispose_untreated_liquid Dispose via Licensed Chemical Waste Vendor advanced_treatment->dispose_untreated_liquid No dispose_treated_liquid Dispose of Treated Liquid per Local Regulations perform_treatment->dispose_treated_liquid collect_rinsate Collect First Rinsate as Hazardous Waste decontaminate_labware->collect_rinsate triple_rinse Triple Rinse with Water decontaminate_labware->triple_rinse collect_rinsate->dispose_untreated_liquid dispose_labware Dispose of Cleaned Labware in Appropriate Bins triple_rinse->dispose_labware

Caption: Disposal workflow for this compound in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with (+)-Tetraconazole. This document provides immediate, critical information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.

Proper handling of chemical compounds is paramount to laboratory safety. This guide outlines the necessary precautions for this compound, a fungicide that requires careful management to mitigate potential risks. The following sections detail the specific PPE required, step-by-step operational procedures, and compliant disposal plans.

Personal Protective Equipment (PPE) for this compound

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, categorized by the area of protection. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.

Area of Protection Personal Protective Equipment Standard/Specification Key Considerations
Eye and Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approved[1][2]Must be worn at all times in the handling area to protect against splashes and dust.
Hand Protection Chemical-impermeable glovesEU Directive 89/686/EEC and the standard EN 374 derived from it[1]Gloves must be inspected for integrity before each use. Wash and dry hands thoroughly after removing gloves.[1]
Body Protection Fire/flame resistant and impervious clothing; Laboratory coatNot specified in search resultsClothing should fully cover the arms and body to prevent skin contact.[1][2]
Respiratory Protection Full-face respiratorNIOSH (US) approved or equivalentRequired if exposure limits are exceeded, if irritation or other symptoms are experienced, or when handling outside of a well-ventilated area.[1]

Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following step-by-step protocol provides a clear, actionable plan for laboratory personnel.

1. Preparation and Area Setup:

  • Ensure the handling area is well-ventilated. A laboratory fume hood or other local exhaust ventilation is recommended.[2]
  • Verify that an emergency eyewash station and safety shower are accessible.
  • Remove all sources of ignition and use non-sparking tools.[1]
  • Assemble all necessary PPE as specified in the table above.

2. Handling and Experimental Use:

  • Don all required PPE before handling the compound.
  • Avoid the formation of dust and aerosols.[1]
  • Prevent contact with skin and eyes.[1]
  • Do not eat, drink, or smoke in the handling area.[1]
  • Wash hands thoroughly after handling.[1]

3. Decontamination and Spill Management:

  • In case of a spill, evacuate unnecessary personnel from the area.[1]
  • Wear appropriate PPE, including respiratory protection, during cleanup.
  • Collect spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
  • Clean the spill area thoroughly to remove any residual contamination.
  • In case of skin contact, immediately wash the affected area with soap and plenty of water.[2]
  • For eye contact, rinse with pure water for at least 15 minutes.[2]

Disposal Plan for this compound and Contaminated Materials

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: this compound waste should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • Contaminated PPE: Single-use gloves and other disposable contaminated materials should be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.

  • Containers: Empty containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] Do not reuse containers.[3]

  • Environmental Precautions: Do not allow the chemical to enter drains, sewer systems, water, foodstuffs, or feed.[1] Avoid release to the environment.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Set up Ventilated Area check_safety Verify Safety Equipment prep_area->check_safety gather_ppe Assemble PPE check_safety->gather_ppe don_ppe Don PPE gather_ppe->don_ppe handle_chem Handle this compound don_ppe->handle_chem post_handling Post-Handling Procedures handle_chem->post_handling decontaminate Decontaminate Area & PPE post_handling->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Tetraconazole
Reactant of Route 2
Reactant of Route 2
(+)-Tetraconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.